molecular formula C10H13Br B079780 1-Bromo-4-phenylbutane CAS No. 13633-25-5

1-Bromo-4-phenylbutane

Cat. No.: B079780
CAS No.: 13633-25-5
M. Wt: 213.11 g/mol
InChI Key: XPBQQAHIVODAIC-UHFFFAOYSA-N
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Description

1-Bromo-4-phenylbutane is a useful research compound. Its molecular formula is C10H13Br and its molecular weight is 213.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89816. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromobutylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c11-9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBQQAHIVODAIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10293481
Record name 1-Bromo-4-phenylbutane
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13633-25-5
Record name 1-Bromo-4-phenylbutane
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Bromo-4-phenylbutane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-BROMO-4-PHENYLBUTANE
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Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-phenylbutane (CAS: 13633-25-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-phenylbutane, with the Chemical Abstracts Service (CAS) number 13633-25-5, is a bifunctional organic compound featuring a phenyl group and a terminal bromine atom separated by a flexible four-carbon alkyl chain.[1] This structure imparts both aromatic and aliphatic characteristics, making it a versatile building block in organic synthesis. Its primary utility lies in its role as a key intermediate for the introduction of the 4-phenylbutyl moiety into a variety of molecular scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, spectral data, and its applications, particularly in the context of pharmaceutical research and development.

Physicochemical and Spectroscopic Data

This compound is a colorless to pale yellow liquid at room temperature.[1] It is sparingly soluble in water but miscible with common organic solvents like ethanol, ether, and chloroform.[1]

Physical and Chemical Properties
PropertyValueReference(s)
CAS Number 13633-25-5[1]
Molecular Formula C₁₀H₁₃Br[1]
Molecular Weight 213.11 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 131-133 °C at 12 mmHg[2]
Density 1.214 g/cm³[2]
Refractive Index 1.5390-1.5430 @ 20°C[2]
Solubility Sparingly soluble in water; Miscible with common organic solvents[1]
Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, crucial for its identification and characterization.

¹H NMR (Proton NMR) Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.32 - 7.10m5HAromatic protons (C₆H₅)
3.41t2H-CH₂-Br
2.65t2HPh-CH₂-
1.95 - 1.85m2H-CH₂-CH₂Br
1.80 - 1.70m2HPh-CH₂-CH₂-

¹³C NMR (Carbon-13 NMR) Spectral Data

Chemical Shift (δ) ppmAssignment
141.8Aromatic C (quaternary)
128.4Aromatic CH
128.3Aromatic CH
125.9Aromatic CH
35.1Ph-CH₂-
33.8-CH₂-Br
32.7Ph-CH₂-CH₂-
29.9-CH₂-CH₂Br

IR (Infrared) Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3026MediumAromatic C-H stretch
2935, 2858StrongAliphatic C-H stretch
1603, 1496, 1454Medium-StrongAromatic C=C stretch
1245MediumC-Br stretch
748, 698StrongAromatic C-H out-of-plane bend

MS (Mass Spectrometry) Data

m/zRelative IntensityAssignment
212/214Low[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
133Medium[M - Br]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Synthesis of this compound

Several synthetic routes to this compound have been established. The most common methods start from commercially available precursors such as 4-phenylbutan-1-ol or through a multi-step synthesis originating from γ-butyrolactone.

Synthesis from 4-Phenylbutan-1-ol

The conversion of 4-phenylbutan-1-ol to this compound is a standard nucleophilic substitution reaction. Two common protocols are detailed below.

This method involves the direct reaction of the alcohol with concentrated hydrobromic acid, often under reflux conditions.

Experimental Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 4-phenylbutan-1-ol (1.0 eq) and 48% aqueous hydrobromic acid (2.0-3.0 eq).

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel and add water and a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Separate the organic layer, wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

This method is suitable for acid-sensitive substrates and is typically performed at lower temperatures.

Experimental Protocol:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-phenylbutan-1-ol (1.0 eq) in a dry, aprotic solvent such as diethyl ether or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (PBr₃, ~0.4 eq) dropwise with vigorous stirring, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly pouring it into ice-water.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by vacuum distillation.

Multi-step Synthesis from γ-Butyrolactone

An alternative industrial approach involves a two-step process starting from γ-butyrolactone, proceeding through a Friedel-Crafts acylation followed by a reduction.

Experimental Workflow Diagram

G A γ-Butyrolactone B 4-Bromobutyryl halide A->B  HBr, Halogenating Agent   C 4-Bromobutyrophenone B->C  Benzene, Lewis Acid (e.g., AlCl₃)   (Friedel-Crafts Acylation) D This compound C->D  H₂, Metal Catalyst (e.g., Pd/C)   (Reduction)

Caption: Multi-step synthesis of this compound.

Experimental Protocol (Reduction of 4-Bromobutyrophenone):

  • Dissolve 4-bromobutyrophenone (1.0 eq) in a suitable solvent such as methanol or a benzene solution.

  • Add a catalytic amount of 5% Palladium on carbon (Pd/C, ~1-2 mol%).

  • Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

  • Monitor the reaction for 4-24 hours until the starting material is consumed (TLC or GC analysis).

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Remove the solvent by distillation under reduced pressure to obtain this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its ability to introduce a phenylbutyl pharmacophore is particularly relevant in the design of ligands for various receptors and enzymes.

Precursor to Histamine H₂-Receptor Antagonists

While not a direct precursor to marketed drugs containing a phenyl group, this compound serves as an excellent model compound for the synthesis of analogues of histamine H₂-receptor antagonists. The development of seminal drugs like Burimamide and Cimetidine involved the synthesis of molecules with a similar four-carbon chain separating an aromatic (imidazole) ring from a polar group. The synthetic strategies employed can be directly adapted using this compound to explore structure-activity relationships (SAR) in this class of compounds.

Conceptual Synthetic Pathway for H₂-Receptor Antagonist Analogues

G cluster_0 Synthesis of Phenylbutylamine Intermediate cluster_1 Analogue Synthesis A This compound B 4-Phenylbutylamine A->B  Nucleophilic Substitution   (e.g., with Phthalimide followed by hydrolysis, or NaN₃ followed by reduction) D H₂-Receptor Antagonist Analogue B->D C Polar Head Group Precursor (e.g., Methylisothiocyanate) C->D

Caption: Synthesis of H₂-receptor antagonist analogues.

General Reactions and Experimental Protocols

The reactivity of this compound is dominated by the electrophilic carbon attached to the bromine atom, making it an excellent substrate for nucleophilic substitution and organometallic reactions.

General Experimental Protocol:

  • In a round-bottom flask, combine the amine or heterocycle (1.0 eq), a base (e.g., K₂CO₃, Cs₂CO₃, or Et₃N, 1.5-2.0 eq), and a suitable solvent (e.g., acetonitrile, DMF, or THF).

  • Add this compound (1.0-1.2 eq) to the mixture.

  • Stir the reaction at room temperature or heat as required, monitoring by TLC.

  • Upon completion, filter off any inorganic salts and concentrate the filtrate.

  • Perform an aqueous work-up by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Experimental Workflow for Grignard Reaction

G A Dry Glassware & Inert Atmosphere B Activate Mg Turnings (e.g., with I₂) A->B C Add this compound in dry ether/THF B->C D Formation of 4-Phenylbutylmagnesium Bromide C->D E React with Electrophile (e.g., Aldehyde, Ketone, CO₂) D->E F Aqueous Work-up (e.g., sat. NH₄Cl) E->F G Purified Product F->G

Caption: General workflow for Grignard reactions.

Safety and Handling

This compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood. Avoid ingestion and inhalation. Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation and the reactivity of the carbon-bromine bond make it a key reagent for introducing the 4-phenylbutyl group in the synthesis of complex organic molecules. Its relevance to the synthesis of analogues of important pharmaceutical compounds, such as H₂-receptor antagonists, underscores its importance for researchers and professionals in the field of drug discovery and development. The detailed protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

1-Bromo-4-phenylbutane physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-phenylbutane is a halogenated organic compound with the chemical formula C₁₀H₁₃Br.[1][2] It is a key intermediate in the synthesis of various pharmaceutical compounds and other specialty chemicals.[2][3] This document provides a comprehensive overview of its physical and chemical properties, synthesis, and reactivity, tailored for a technical audience.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet odor.[1] It is sparingly soluble in water but miscible with common organic solvents like ethanol, ether, and chloroform.[1][4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of this compound.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃Br[1][2][5]
Molecular Weight 213.11 g/mol [5][6][7]
Appearance Colorless to pale yellow liquid[1]
Odor Sweet[1]
Density 1.214 g/cm³[4][6]
Boiling Point 131-133 °C at 12 mmHg[4][6]
Melting Point 52 °C[6]
Solubility Slightly soluble in water[1][4][6]
Refractive Index 1.5380 - 1.5420[6]
Spectroscopic DataInformation
¹³C NMR Spectral data available
IR Spectral data available
Mass Spectrometry Spectral data available

Experimental Protocols

Synthesis of this compound from 4-Phenylbutanol

A common method for the synthesis of this compound is the reaction of 4-phenylbutanol with hydrobromic acid.

Materials:

  • 4-phenylbutanol (10 g)

  • Hydrobromic acid (44 g)

  • POM-C₃N₄ catalyst (2 g)

  • Dichloromethane

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 250 ml three-necked flask, add 10 g of 4-phenylbutanol and 44 g of hydrobromic acid.

  • Add 2 g of POM-C₃N₄ catalyst to the mixture. The system should appear as a light yellow suspension.

  • Mechanically stir the mixture and protect it from light. Heat the reaction to reflux for 12 hours.

  • After the reaction, the system will be a yellow, viscous mixture. Cool it to room temperature.

  • Adjust the pH of the system to 7 with a saturated sodium carbonate solution and stir for 30 minutes.

  • Separate the organic phase and extract the aqueous layer with dichloromethane until the aqueous layer is colorless.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to yield the pale yellow product, this compound.[2]

Chemical Reactivity and Signaling Pathways

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the carbon-bromine bond. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. It can also be used to form organometallic reagents, such as Grignard reagents.

Nucleophilic Substitution

This compound readily undergoes Sₙ2 reactions with a variety of nucleophiles. This allows for the introduction of diverse functional groups at the terminal position of the butyl chain.

Nucleophilic_Substitution reactant This compound (C₆H₅(CH₂)₄Br) product Substituted Product (C₆H₅(CH₂)₄Nu) reactant->product Sₙ2 Reaction leaving_group Bromide Ion (Br⁻) reactant->leaving_group nucleophile Nucleophile (Nu⁻) nucleophile->product

Caption: General scheme of a nucleophilic substitution reaction of this compound.

Grignard Reaction

Reaction of this compound with magnesium metal in an anhydrous ether solvent yields the corresponding Grignard reagent, 4-phenylbutylmagnesium bromide. This organometallic compound is a potent nucleophile and a strong base, widely used for forming new carbon-carbon bonds.

Grignard_Reaction reactant This compound (C₆H₅(CH₂)₄Br) solvent Anhydrous Ether grignard 4-Phenylbutylmagnesium bromide (C₆H₅(CH₂)₄MgBr) reactant->grignard mg Magnesium (Mg) mg->grignard solvent->grignard

Caption: Formation of a Grignard reagent from this compound.

Safety and Handling

This compound is classified as an irritant, causing skin and eye irritation.[5][6] It may also cause respiratory irritation.[5] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable building block in organic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an important intermediate for the synthesis of a wide range of target molecules. Understanding its properties, synthesis, and reactivity is crucial for its effective and safe utilization in research and development.

References

1-Bromo-4-phenylbutane molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-Bromo-4-phenylbutane, a key intermediate in pharmaceutical and organic synthesis.

Molecular Structure and Formula

This compound is a halogenated organic compound featuring a phenyl group attached to a four-carbon butane chain, with a bromine atom at the terminal position.[1] Its chemical structure renders it both aromatic and aliphatic in nature.

Molecular Formula: C₁₀H₁₃Br

IUPAC Name: (4-bromobutyl)benzene[2]

CAS Number: 13633-25-5

Synonyms: 4-Phenylbutyl bromide, (4-Bromobutyl)benzene

Caption: Molecular Structure of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a faint, characteristic odor.[1] It is sparingly soluble in water but miscible with common organic solvents like ethanol and ether.[1]

PropertyValueReference
Molecular Weight 213.11 g/mol [3]
Density 1.214 g/cm³[2]
Boiling Point 131-133 °C at 12 mmHg[2]
Refractive Index 1.539[2]
Vapor Pressure 0.0153 mmHg at 25 °C[2]
Solubility in Water Slightly soluble[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Mass Spectrometry

The mass spectrum of this compound is characterized by the presence of two molecular ion peaks of similar intensity at m/z 212 and 214, corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br). The base peak is typically observed at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), a common fragment for alkylbenzenes.

m/zIdentity
91[C₇H₇]⁺
65[C₅H₅]⁺
92[C₇H₈]⁺

Data sourced from PubChem.[3]

NMR Spectroscopy

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the phenyl group, typically in the range of 7.1-7.3 ppm. The aliphatic protons of the butyl chain will appear as multiplets further upfield. The methylene group attached to the bromine atom (-CH₂Br) is expected to be the most downfield of the aliphatic protons, likely in the 3.4-3.6 ppm region.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic and aliphatic carbons. The carbons of the phenyl ring will resonate in the aromatic region (around 125-142 ppm). The aliphatic carbons will appear at higher field, with the carbon bonded to the bromine atom being the most deshielded of the aliphatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below 3000 cm⁻¹. The C-Br stretching vibration typically appears in the fingerprint region, around 550-750 cm⁻¹. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

Experimental Protocols: Synthesis

Several methods for the synthesis of this compound have been reported. Below are two common protocols.

Synthesis from 4-Phenylbutanol via Nucleophilic Substitution

This method involves the conversion of the hydroxyl group of 4-phenylbutanol into a good leaving group, followed by substitution with a bromide ion.

synthesis1 4-Phenylbutanol 4-Phenylbutanol This compound This compound 4-Phenylbutanol->this compound HBr or PBr₃

Caption: Synthesis of this compound from 4-Phenylbutanol.

Protocol: A detailed experimental procedure involves the reaction of 4-phenylbutanol with hydrobromic acid.

  • To a 250 ml three-necked flask, add 10 g of 4-phenylbutanol and 44 g of hydrobromic acid.

  • Add 2 g of a POM-C₃N₄ catalyst. The system should appear as a light yellow mixture.

  • Mechanically stir the mixture under light protection and heat to reflux for 12 hours.

  • After the reaction, the system will be yellow and viscous. Cool the mixture to room temperature.

  • Adjust the pH of the system to 7 with a saturated Na₂CO₃ solution and stir for 30 minutes.

  • Perform a liquid-liquid extraction. The organic phase is extracted with dichloromethane until the aqueous layer is colorless and transparent.

  • Dry the combined organic extracts over anhydrous sodium sulfate.

  • Evaporate the dichloromethane to yield the pale yellow product, this compound.

Synthesis from Benzene and 4-Bromobutyryl Halide

This two-step process involves a Friedel-Crafts acylation followed by a reduction.

synthesis2 cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Reduction Benzene4-Bromobutyryl halide Benzene4-Bromobutyryl halide 4-Bromobutyrophenone 4-Bromobutyrophenone Benzene4-Bromobutyryl halide->4-Bromobutyrophenone Lewis Acid This compound This compound 4-Bromobutyrophenone->this compound H₂, Metal Catalyst

Caption: Two-step synthesis of this compound.

Protocol:

  • Friedel-Crafts Acylation: React 4-bromobutyryl halide with benzene in the presence of a Lewis acid (e.g., AlCl₃) to produce 4-bromobutyrophenone.

  • Reduction: The resulting 4-bromobutyrophenone is then reacted with hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) to reduce the ketone to a methylene group, yielding this compound.

This method is advantageous as it can avoid the production of dialkylated byproducts that can occur in other synthetic routes involving benzene.

References

Synthesis of 1-Bromo-4-phenylbutane from 4-Phenylbutanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the chemical synthesis of 1-bromo-4-phenylbutane from its precursor, 4-phenylbutanol. This transformation is a fundamental process in organic synthesis, often employed in the development of pharmaceutical intermediates and other fine chemicals where the introduction of a phenylbutyl moiety is required.[1][2][3] The bromide serves as an excellent leaving group for subsequent nucleophilic substitution reactions.[1][2] This document provides a comparative summary of synthetic methods, detailed experimental protocols, and a visual representation of the reaction workflow.

Core Synthesis Methodologies

The conversion of 4-phenylbutanol, a primary alcohol, to this compound is typically achieved through nucleophilic substitution. The primary challenge is the effective conversion of the hydroxyl group, a poor leaving group, into a species that is readily displaced by a bromide ion. The most common and effective methods employ reagents such as hydrobromic acid (HBr), phosphorus tribromide (PBr₃), or the Appel reaction using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[1][4][5]

  • Hydrobromic Acid (HBr): This method involves the direct reaction of the alcohol with concentrated hydrobromic acid, often under reflux conditions.[1][5] The reaction proceeds via an SN2 mechanism where the alcohol is first protonated to form a good leaving group (water), which is then displaced by the bromide ion.[6][7]

  • Phosphorus Tribromide (PBr₃): PBr₃ is a classic and efficient reagent for converting primary and secondary alcohols to alkyl bromides.[1][8][9] The reaction mechanism involves the formation of a phosphorous ester intermediate, which makes the oxygen a good leaving group. A subsequent backside attack by a bromide ion results in the formation of the alkyl bromide with inversion of configuration, although this is not relevant for the achiral 4-phenylbutanol.[8][9][10][11] This method is advantageous as it avoids the strongly acidic conditions of the HBr method and minimizes the potential for carbocation rearrangements, though rearrangements are not a concern with this specific substrate.[8][11]

  • Appel Reaction (PPh₃/CBr₄): This reaction provides a mild method for the conversion of alcohols to alkyl bromides.[4] Triphenylphosphine and carbon tetrabromide react in situ to form a phosphonium salt, which then activates the alcohol for nucleophilic attack by the bromide ion.

Quantitative Data Summary

The following table summarizes the quantitative data for different synthetic methods for the preparation of this compound from 4-phenylbutanol.

Reagent(s)Starting MaterialReagent QuantitiesSolventReaction ConditionsYieldReference
HBr, POM-C₃N₄ catalyst10 g 4-phenylbutanol44 g HBr, 2 g catalystNoneReflux, 12 hours, protected from light99.6%[5]
PPh₃, CBr₄15.0 g 4-phenylbutanol36.7 g PPh₃, 39.8 g CBr₄Dichloromethane (500 ml)0°C, 1.5 hours, under argonNot explicitly stated for the final product, but 21.3 g of crude product was obtained.[4]

Experimental Protocols

Method 1: Synthesis using Hydrobromic Acid

This protocol is adapted from the method described by Yang Cheng Feiyang, et al.[5]

Materials:

  • 4-phenylbutanol (10 g)

  • Hydrobromic acid (44 g)

  • POM-C₃N₄ catalyst (2 g)

  • Saturated sodium carbonate (Na₂CO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 250 ml three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 ml three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 4-phenylbutanol (10 g), hydrobromic acid (44 g), and the POM-C₃N₄ catalyst (2 g). The initial mixture will appear as a light yellow suspension.

  • Protect the reaction mixture from light and heat it to reflux with continuous mechanical stirring for 12 hours.

  • After 12 hours, cool the reaction mixture to room temperature. The mixture will be yellow and viscous.

  • Carefully neutralize the mixture by adding saturated sodium carbonate solution until the pH of the aqueous layer is 7. Stir for an additional 30 minutes.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the aqueous layer with dichloromethane until the aqueous layer is colorless and transparent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the pale yellow product, this compound.[5]

Method 2: Synthesis using Triphenylphosphine and Carbon Tetrabromide (Appel Reaction)

This protocol is based on the procedure found on PrepChem.[4]

Materials:

  • 4-phenylbutanol (15.0 g, 0.1 mol)

  • Carbon tetrabromide (39.8 g, 0.12 mol)

  • Triphenylphosphine (36.7 g, 0.14 mol)

  • Dry dichloromethane (500 ml)

  • Ether

  • Hexane

  • Silica gel

  • Round-bottom flask

  • Stirring apparatus

  • Apparatus for filtration

  • Rotary evaporator

  • Argon or Nitrogen source

Procedure:

  • In a round-bottom flask, dissolve 4-phenylbutanol (15.0 g) and carbon tetrabromide (39.8 g) in dry dichloromethane (500 ml).

  • Cool the solution to 0°C in an ice bath under an inert atmosphere (argon).

  • Slowly add triphenylphosphine (36.7 g) to the cooled solution while stirring.

  • Continue stirring the reaction mixture at 0°C for 1.5 hours under argon.

  • After the reaction is complete, remove the solvent in vacuo using a rotary evaporator.

  • To the resulting residue, add a 1:1 mixture of ether and hexane and stir.

  • Filter the mixture to remove the insoluble triphenylphosphine oxide.

  • Pass the filtrate through a pad of silica gel to further remove impurities.

  • Concentrate the filtrate to obtain this compound as a pale yellow liquid.[4]

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound from 4-phenylbutanol.

SynthesisWorkflow Start 4-Phenylbutanol Reaction Reaction (Heating/Stirring) Start->Reaction Reagents Brominating Agent (e.g., HBr or PPh3/CBr4) Reagents->Reaction Workup Aqueous Workup (Neutralization, Extraction) Reaction->Workup Drying Drying (Anhydrous Na2SO4) Workup->Drying Purification Purification (Filtration/Evaporation) Drying->Purification End This compound Purification->End

Caption: General workflow for the synthesis of this compound.

References

Spectroscopic Profile of 1-Bromo-4-phenylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-bromo-4-phenylbutane, a key intermediate in various synthetic applications. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of the compound, presenting the data in a clear, tabular format for easy reference and comparison. Detailed experimental protocols for acquiring these spectra are also provided to ensure reproducibility and aid in method development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.29 - 7.15m5H-Ar-H
3.41t2H6.7Br-CH ₂-
2.63t2H7.5Ar-CH ₂-
1.91 - 1.81m2H--CH₂-CH ₂-CH₂Br
1.78 - 1.68m2H-ArCH₂-CH ₂-

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppmAssignment
141.8C -Ar (quaternary)
128.4C H-Ar
128.3C H-Ar
125.8C H-Ar
35.3Ar-C H₂-
33.8Br-C H₂-
32.7-CH₂-C H₂-CH₂Br
30.5ArCH₂-C H₂-
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3086, 3062, 3026MediumAromatic C-H Stretch
2936, 2859StrongAliphatic C-H Stretch
1603, 1496, 1454Medium to StrongAromatic C=C Bending
747, 698StrongMonosubstituted Benzene C-H Out-of-Plane Bend
646StrongC-Br Stretch
Mass Spectrometry (MS)
m/zRelative Abundance (%)Assignment
214/212< 5[M]⁺ (Molecular Ion)
13310[M - Br]⁺
91100[C₇H₇]⁺ (Tropylium ion) - Base Peak
65~20[C₅H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy

Sample Preparation: Approximately 10-25 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[1] The solution should be homogeneous and free of any particulate matter. Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol: A proton NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.[2]

¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is typically acquired on the same instrument. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (often several hundred to thousands) and a higher sample concentration (50-100 mg) may be required.[3][4] A proton-decoupled pulse sequence is commonly used to simplify the spectrum and improve sensitivity. The spectral width is typically set to 0-220 ppm.[3]

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): For a neat liquid sample like this compound, the ATR-FTIR technique is highly convenient. A small drop of the liquid is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).[5][6]

FTIR Spectroscopy Protocol: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is first collected. The sample is then applied, and the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.[5] Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS): this compound, being a volatile organic compound, is well-suited for analysis by GC-MS. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a standard method for generating ions.

Mass Spectrometry Protocol: The mass spectrometer is set to scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300). The data system records the relative abundance of each ion, generating a mass spectrum that is characteristic of the molecule's structure and fragmentation pattern.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS NMR_Data Chemical Shifts Multiplicities Coupling Constants NMR->NMR_Data IR_Data Wavenumbers Intensities IR->IR_Data MS_Data m/z Ratios Relative Abundances MS->MS_Data Structure Molecular Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

NMR_Signaling_Pathway cluster_protons Protons (¹H) cluster_carbons Carbons (¹³C) ArH Aromatic Protons (7.29-7.15 ppm) CHAr Aromatic CH (128.4, 128.3, 125.8 ppm) ArH->CHAr Correlates to CH2Br Methylene (adjacent to Br) (3.41 ppm) C_CH2Br C adjacent to Br (33.8 ppm) CH2Br->C_CH2Br Correlates to ArCH2 Benzylic Methylene (2.63 ppm) AlkylCH2b Alkyl Methylene (1.78-1.68 ppm) ArCH2->AlkylCH2b Adjacent to C_ArCH2 Benzylic C (35.3 ppm) ArCH2->C_ArCH2 Correlates to AlkylCH2a Alkyl Methylene (1.91-1.81 ppm) AlkylCH2a->CH2Br Adjacent to C_AlkylCH2a Alkyl C (32.7 ppm) AlkylCH2a->C_AlkylCH2a Correlates to AlkylCH2b->AlkylCH2a Adjacent to C_AlkylCH2b Alkyl C (30.5 ppm) AlkylCH2b->C_AlkylCH2b Correlates to CAr_quat Quaternary Aromatic C (141.8 ppm)

¹H and ¹³C NMR Correlation Diagram

References

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 1-Bromo-4-phenylbutane (CAS No. 13633-25-5), a key intermediate in various organic synthesis applications, including pharmaceutical development.[1][2] Adherence to stringent safety protocols is paramount when working with this compound to mitigate potential risks to personnel and the environment. This document outlines the known hazards, exposure controls, and emergency procedures, and provides detailed experimental methodologies for key safety assessments.

Section 1: Physicochemical and Toxicological Profile

A thorough understanding of the physical, chemical, and toxicological properties of this compound is the foundation of its safe handling.

1.1: Physical and Chemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for designing appropriate storage and handling procedures.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃Br[3][4]
Molecular Weight 213.11 g/mol [3][4]
Appearance Colorless to pale yellow liquid[5]
Boiling Point 131-133 °C at 12 mmHg[6]
Flash Point 131-133 °C at 12 mmHg[6]
Density 1.214 g/cm³[6]
Vapor Pressure 0.0153 mmHg at 25 °C[6]
Solubility Sparingly soluble in water[5][7]
Refractive Index 1.539[6]
1.2: Toxicological Data Summary

This compound is considered moderately toxic and requires careful handling to avoid adverse health effects. Acute exposure may lead to symptoms such as dizziness, headache, nausea, and irritation of the eyes and respiratory tract.[5]

EndpointResultClassificationSource(s)
Acute Oral Toxicity No specific LD50 data available in the search results.Assumed to be harmful if swallowed based on general toxicity of brominated hydrocarbons.[5][8]
Acute Dermal Toxicity No specific LD50 data available in the search results.Assumed to be harmful in contact with skin based on general toxicity of brominated hydrocarbons.[5][8]
Acute Inhalation Toxicity No specific LC50 data available in the search results.May cause respiratory irritation.[3][9][10][3][9][10]
Skin Corrosion/Irritation Causes skin irritation.Category 2[3][9][10]
Serious Eye Damage/Irritation Causes serious eye irritation.Category 2A[3][9][10]
Carcinogenicity There is currently insufficient evidence to classify it as a carcinogen.Not classified[5]

Section 2: Hazard Identification and Classification

Global Harmonized System (GHS) classifications provide a standardized framework for communicating the hazards of chemical substances.

2.1: GHS Hazard Classification

The following table outlines the GHS hazard classifications for this compound.

Hazard ClassHazard CategoryHazard StatementSource(s)
Skin corrosion/irritation2H315: Causes skin irritation[3][9][10]
Serious eye damage/eye irritation2AH319: Causes serious eye irritation[3][9][10]
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation[3][9][10]
2.2: GHS Label Elements

The following pictogram and signal word are used on the label for this compound:

  • Pictogram:

    alt text

  • Signal Word: Warning [4][9]

Section 3: Handling and Personal Protective Equipment (PPE)

A systematic approach to handling and the consistent use of appropriate personal protective equipment are critical to minimizing exposure risk.

3.1: Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Review Safety Data Sheet (SDS) b Ensure proper ventilation (fume hood) a->b c Assemble appropriate PPE b->c d Dispense chemical in a fume hood c->d e Avoid contact with skin and eyes d->e f Keep container tightly closed when not in use e->f g Decontaminate work surfaces f->g h Dispose of waste in a designated, labeled container g->h i Remove and decontaminate PPE h->i

Caption: Logical workflow for the safe handling of this compound.

3.2: Recommended Personal Protective Equipment (PPE)

The following table details the recommended PPE for handling this compound.

Protection TypeSpecificationRationaleSource(s)
Eye/Face Protection Chemical safety goggles or face shield.To prevent eye irritation from splashes or vapors.[5][8][5][8]
Skin Protection Impervious gloves (e.g., Nitrile rubber), lab coat, and closed-toe shoes.To prevent skin irritation upon contact.[5][8][5][8]
Respiratory Protection Use only in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge.To prevent respiratory tract irritation.[5][8][5][8]

Section 4: Experimental Protocols for Safety Assessment

The hazard classifications of this compound are determined through standardized experimental protocols. The following sections detail the methodologies for key irritation studies.

4.1: Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

Objective: To determine the potential for this compound to cause skin irritation or corrosion.

Methodology:

  • Test System: Healthy, young adult albino rabbits are used for this test.

  • Application: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped. A dose of 0.5 mL of the test substance is applied to a small area (approximately 6 cm²) of intact skin. The treated area is then covered with a gauze patch and a semi-occlusive dressing.

  • Exposure: The exposure duration is 4 hours.

  • Observation: After the exposure period, the dressing and any residual test substance are removed. The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

  • Scoring: The reactions are scored according to a standardized grading system (e.g., Draize scale). The Primary Irritation Index (PII) is calculated based on the sum of the erythema and edema scores.

Data Interpretation: The PII value is used to classify the substance's irritation potential. For example, a mean score of 2.3 to 4.0 for erythema or edema in at least 2 of 3 tested animals would classify the substance as a skin irritant (Category 2).

4.2: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

Objective: To determine the potential for this compound to cause eye irritation or corrosion.

Methodology:

  • Test System: Healthy, young adult albino rabbits are used.

  • Application: A single dose of 0.1 mL of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctiva are evaluated.

  • Scoring: Ocular lesions are scored using a standardized system.

Data Interpretation: The severity and reversibility of the ocular reactions are used to classify the substance. A substance that causes reversible eye irritation is classified as an eye irritant (Category 2A).

Section 5: Hypothetical Metabolic Pathway and Environmental Fate

While specific metabolic pathways for this compound are not well-documented in publicly available literature, a hypothetical degradation pathway can be proposed based on the metabolism of similar brominated aromatic compounds and alkylphenols.

5.1: Proposed Biodegradation Pathway (Hypothetical)

The following diagram illustrates a hypothetical microbial degradation pathway for this compound. This is a conceptual model and has not been experimentally verified for this specific compound.

G A This compound B Hydroxylation of aromatic ring A->B Monooxygenase C Catechol intermediate B->C D Ring cleavage (Dioxygenase) C->D E Further degradation to central metabolites D->E F Mineralization (CO2 + H2O + Br-) E->F

Caption: Hypothetical microbial degradation pathway of this compound.

It is plausible that the degradation of this compound in the environment could be initiated by microbial monooxygenases, leading to the hydroxylation of the phenyl ring. This could be followed by the formation of a catechol-like intermediate, which is then susceptible to ring cleavage by dioxygenases. The resulting aliphatic chain would likely be further metabolized through central metabolic pathways, ultimately leading to mineralization.

Section 6: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[11] Remove contaminated clothing. Seek medical attention if irritation persists.[5]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

Section 7: Conclusion

This compound is a valuable chemical intermediate that can be handled safely by adhering to the precautions outlined in this guide. A thorough understanding of its hazards, the consistent use of appropriate personal protective equipment, and the implementation of proper engineering controls are essential for protecting the health and safety of laboratory personnel. Researchers, scientists, and drug development professionals are encouraged to review this information carefully and integrate these safety practices into their standard operating procedures.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-4-phenylbutane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-bromo-4-phenylbutane in various organic solvents. Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility information and provides a detailed experimental protocol for determining precise solubility values.

Core Concepts

This compound is a halogenated organic compound with a molecular structure that includes both a nonpolar phenyl group and a butyl chain, as well as a polar carbon-bromine bond. This combination of features dictates its solubility behavior, generally following the principle of "like dissolves like." Consequently, it is readily soluble in many organic solvents but has limited solubility in water.

Data Presentation: Qualitative Solubility

Solvent ClassSpecific SolventsQualitative SolubilityRationale
Alcohols Ethanol, MethanolMiscibleThe alkyl chain of the alcohols can interact with the phenyl and butyl groups of this compound.
Ethers Diethyl EtherSoluble/MiscibleAs a relatively nonpolar solvent, diethyl ether effectively solvates the nonpolar components of the molecule.[1][2]
Halogenated Chloroform, DichloromethaneSoluble/MiscibleThe similar polarities and potential for dipole-dipole interactions contribute to high solubility.[1][2]
Aqueous WaterSlightly SolubleThe hydrophobic phenyl and butyl groups limit its solubility in the highly polar water, despite the presence of the polar C-Br bond.[3][4]

Experimental Protocol: Determination of Solubility

To obtain quantitative solubility data, the following experimental protocol can be employed. This method is a general procedure for determining the solubility of a liquid or solid compound in a solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials or small, sealable glass containers

  • Analytical balance

  • Vortex mixer

  • Constant temperature bath or incubator

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial. The presence of undissolved solute is necessary to ensure saturation.

    • Pipette a known volume (e.g., 5.0 mL) of the chosen organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature bath set to the desired experimental temperature (e.g., 25°C).

    • Agitate the mixture using a vortex mixer for 1-2 minutes to facilitate initial dissolution.

    • Allow the mixture to equilibrate in the constant temperature bath for at least 24 hours to ensure the solution is fully saturated. Intermittent gentle agitation can be beneficial.

  • Sample Collection and Preparation:

    • After equilibration, allow the vial to sit undisturbed in the temperature bath for at least 2 hours to allow the excess solute to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette.

    • Filter the collected supernatant through a chemically compatible syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument (GC or HPLC).

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze the standard solutions using a calibrated GC or HPLC to generate a standard curve.

    • Analyze the diluted sample of the saturated solution.

    • Using the standard curve, determine the concentration of this compound in the diluted sample.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mg/mL.

Mandatory Visualization

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

G Workflow for Solubility Determination prep Preparation of Saturated Solution equil Equilibration at Constant Temperature prep->equil 24h Equilibration sample Sample Collection and Filtration equil->sample Settling & Filtration analysis Quantitative Analysis (GC/HPLC) sample->analysis Dilution & Injection calc Calculation of Solubility analysis->calc Standard Curve

Caption: Workflow for the experimental determination of solubility.

G Decision Tree for Qualitative Solubility start Start with this compound solvent_type Select Solvent Type start->solvent_type polar Polar Aprotic (e.g., Acetone) solvent_type->polar Polar Aprotic nonpolar Nonpolar (e.g., Hexane) solvent_type->nonpolar Nonpolar alcohol Alcohol (e.g., Ethanol) solvent_type->alcohol Alcohol aqueous Aqueous (e.g., Water) solvent_type->aqueous Aqueous soluble Expected to be Soluble polar->soluble nonpolar->soluble alcohol->soluble insoluble Expected to be Insoluble/Slightly Soluble aqueous->insoluble

Caption: Logical decision tree for predicting qualitative solubility.

References

A Technical Guide to the Physicochemical Characterization of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the boiling and melting points of 1-Bromo-4-phenylbutane, a key intermediate in various organic syntheses. It outlines the standard experimental procedures for determining these fundamental physical properties, ensuring accuracy and reproducibility in a laboratory setting.

Core Physical Properties of this compound

This compound, with the molecular formula C₁₀H₁₃Br, is a colorless to pale yellow liquid at room temperature.[1] Its key physical constants are critical for its handling, purification, and application in further chemical reactions.

Data Summary

The following table summarizes the reported boiling and melting points for this compound. It is important to note that boiling points are pressure-dependent; where available, the pressure at which the measurement was taken is provided.

Physical PropertyValueConditions
Melting Point 52 °C-
-43 °C-
Boiling Point 131-133 °Cat 12 mmHg
273-275 °Cat 760 mmHg (Atmospheric Pressure)
265.2 °Cat 760 mmHg

Note: The discrepancy in reported melting points may be due to different crystalline forms or measurement conditions.

Experimental Protocols for Physical Property Determination

Accurate determination of melting and boiling points is crucial for compound identification and purity assessment. A pure compound typically exhibits a sharp melting point, while impurities tend to depress and broaden the melting range.[2] Similarly, the boiling point is a characteristic physical constant that is sensitive to impurities and atmospheric pressure.

Melting Point Determination: Capillary Method

This method is widely used for determining the melting point of a crystalline solid.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the solid this compound is finely powdered using a mortar and pestle.[2][3]

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the sample into the sealed end, aiming for a sample height of 1-2 mm.[3][4]

  • Apparatus Setup: The loaded capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[2][4] This assembly is then placed in the heating block of a melting point apparatus or immersed in the oil of a Thiele tube.[2]

  • Heating and Observation: The apparatus is heated slowly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[2]

  • Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample has liquefied (T2). The melting point is reported as the range T1-T2.[3]

Boiling Point Determination: Microscale Method

For liquids, a common and efficient method utilizes a small sample volume and a capillary technique within a heating bath.

Apparatus:

  • Thiele tube or a beaker with high-boiling point oil (e.g., mineral oil)

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating source (e.g., Bunsen burner)

Procedure:

  • Sample Preparation: A few milliliters of liquid this compound are placed into a small test tube.

  • Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer and immersed in the oil bath of a Thiele tube.[5] The setup ensures that the oil level is above the liquid sample but below the open end of the test tube.

  • Heating and Observation: The oil bath is heated gently. As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.[5] Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.

  • Data Recording: The heat source is removed, and the apparatus is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.[5] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.[5][6]

Workflow for Physical Property Verification

The following diagram illustrates the logical workflow for the experimental determination and verification of the physical properties of a chemical compound like this compound.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 3: Analysis & Reporting A Obtain/Synthesize This compound Sample B Assess Purity (e.g., GC, NMR) A->B C Purify Sample if Necessary (e.g., Distillation) B->C Impure D Determine Melting Point (Capillary Method) B->D Pure E Determine Boiling Point (Microscale/Distillation Method) B->E Pure C->D C->E G Compare Experimental Data with Literature Values D->G E->G F Record Atmospheric Pressure F->G H Analyze Discrepancies G->H I Final Report Generation H->I

Caption: Workflow for Physical Property Determination.

Safety and Handling

This compound is an irritant to the eyes, respiratory system, and skin.[7] It is essential to handle this chemical in a well-ventilated area, such as a fume hood.[8] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times to prevent contact.[8][9] Store the compound in a tightly closed container in a cool, dry place.[8][9]

References

(4-Bromobutyl)benzene: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the structure, properties, synthesis, and reactivity of (4-Bromobutyl)benzene, a key intermediate in organic synthesis and drug discovery.

Introduction

(4-Bromobutyl)benzene, also known as 4-phenylbutyl bromide, is a versatile bifunctional organic compound. It incorporates a phenyl group and a reactive bromobutyl moiety, making it a valuable building block in the synthesis of a wide range of more complex molecules. Its utility is particularly pronounced in the fields of medicinal chemistry and materials science, where the introduction of a phenylbutyl group is often a key step in the construction of target structures. This guide provides a detailed overview of its chemical and physical properties, spectroscopic signature, synthesis protocols, and key reactions, tailored for professionals in research and development.

Structure and Properties

The structural and physical properties of (4-Bromobutyl)benzene are fundamental to its application in synthesis. A summary of these key characteristics is presented below.

Chemical Structure:

Table 1: Physical and Chemical Properties of (4-Bromobutyl)benzene

PropertyValueReference
Molecular Formula C₁₀H₁₃Br[1][2][3]
Molecular Weight 213.11 g/mol [1][2]
CAS Number 13633-25-5[1][3]
Appearance Clear, colorless to light yellow/orange liquid[1]
Density 1.214 g/cm³[1]
Melting Point 52 °C[1]
Boiling Point 131-133 °C at 12 mmHg[1]
Solubility Slightly soluble in water. Soluble in common organic solvents.[1]
Refractive Index 1.5380-1.5420[1]

Spectroscopic Data

The spectroscopic profile of (4-Bromobutyl)benzene is crucial for its identification and characterization.

¹H NMR Spectroscopy

The proton NMR spectrum of (4-Bromobutyl)benzene is expected to show distinct signals for the aromatic and aliphatic protons. Based on the analysis of similar structures and general principles of NMR spectroscopy, the following chemical shifts and coupling patterns are anticipated:

Table 2: Predicted ¹H NMR Spectral Data for (4-Bromobutyl)benzene

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic (C₆H₅)7.10 - 7.35Multiplet-
Benzylic (-CH₂-Ph)~2.65Triplet~7.5
Methylene (-CH₂-CH₂-Ph)~1.85Quintet~7.5
Methylene (-CH₂-CH₂-Br)~1.95Quintet~7.0
Methylene (-CH₂-Br)~3.40Triplet~6.7
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The predicted chemical shifts for (4-Bromobutyl)benzene are detailed below.

Table 3: Predicted ¹³C NMR Spectral Data for (4-Bromobutyl)benzene

CarbonChemical Shift (δ, ppm)
C1 (ipso-aromatic)~141
C2, C6 (ortho-aromatic)~128.5
C3, C5 (meta-aromatic)~128.3
C4 (para-aromatic)~126
Benzylic (-CH₂-Ph)~35
Methylene (-CH₂-CH₂-Ph)~31
Methylene (-CH₂-CH₂-Br)~33
Methylene (-CH₂-Br)~33.5
Infrared (IR) Spectroscopy

The IR spectrum of (4-Bromobutyl)benzene will exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Characteristic IR Absorption Bands for (4-Bromobutyl)benzene

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (aromatic)3100 - 3000Medium
C-H stretch (aliphatic)3000 - 2850Medium
C=C stretch (aromatic)1600 - 1450Medium-Weak
C-H bend (out-of-plane, aromatic)900 - 675Strong
C-Br stretch600 - 500Medium-Strong

Synthesis of (4-Bromobutyl)benzene

(4-Bromobutyl)benzene can be synthesized through several routes. Two common and effective methods are detailed below.

Synthesis from 4-Phenylbutan-1-ol

This method involves the bromination of 4-phenylbutan-1-ol, a commercially available starting material.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenylbutan-1-ol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add phosphorus tribromide (PBr₃) (0.4 equivalents) dropwise to the stirred solution.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully quench the reaction by pouring it into a beaker of ice water. Separate the organic layer using a separatory funnel.

  • Purification: Wash the organic layer successively with saturated sodium bicarbonate (NaHCO₃) solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

  • Isolation: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Final Purification: Purify the crude product by column chromatography on silica gel, eluting with hexane, to obtain pure (4-Bromobutyl)benzene.

Synthesis via Friedel-Crafts Acylation of Benzene

This multi-step synthesis begins with the Friedel-Crafts acylation of benzene with 4-bromobutyryl chloride, followed by reduction of the resulting ketone.

Experimental Protocol:

Step 1: Friedel-Crafts Acylation

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet, suspend anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) in an excess of dry benzene at 0-5 °C.

  • Reagent Addition: Add 4-bromobutyryl chloride (1 equivalent) dropwise to the stirred suspension while maintaining the temperature below 10 °C.

  • Reaction: After the addition, allow the mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid. Separate the organic layer.

  • Purification: Wash the organic layer with water, dilute sodium bicarbonate solution, and finally with brine. Dry the benzene solution over anhydrous calcium chloride.

  • Isolation: Remove the benzene by distillation to obtain crude 4-bromo-1-phenylbutan-1-one.

Step 2: Clemmensen or Wolff-Kishner Reduction

The carbonyl group of 4-bromo-1-phenylbutan-1-one is then reduced to a methylene group.

  • Clemmensen Reduction: Reflux the ketone with amalgamated zinc and concentrated hydrochloric acid.[4]

  • Wolff-Kishner Reduction: Heat the ketone with hydrazine hydrate and a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol.[5]

Step 3: Final Purification

Following the reduction, the product is isolated by extraction and purified by distillation under reduced pressure or column chromatography.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_route1 Synthesis from 4-Phenylbutan-1-ol cluster_route2 Synthesis via Friedel-Crafts Acylation 4-Phenylbutan-1-ol 4-Phenylbutan-1-ol Bromination Bromination 4-Phenylbutan-1-ol->Bromination PBr₃ (4-Bromobutyl)benzene_R1 (4-Bromobutyl)benzene Bromination->(4-Bromobutyl)benzene_R1 Benzene Benzene Friedel_Crafts Friedel-Crafts Acylation Benzene->Friedel_Crafts 4-Bromobutyryl_chloride 4-Bromobutyryl chloride 4-Bromobutyryl_chloride->Friedel_Crafts AlCl₃ 4-Bromo-1-phenylbutan-1-one 4-Bromo-1-phenyl- butan-1-one Friedel_Crafts->4-Bromo-1-phenylbutan-1-one Reduction Reduction 4-Bromo-1-phenylbutan-1-one->Reduction Clemmensen or Wolff-Kishner (4-Bromobutyl)benzene_R2 (4-Bromobutyl)benzene Reduction->(4-Bromobutyl)benzene_R2

Caption: Common synthetic routes to (4-Bromobutyl)benzene.

Reactivity and Applications

The dual reactivity of (4-Bromobutyl)benzene makes it a valuable intermediate in organic synthesis.

  • Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for facile nucleophilic substitution reactions. This is commonly exploited to introduce the 4-phenylbutyl moiety into various molecules by reaction with nucleophiles such as amines, alkoxides, thiolates, and carbanions.

  • Grignard Reagent Formation: (4-Bromobutyl)benzene can be converted to the corresponding Grignard reagent, 4-phenylbutylmagnesium bromide, by reaction with magnesium metal. This organometallic reagent is a powerful nucleophile used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and esters.

  • Cross-Coupling Reactions: The aryl bromide can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form more complex aromatic structures.

Experimental Protocol: Grignard Reagent Formation

  • Reaction Setup: Flame-dry a three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Add magnesium turnings (1.1 equivalents) to the flask.

  • Initiation: Add a small crystal of iodine and a small amount of anhydrous diethyl ether or THF to cover the magnesium. Add a small portion of a solution of (4-Bromobutyl)benzene (1 equivalent) in the anhydrous ether/THF to initiate the reaction. Gentle heating may be required.

  • Reagent Addition: Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining (4-Bromobutyl)benzene solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey, cloudy solution can be used directly in subsequent reactions.

Logical Relationship of Reactivity

Reactivity Start (4-Bromobutyl)benzene Nucleophilic_Sub Nucleophilic Substitution Start->Nucleophilic_Sub Nucleophile Grignard_Formation Grignard Reagent Formation Start->Grignard_Formation Mg, Ether/THF Cross_Coupling Cross-Coupling Reactions Start->Cross_Coupling Pd Catalyst, Coupling Partner Product_Sub Products with 4-Phenylbutyl Moiety Nucleophilic_Sub->Product_Sub Grignard_Reagent 4-Phenylbutylmagnesium bromide Grignard_Formation->Grignard_Reagent Product_Coupling Complex Aromatic Structures Cross_Coupling->Product_Coupling Product_Grignard Products from Grignard Reactions Grignard_Reagent->Product_Grignard Electrophile

Caption: Key reaction pathways of (4-Bromobutyl)benzene.

Safety and Handling

(4-Bromobutyl)benzene is an irritant and should be handled with appropriate safety precautions.

  • Hazards: Irritating to the eyes, respiratory system, and skin.[1] Harmful if swallowed or in contact with skin.[1]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapor and contact with skin and eyes.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1] If skin contact occurs, wash with soap and water.

Conclusion

(4-Bromobutyl)benzene is a fundamental building block in organic synthesis, offering multiple avenues for molecular elaboration. Its well-defined properties and predictable reactivity make it a reliable intermediate for researchers in drug development and materials science. This guide provides a comprehensive technical overview to support its effective and safe utilization in the laboratory.

References

Commercial Suppliers of 1-Bromo-4-phenylbutane for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercial suppliers of 1-Bromo-4-phenylbutane, a key intermediate in pharmaceutical research and development. The guide includes a comparative analysis of supplier offerings, detailed experimental protocols for its application in synthesis, and visualizations of relevant biological signaling pathways.

Commercial Supplier Landscape

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. Key considerations for procurement include purity, available quantities, and cost. Below is a summary of offerings from prominent suppliers.

SupplierPurityAvailable QuantitiesPrice (USD)
Thermo Fisher Scientific (Alfa Aesar) 98%1g, 5g, 25g$57.25 (1g), $143.65 (5g)
Sigma-Aldrich (Merck) ≥95.0% (GC)1g, 10g~$27.67 (1g)
Oakwood Chemical 90%250mg, 1g, 5g, 10g$11.00 (250mg), $16.00 (1g), $60.00 (5g), $104.00 (10g)
TCI America >98.0% (GC)5g, 25gNot readily available
P212121 >90%1g, 5g$46.00 (1g)

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to visit the supplier's website for the most current pricing information.

Applications in Pharmaceutical Synthesis

This compound is a versatile alkylating agent widely employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its primary role is to introduce a 4-phenylbutyl moiety into a target molecule, often through nucleophilic substitution reactions. A prominent application is in the synthesis of antihistamines, such as Ebastine and Fexofenadine, and other CNS-active compounds.

Key Role as an Alkylating Agent

The chemical structure of this compound features a reactive bromine atom attached to a butyl chain, which is, in turn, linked to a phenyl group. The bromine atom serves as a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity is harnessed in various synthetic transformations. Alkylating agents like this compound work by covalently binding to nucleophilic sites on other molecules.[1]

cluster_reagents Reactants cluster_product Product Nucleophile Nucleophile Alkylated_Product Alkylated_Product Nucleophile->Alkylated_Product Nucleophilic Attack This compound This compound This compound->Alkylated_Product Provides 4-phenylbutyl group

A diagram illustrating the role of this compound in alkylation.

Experimental Protocols

The following section provides a detailed methodology for a key synthetic step involving this compound: the N-alkylation of a piperidine derivative. This reaction is a cornerstone in the synthesis of several commercially available drugs.

General Protocol for N-Alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine

This protocol describes the synthesis of an intermediate used in the development of various CNS-active agents.[2]

Materials:

  • 4-(4-chlorophenyl)-4-hydroxypiperidine

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for workup and purification

Procedure:

  • To a solution of 4-(4'-chlorophenyl)-4-hydroxypiperidine (1 equivalent) in acetone, add potassium carbonate (2-3 equivalents).

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add this compound (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and maintain for 10-12 hours.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the desired N-alkylated product.

start Start dissolve Dissolve 4-(4-chlorophenyl)-4-hydroxypiperidine and K₂CO₃ in Acetone start->dissolve add_bromo Add this compound dissolve->add_bromo reflux Reflux for 10-12 hours add_bromo->reflux monitor Monitor by TLC reflux->monitor filter Filter to remove K₂CO₃ monitor->filter Reaction complete evaporate Evaporate solvent filter->evaporate purify Purify by column chromatography evaporate->purify end End purify->end

An experimental workflow for N-alkylation.

Signaling Pathways of Drugs Synthesized Using this compound Derivatives

The phenylbutylpiperidine scaffold, often constructed using this compound, is a common feature in drugs that target G-protein coupled receptors (GPCRs).

Ebastine and the H1 Receptor Signaling Pathway

Ebastine is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor.[3][4] By blocking this receptor, it prevents the downstream signaling cascade initiated by histamine, thereby alleviating allergic symptoms. Recent studies have also suggested that Ebastine can promote hair growth by influencing the ERK signaling pathway in human follicle dermal papilla cells.[5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Histamine Histamine H1R H1 Receptor Histamine->H1R Ebastine Ebastine Ebastine->H1R Blocks G_protein Gq/11 H1R->G_protein ERK ERK Signaling Pathway H1R->ERK Ebastine-mediated PLC Phospholipase C G_protein->PLC IP3_DAG IP₃ & DAG PLC->IP3_DAG Ca_PKC Ca²⁺ & PKC IP3_DAG->Ca_PKC Allergic_Response Allergic Response Ca_PKC->Allergic_Response Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation

A simplified diagram of the H1 receptor signaling pathway and the effect of Ebastine.
Bitopertin and the Glycine Transporter 1 (GlyT1) Pathway

While not directly synthesized from this compound, the structural motifs found in drugs like Bitopertin can be accessed through similar synthetic strategies. Bitopertin is an inhibitor of the glycine transporter 1 (GlyT1). By blocking GlyT1, it increases the concentration of glycine in the synaptic cleft, which in turn potentiates the activity of NMDA receptors. This mechanism has been explored for the treatment of schizophrenia and other neurological disorders. More recently, its role in restricting glycine uptake to modulate heme synthesis is being investigated for hematologic diseases like erythropoietic protoporphyria.[6][7][8]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_pool Glycine Pool Glycine Glycine Glycine_pool->Glycine NMDA_Receptor NMDA Receptor Glycine->NMDA_Receptor Co-agonist GlyT1 GlyT1 Glycine->GlyT1 Reuptake Neuronal_Activity Modulation of Neuronal Activity NMDA_Receptor->Neuronal_Activity Bitopertin Bitopertin Bitopertin->GlyT1 Inhibits

The mechanism of action of Bitopertin as a GlyT1 inhibitor.

References

Industrial Synthesis of 1-Bromo-4-phenylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary industrial synthesis processes for 1-Bromo-4-phenylbutane, a key intermediate in the pharmaceutical and fine chemical industries.[1][2][3] The document provides a comparative analysis of common manufacturing routes, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Industrial Synthesis Routes

The industrial production of this compound predominantly follows two main strategies: the bromination of 4-phenyl-1-butanol and the Friedel-Crafts reaction of benzene with a four-carbon electrophile. The latter is often favored for its cost-effectiveness and scalability, particularly when starting from inexpensive raw materials like benzene and γ-butyrolactone.[4][5]

Synthesis from 4-Phenyl-1-butanol

This approach involves the conversion of the hydroxyl group of 4-phenyl-1-butanol into a bromide. Two common laboratory and potentially scalable methods are prominent:

  • Via Hydrobromic Acid: A direct reaction using hydrobromic acid, often with a catalyst to improve efficiency. Recent developments have utilized novel catalysts to achieve high yields.[6]

  • Via Triphenylphosphine and Carbon Tetrabromide: This method, known as the Appel reaction, provides a high yield of the desired product.[7]

Synthesis from Benzene via Friedel-Crafts Reaction

A more common industrial approach involves a two-step sequence starting with a Friedel-Crafts acylation, which circumvents the issue of polyalkylation often encountered in direct Friedel-Crafts alkylations.[4][5][8][9]

  • Step 1: Friedel-Crafts Acylation: Benzene is reacted with a 4-bromobutyryl halide in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to form 4-bromo-1-phenylbutan-1-one.[4][5]

  • Step 2: Reduction: The resulting ketone is then reduced to yield this compound. Common reducing agents include hydrogen gas with a metal catalyst like palladium on carbon (Pd/C).[4][5]

Quantitative Data Summary

The following table summarizes key quantitative data for the described industrial synthesis routes, allowing for easy comparison of their efficiencies.

Synthesis RouteStarting MaterialsKey Reagents/CatalystsYield (%)Purity (%)Reference
Bromination of 4-Phenyl-1-butanol 4-Phenyl-1-butanolHBr, POM-C3N4 catalyst99.6Not specified[6]
4-Phenyl-1-butanolCBr4, PPh3HighNot specified[7]
Friedel-Crafts Acylation followed by Reduction Benzene, 4-Bromobutyryl halide (from γ-butyrolactone)AlCl3 (Lewis Acid), H2/Pd-C (Reduction)63.9 (overall)Not specified[4]
4-Bromo-1-phenylbutan-1-oneH2, 5% Pd-C98.294 (starting material)[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Phenyl-1-butanol with HBr

Materials:

  • 4-phenyl-1-butanol (10 g)

  • Hydrobromic acid (44 g)

  • POM-C3N4 catalyst (2 g)

  • Dichloromethane

  • Saturated Na2CO3 solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 250 ml three-necked flask, add 10 g of 4-phenyl-1-butanol and 44 g of hydrobromic acid.[6]

  • Add 2 g of POM-C3N4 catalyst to the mixture.[6]

  • Protect the reaction from light and heat to reflux for 12 hours with mechanical stirring.[6]

  • After cooling to room temperature, adjust the pH of the system to 7 with a saturated Na2CO3 solution and stir for 30 minutes.[6]

  • Perform a liquid-liquid extraction with dichloromethane until the aqueous layer is colorless.[6]

  • Dry the combined organic phases over anhydrous sodium sulfate.[6]

  • Evaporate the dichloromethane to yield the pale yellow product, this compound.[6]

Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation and Reduction

Part A: Synthesis of 4-Bromo-1-phenylbutan-1-one

Materials:

  • 4-bromobutyric acid (14.2 g)

  • Benzene (10 g + 30 g)

  • Thionyl chloride (11.9 g)

  • Aluminum chloride (12 g)

Procedure:

  • Dissolve 14.2 g of 4-bromobutyric acid in 10 g of benzene and heat to 60°C.[5]

  • Add 11.9 g of thionyl chloride dropwise.[5]

  • Raise the temperature to 65-75°C and stir for one hour.[5]

  • Cool the reaction mixture to 20°C.[5]

  • In a separate vessel, prepare a suspension of 12 g of aluminum chloride in 30 g of benzene at 11°C.[5]

  • Add the solution from step 4 dropwise to the aluminum chloride suspension.[5]

  • After the reaction is complete, pour the mixture into ice water for hydrolysis.

  • Separate the organic phase, wash with diluted hydrochloric acid, an aqueous solution of sodium hydrogencarbonate, and brine.

  • Remove the solvent by distillation under reduced pressure to obtain 4-bromo-1-phenylbutan-1-one.[5]

Part B: Reduction to this compound

Materials:

  • 4-bromo-1-phenylbutan-1-one (0.45 g, 94% purity)

  • Methanol (2.2 g)

  • 5% Palladium on carbon (Pd-C) (0.14 g, 50% wet)

  • Hydrogen atmosphere

Procedure:

  • Dissolve 0.45 g of 4-bromo-1-phenylbutan-1-one in 2.2 g of methanol.[4]

  • Add 0.14 g of 5% Pd-C (50% wet) to the solution.[4]

  • Stir the mixture under a hydrogen atmosphere at 20°C for four hours.[4]

  • Filter off the catalyst.[4]

  • Remove the solvent by distillation under reduced pressure to yield this compound.[4]

Visualizing the Synthesis Pathways

The following diagrams illustrate the logical flow of the key synthesis routes.

Synthesis_from_4_Phenyl_1_butanol 4-Phenyl-1-butanol 4-Phenyl-1-butanol HBr / POM-C3N4 HBr / POM-C3N4 4-Phenyl-1-butanol->HBr / POM-C3N4 Reflux CBr4 / PPh3 CBr4 / PPh3 4-Phenyl-1-butanol->CBr4 / PPh3 Appel Reaction 1-Bromo-4-phenylbutane_A This compound HBr / POM-C3N4->1-Bromo-4-phenylbutane_A 1-Bromo-4-phenylbutane_B This compound CBr4 / PPh3->1-Bromo-4-phenylbutane_B

Caption: Bromination routes from 4-Phenyl-1-butanol.

Friedel_Crafts_Acylation_Reduction cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Reduction Benzene Benzene AlCl3 AlCl3 Benzene->AlCl3 4-Bromobutyryl_halide 4-Bromobutyryl halide 4-Bromobutyryl_halide->AlCl3 4-Bromo-1-phenylbutan-1-one 4-Bromo-1-phenylbutan-1-one AlCl3->4-Bromo-1-phenylbutan-1-one H2_PdC H2 / Pd-C 4-Bromo-1-phenylbutan-1-one->H2_PdC This compound This compound H2_PdC->this compound

Caption: Two-step synthesis via Friedel-Crafts acylation and reduction.

Experimental_Workflow_Friedel_Crafts Start Start Acylation Friedel-Crafts Acylation (Benzene + 4-Bromobutyryl halide + AlCl3) Start->Acylation Hydrolysis Quench with Ice Water Acylation->Hydrolysis Extraction Organic Phase Separation & Washing Hydrolysis->Extraction Distillation1 Solvent Removal Extraction->Distillation1 Intermediate 4-Bromo-1-phenylbutan-1-one Distillation1->Intermediate Reduction Hydrogenation with Pd-C catalyst Intermediate->Reduction Filtration Catalyst Removal Reduction->Filtration Distillation2 Solvent Removal Filtration->Distillation2 End This compound Distillation2->End

Caption: Experimental workflow for the Friedel-Crafts route.

References

An In-depth Technical Guide to 1-Bromo-4-phenylbutane: Discovery, History, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Bromo-4-phenylbutane, a versatile chemical intermediate of significant interest in organic synthesis and pharmaceutical development. This document details its discovery and historical context, outlines its physicochemical and spectroscopic properties, and presents a thorough examination of its synthetic methodologies, from early preparations to modern, high-yield protocols. Furthermore, this guide explores the pivotal role of this compound as a key building block in the synthesis of various pharmaceutical agents, underscoring its importance in medicinal chemistry. Detailed experimental protocols and visual diagrams of synthetic workflows are provided to facilitate practical application and further research.

Introduction

This compound, with the chemical formula C₁₀H₁₃Br, is a halogenated organic compound featuring a phenyl group attached to a four-carbon chain with a terminal bromine atom.[1] This bifunctional nature, possessing both an aromatic ring and a reactive alkyl bromide, makes it a valuable precursor in a multitude of organic reactions. Its utility is most pronounced in the pharmaceutical industry, where it serves as a key intermediate in the synthesis of a diverse range of bioactive molecules.[1][2] The phenylbutyl moiety is a common structural motif in many centrally acting drugs, and the bromo-functionalization provides a convenient handle for introducing this group via nucleophilic substitution reactions.

Discovery and Historical Context

While a singular, celebrated moment of discovery for this compound is not prominent in the historical chemical literature, its preparation has been documented in various synthetic methodologies dating back to the mid-20th century.[1] The lack of a specific discoverer is common for many such useful, yet structurally straightforward, chemical building blocks. Its existence can be seen as a logical consequence of the development of fundamental organic reactions.

One of the earliest plausible methods for the synthesis of phenylalkyl bromides stems from the work of German chemist Julius von Braun. At the turn of the 20th century, von Braun developed a reaction involving the treatment of tertiary amines with cyanogen bromide, which results in the cleavage of a C-N bond and the formation of an alkyl bromide and a disubstituted cyanamide. This reaction, now known as the von Braun reaction, was extensively used in the structural elucidation of alkaloids and provided a general method for the preparation of bromoalkanes from amines. While not a direct synthesis of this compound from a readily available precursor, it established a foundational method for generating such structures.

More direct and practical syntheses likely emerged with the broader application of brominating agents to alcohols in the mid-20th century. The conversion of 4-phenylbutanol to this compound using reagents like hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) would have been a straightforward application of well-established chemical transformations.[1] A patent filed in the late 20th century describes a process for producing this compound, highlighting its industrial relevance.[3]

Physicochemical and Spectroscopic Properties

This compound is a colorless to pale yellow liquid with a faint, characteristic odor.[1] It is sparingly soluble in water but miscible with common organic solvents such as ethanol, ether, and chloroform.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₀H₁₃Br[4]
Molecular Weight 213.11 g/mol [4]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 131-133 °C at 12 mmHg
Density 1.214 g/cm³
Refractive Index 1.5390-1.5430 @ 20 °C[5]
Solubility Slightly soluble in water[1][2]

The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectroscopic data are summarized in Table 2.

Table 2: Spectroscopic Data for this compound
Spectroscopic TechniqueKey DataReference
¹H NMR (CDCl₃) δ 7.32-7.16 (m, 5H, Ar-H), 3.41 (t, 2H, -CH₂Br), 2.65 (t, 2H, Ar-CH₂-), 1.93-1.83 (m, 2H, -CH₂-), 1.81-1.71 (m, 2H, -CH₂-)
¹³C NMR (CDCl₃) δ 141.6, 128.4, 128.3, 125.9, 35.1, 33.8, 32.8, 30.7[4]
IR (Film) 3026, 2936, 1603, 1496, 1453, 1245, 747, 698 cm⁻¹[4]
Mass Spectrometry (GC-MS) m/z 212/214 (M⁺), 133, 91 (base peak)[4]

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the choice of method often depending on the starting material availability, desired scale, and yield. The most common and historically significant methods are detailed below.

Bromination of 4-Phenylbutanol

This is the most direct and widely used laboratory-scale synthesis. It involves the conversion of the hydroxyl group of 4-phenylbutanol into a bromide.

Reacting 4-phenylbutanol with a strong acid like hydrobromic acid is a classic method for preparing primary alkyl bromides. The reaction proceeds via an SN2 mechanism.

G 4-Phenylbutanol 4-Phenylbutanol This compound This compound 4-Phenylbutanol->this compound + HBr HBr HBr H2O H2O

Synthesis of this compound from 4-Phenylbutanol with HBr.
  • To a 250 mL three-necked flask, add 10 g of 4-phenylbutanol and 44 g of 48% hydrobromic acid.[6]

  • The mixture is mechanically stirred and heated to reflux for 12 hours.[6] The reaction should be protected from light.[6]

  • After cooling to room temperature, the reaction mixture will appear as a yellow, viscous liquid.[6]

  • The pH of the system is adjusted to 7 with a saturated sodium carbonate solution, and the mixture is stirred for 30 minutes.[6]

  • The layers are separated, and the aqueous layer is extracted with dichloromethane until it is colorless.[6]

  • The combined organic phases are dried over anhydrous sodium sulfate.[6]

  • The dichloromethane is removed by evaporation to yield the pale yellow product, this compound.[6]

Alternative brominating agents for converting alcohols to alkyl bromides include phosphorus tribromide and the Appel reaction (using CBr₄ and PPh₃). These methods are often milder and can be advantageous for sensitive substrates.

G 4-Phenylbutanol 4-Phenylbutanol This compound This compound 4-Phenylbutanol->this compound + Reagents Reagents PBr₃ or CBr₄, PPh₃

Alternative bromination methods for 4-Phenylbutanol.
  • Dissolve 15.0 g (0.1 mol) of 4-phenylbutanol and 39.8 g (0.12 mol) of carbon tetrabromide in 500 ml of dry dichloromethane and cool the solution to 0 °C.[7]

  • Add 36.7 g (0.14 mol) of triphenylphosphine to the mixture and stir under an argon atmosphere at 0 °C for 1.5 hours.[7]

  • Evaporate the solvent in vacuo.[7]

  • Stir the resulting mixture in a 1:1 solution of ether-hexane and filter to remove insoluble material.[7]

  • Pass the filtrate through a pad of silica gel and concentrate to give a pale yellow liquid (21.3 g).[7]

Friedel-Crafts Acylation and Reduction Route

An alternative industrial process involves the Friedel-Crafts acylation of benzene with a 4-bromobutyryl halide, followed by reduction of the resulting ketone.[3]

G Benzene Benzene 4-Bromobutyrophenone 4-Bromobutyrophenone Benzene->4-Bromobutyrophenone + 4-Bromobutyryl halide + Lewis Acid 4-Bromobutyryl_halide 4-Bromobutyryl halide Lewis_Acid Lewis Acid This compound This compound 4-Bromobutyrophenone->this compound + H₂, Metal Catalyst Reduction H₂, Metal Catalyst

Industrial synthesis of this compound.
  • Step 1: Synthesis of 4-Bromobutyrophenone

    • React 4-bromobutyryl halide with benzene in the presence of a Lewis acid (e.g., AlCl₃).[3]

  • Step 2: Reduction of 4-Bromobutyrophenone

    • The resulting 4-bromobutyrophenone is then reacted with hydrogen in the presence of a metal catalyst (e.g., palladium on carbon).[3]

    • For example, 0.45 g of 4-bromobutyrophenone is dissolved in 2.2 g of methanol, and 0.14 g of 5% Pd-C is added. The mixture is stirred in a hydrogen atmosphere at 20 °C for four hours.[3]

    • The catalyst is filtered off, and the solvent is removed by distillation under reduced pressure to give this compound in high yield.[3]

Table 3: Comparison of Synthetic Methods for this compound
Starting Material(s)ReagentsYieldAdvantagesDisadvantagesReference
4-PhenylbutanolHBr~99%High yield, readily available reagents.Requires strong acid and heat.[6]
4-PhenylbutanolCBr₄, PPh₃~100%Mild conditions.Stoichiometric triphenylphosphine oxide byproduct.[7]
Benzene, 4-Bromobutyryl halideLewis Acid, H₂/Pd-C~64% (from γ-butyrolactone)Utilizes inexpensive starting materials.Multi-step process.[3]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds. The phenylbutyl scaffold is present in numerous drugs, particularly those targeting the central nervous system. The bromo-functionality allows for the facile introduction of this group into a target molecule via nucleophilic substitution.

Intermediate in the Synthesis of Antihistamines
Precursor for Positron Emission Tomography (PET) Radiotracers

Positron Emission Tomography (PET) is a powerful imaging technique used in medical diagnostics and research. It relies on the use of radiotracers, which are biologically active molecules labeled with a positron-emitting radionuclide. This compound can serve as a precursor for the synthesis of PET radiotracers. The bromine atom can be displaced by a radiolabeled nucleophile, or the entire molecule can be used as a scaffold for the construction of a larger radiolabeled molecule. The phenylbutyl group is a desirable feature in many CNS-targeted PET tracers due to its lipophilicity, which can aid in crossing the blood-brain barrier.

G cluster_0 Drug Development Applications This compound This compound Nucleophilic_Substitution Nucleophilic Substitution This compound->Nucleophilic_Substitution Pharmaceutical_Scaffold Pharmaceutical Scaffold Nucleophilic_Substitution->Pharmaceutical_Scaffold Antihistamine_Analogs Antihistamine Analogs Pharmaceutical_Scaffold->Antihistamine_Analogs PET_Radiotracers PET Radiotracers Pharmaceutical_Scaffold->PET_Radiotracers

Role of this compound in Drug Development.

Conclusion

This compound is a foundational building block in organic and medicinal chemistry. While its discovery was not a singular event, its synthesis has been refined over the past several decades to allow for its efficient and high-yield production. Its utility as a pharmaceutical intermediate, particularly in the synthesis of compounds targeting the central nervous system, ensures its continued importance in drug discovery and development. The detailed synthetic protocols and physicochemical data provided in this guide serve as a valuable resource for researchers and scientists working with this versatile compound. Further exploration of its applications in the synthesis of novel therapeutic agents and imaging probes is an active area of research with the potential for significant contributions to medicine.

References

The Pivotal Role of 1-Bromo-4-phenylbutane in Synthetic Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-phenylbutane, a versatile chemical intermediate, holds a significant position in the landscape of organic synthesis, particularly in the pharmaceutical industry. Its unique structure, featuring a reactive bromine atom at the terminus of a four-carbon chain attached to a phenyl group, makes it an ideal building block for the construction of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, key reactions, and applications of this compound, with a focus on its role in the development of therapeutic agents.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes, primarily involving the bromination of 4-phenylbutanol or a multi-step process originating from γ-butyrolactone.

Synthesis Data
Starting MaterialReagentsSolventReaction TimeTemperatureYield (%)Reference
4-PhenylbutanolHBr, POM-C3N4 catalystDichloromethane12 hReflux99.6%[1]
4-PhenylbutanolCBr4, PPh3Dichloromethane1.5 h0 °CNot specified[2]
γ-Butyrolactone1. HBr, Benzene; 2. Thionyl Chloride, Benzene; 3. Benzene, AlCl3; 4. H2, Pd-CBenzene/Methanol24 h (hydrogenation)20 °C (hydrogenation)63.9% (from γ-butyrolactone)[3][4]
Experimental Protocols

Method 1: Bromination of 4-Phenylbutanol with HBr

This method provides a high-yield synthesis of this compound from 4-phenylbutanol using hydrobromic acid and a catalyst.

Materials:

  • 4-phenylbutanol (10 g)

  • Hydrobromic acid (44 g)

  • POM-C3N4 catalyst (2 g)

  • Dichloromethane

  • Saturated Na2CO3 solution

  • Anhydrous sodium sulfate

Procedure:

  • To a 250 mL three-necked flask, add 4-phenylbutanol (10 g), hydrobromic acid (44 g), and POM-C3N4 catalyst (2 g).

  • The mixture is mechanically stirred and protected from light while being heated to reflux for 12 hours.[1]

  • After cooling to room temperature, the pH of the system is adjusted to 7 with a saturated Na2CO3 solution and stirred for 30 minutes.

  • The organic phase is separated and extracted with dichloromethane until the aqueous layer is colorless.[1]

  • The combined organic extracts are dried over anhydrous sodium sulfate.

  • The solvent is evaporated to yield the pale yellow product, this compound.[1]

Method 2: Synthesis from γ-Butyrolactone

This multi-step process offers an alternative route starting from the readily available γ-butyrolactone.

Materials:

  • γ-butyrolactone

  • 47% Aqueous HBr

  • Benzene

  • Thionyl chloride

  • Aluminum chloride (AlCl3)

  • 5% Palladium on carbon (Pd-C)

  • Methanol

  • Hydrogen gas

Procedure:

  • Formation of 4-bromobutyric acid: A mixture of γ-butyrolactone, 47% aqueous HBr, and benzene is stirred at 55-60 °C for one hour. Water is then removed by azeotropic distillation.[4]

  • Formation of 4-bromobutyryl chloride: The resulting benzene solution of 4-bromobutyric acid is reacted with thionyl chloride at 60 °C.[3]

  • Friedel-Crafts acylation: The 4-bromobutyryl chloride is then reacted with benzene in the presence of a Lewis acid catalyst like AlCl3 to yield 4-bromobutyrophenone.[3]

  • Reduction: The 4-bromobutyrophenone is dissolved in methanol, and 5% Pd-C is added. The mixture is stirred under a hydrogen atmosphere at 20 °C for four hours.[3][4]

  • The catalyst is filtered off, and the solvent is removed by distillation under reduced pressure to give this compound.[3][4] A yield of 98.2% from 4-bromobutyrophenone has been reported.[3][4]

Key Reactions and Applications

This compound serves as a crucial electrophile in a variety of nucleophilic substitution reactions, enabling the introduction of the 4-phenylbutyl moiety into diverse molecular scaffolds.

Alkylation Reactions

A primary application of this compound is in alkylation reactions, where the bromine atom is displaced by a nucleophile. This is a cornerstone of its utility in pharmaceutical synthesis.

General Experimental Protocol for N-Alkylation:

  • A solution of the amine (1.0 equivalent) and a base (e.g., K2CO3, 1.5 equivalents) in a suitable solvent (e.g., acetonitrile) is prepared.[5]

  • This compound (1.1-1.2 equivalents) is added to the mixture.[5]

  • The reaction is heated (e.g., to 80 °C) and monitored by an appropriate technique like thin-layer chromatography (TLC).[5]

  • Upon completion, the reaction mixture is cooled, and the inorganic salts are filtered off.

  • The filtrate is concentrated, and the residue is worked up by extraction and purified by crystallization or chromatography.

Synthesis of Butyrophenone Antipsychotics

This compound is a key precursor in the synthesis of several butyrophenone antipsychotic drugs, such as haloperidol and benperidol. These drugs are potent antagonists of the dopamine D2 receptor.[6]

Synthesis of Haloperidol Analogues: The synthesis of haloperidol and its analogues often involves the alkylation of a piperidine derivative with a butyrophenone precursor. While direct alkylation with this compound is not the primary route to haloperidol itself, the analogous 4-chloro-4'-fluorobutyrophenone is used. The synthesis of this key butyrophenone intermediate can be conceptually linked back to precursors like this compound, illustrating the importance of this structural motif. For instance, the synthesis of a diazepane analog of haloperidol involves the alkylation of a diazepine derivative with 4-chloro-4′-fluorobutyrophenone.[7]

dot

Synthesis_of_Butyrophenone_Analog BP Butyrophenone Precursor (e.g., 4-chloro-4'-fluorobutyrophenone) Haloperidol Haloperidol Analog BP->Haloperidol Alkylation Piperidine Piperidine Derivative Piperidine->Haloperidol Base Base (e.g., K2CO3) Base->Haloperidol Solvent Solvent (e.g., Acetonitrile) Solvent->Haloperidol

Caption: General reaction scheme for the synthesis of butyrophenone-based antipsychotics.

Grignard Reagent Formation and Subsequent Reactions

The bromine atom in this compound allows for the formation of a Grignard reagent, 4-phenylbutylmagnesium bromide. This organometallic reagent is a potent nucleophile and a strong base, opening up a wide array of synthetic possibilities, including the formation of new carbon-carbon bonds by reaction with carbonyl compounds.

Experimental Protocol for Grignard Reagent Formation:

  • Magnesium turnings are placed in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).[8]

  • Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.[8]

  • A small crystal of iodine can be added to activate the magnesium surface.[8]

  • A solution of this compound in the anhydrous ether is added dropwise to initiate the reaction. The disappearance of the iodine color and the onset of bubbling indicate the formation of the Grignard reagent.[8]

  • The reaction is typically maintained at a gentle reflux.

dot

Grignard_Reaction_Workflow Start This compound Grignard 4-Phenylbutylmagnesium Bromide (Grignard Reagent) Start->Grignard Mg Magnesium Turnings Mg->Grignard Solvent Anhydrous Ether (e.g., THF) Solvent->Grignard Alcohol Tertiary or Secondary Alcohol Grignard->Alcohol Nucleophilic Addition Carbonyl Carbonyl Compound (Aldehyde, Ketone, Ester) Carbonyl->Alcohol AcidWorkup Acidic Workup AcidWorkup->Alcohol

Caption: Workflow for the formation and reaction of the Grignard reagent from this compound.

Other Applications
  • Synthesis of 4-Phenylbutylamine: this compound can be converted to 4-phenylbutylamine, a useful research chemical and building block, through reactions like the Gabriel synthesis or by direct amination.[9][10] 4-Phenylbutylamine has been investigated as a competitive inhibitor of monoamine oxidase A.[9]

  • Intramolecular Cyclization: Derivatives of this compound can undergo intramolecular Friedel-Crafts type cyclization reactions to form substituted indane and indene derivatives, which are structural motifs found in various biologically active compounds.[11]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis, particularly in the preparation of pharmaceutical compounds. Its straightforward synthesis and the reactivity of the carbon-bromine bond allow for its incorporation into a wide range of molecules. A thorough understanding of its properties and reaction protocols is essential for researchers and scientists working in drug discovery and development. The methodologies and data presented in this guide offer a comprehensive overview of the core utility of this important building block.

References

Methodological & Application

Application Notes and Protocols for the Formation of 4-Phenylbutylmagnesium Bromide from 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. The preparation of 4-phenylbutylmagnesium bromide, a Grignard reagent derived from 1-bromo-4-phenylbutane, provides a valuable nucleophilic intermediate for introducing the 4-phenylbutyl group into a wide range of molecules. This functionality is of significant interest in medicinal chemistry and materials science due to its combination of an aromatic ring and a flexible alkyl chain.

These application notes provide a detailed protocol for the synthesis of 4-phenylbutylmagnesium bromide, a summary of key reaction parameters, and a discussion of potential side reactions. The successful formation of this reagent is critically dependent on maintaining strictly anhydrous conditions to prevent the highly basic Grignard reagent from being quenched by protic species.

Reaction Scheme

This compound reacts with magnesium metal in an anhydrous ethereal solvent to form 4-phenylbutylmagnesium bromide.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the formation of 4-phenylbutylmagnesium bromide. Yields are highly dependent on the purity of the reagents and the rigorous exclusion of atmospheric moisture and oxygen.

ParameterValue/DescriptionNotes
Reactant 1 This compoundShould be pure and dry.
Reactant 2 Magnesium Turnings1.1 - 1.5 molar equivalents. A slight excess helps ensure complete consumption of the bromide.
Solvent Anhydrous Diethyl Ether (Et₂O) or Tetrahydrofuran (THF)Essential for solvating and stabilizing the Grignard reagent.[1]
Concentration ~0.5 - 1.0 MHigher concentrations may increase the rate of side reactions.
Initiator (optional) A single crystal of Iodine (I₂) or a few drops of 1,2-DibromoethaneUsed to activate the magnesium surface by disrupting the passivating magnesium oxide layer.[1]
Reaction Temperature ~35°C (refluxing diethyl ether) or up to 66°C (refluxing THF)The reaction is exothermic and should ideally sustain its own reflux upon initiation.
Reaction Time 1 - 3 hoursCompletion can be monitored by the consumption of magnesium turnings.
Typical Yield 70 - 95%Highly dependent on maintaining anhydrous and anaerobic conditions.

Experimental Protocols

Materials and Equipment
  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran

  • Iodine crystal or 1,2-dibromoethane

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Heating mantle

  • Schlenk line (optional, for advanced inert atmosphere techniques)

  • Oven for drying glassware

Apparatus Setup

All glassware must be scrupulously cleaned and oven-dried (typically at >120°C for at least 4 hours) to remove any adsorbed water. The apparatus should be assembled while hot and allowed to cool to room temperature under a positive pressure of dry nitrogen or argon.

G cluster_apparatus Grignard Reaction Apparatus Flask Three-Neck Round-Bottom Flask (with Mg turnings and stir bar) Condenser Reflux Condenser (with Inert Gas Inlet/Outlet) Flask->Condenser Center Neck Funnel Dropping Funnel (with this compound in Anhydrous Ether/THF) Flask->Funnel Side Neck Bubbler Oil Bubbler Condenser->Bubbler Outlet Inert_Gas Inert Gas (N₂ or Ar) Inert_Gas->Condenser Inlet

Caption: Apparatus for Grignard Reagent Formation.

Procedure: Formation of 4-Phenylbutylmagnesium Bromide
  • Magnesium Activation: Place the magnesium turnings (1.2 equivalents) and a magnetic stir bar into the oven-dried three-neck round-bottom flask. Assemble the apparatus as shown in the diagram. Briefly flame-dry the flask under a flow of inert gas to remove any final traces of moisture. Allow the flask to cool to room temperature. Add a single crystal of iodine.

  • Initiation: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether or THF. Add approximately 10% of this solution to the magnesium suspension.

  • The reaction should begin within a few minutes, indicated by the disappearance of the brown iodine color, the formation of a cloudy, grayish solution, and gentle boiling of the solvent.[1] If the reaction does not start, the following measures can be taken:

    • Gently warm the flask with a heating mantle until reflux begins, then immediately remove the heat source.

    • Add a few drops of 1,2-dibromoethane.

    • Mechanically crush some of the magnesium turnings with a dry glass rod (carefully, under a positive flow of inert gas).

  • Addition of Substrate: Once the reaction has been successfully initiated, add the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, steady reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating. An external cooling bath (ice-water) should be kept on hand.

  • Completion: After the addition is complete, if the spontaneous reflux subsides, gently heat the reaction mixture to maintain a reflux for an additional 1-2 hours to ensure all the magnesium has reacted. The final Grignard reagent solution should appear as a cloudy, grayish-brown to black suspension.

  • Usage and Storage: The prepared 4-phenylbutylmagnesium bromide is best used immediately in the subsequent reaction step. If storage is necessary, it should be kept under a positive pressure of inert gas in a sealed flask. The concentration of the Grign-ard reagent can be determined by titration (e.g., with a standard solution of sec-butanol in xylene using 1,10-phenanthroline as an indicator) before use.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical workflow for the formation of the Grignard reagent and highlights the critical requirement of anhydrous conditions.

G Start Start: Assemble Dry Glassware under Inert Atmosphere Add_Mg Add Mg Turnings and Initiator (e.g., I₂) Start->Add_Mg Add_Bromide Add small portion of This compound solution Add_Mg->Add_Bromide Initiation Initiation? (Color change, reflux) Add_Bromide->Initiation Initiation->Add_Mg No, re-initiate Continue_Add Continue dropwise addition of this compound Initiation->Continue_Add Yes Reflux Maintain Reflux (1-2 hours) Continue_Add->Reflux Grignard_Formed 4-Phenylbutylmagnesium Bromide Solution Formed Reflux->Grignard_Formed Quench Side Reaction: Quenching by H₂O Grignard_Formed->Quench Reacts with Water Presence of Water (Moisture) Water->Quench

Caption: Workflow for Grignard Reagent Formation.

Potential Side Reactions

While the formation of 4-phenylbutylmagnesium bromide is generally efficient, two primary side reactions can occur:

  • Wurtz Coupling: The Grignard reagent can react with unreacted this compound to form a homocoupled product, 1,8-diphenylocatane. This is more likely to occur at higher concentrations and temperatures.

    Ph-(CH₂)₄-MgBr + Ph-(CH₂)₄-Br -> Ph-(CH₂)₈-Ph + MgBr₂

  • Intramolecular Cyclization (Intramolecular S_N2 reaction): Although less common for primary alkyl halides, there is a possibility of an intramolecular reaction where the carbanionic center attacks the terminal phenyl group, which is not feasible. A more plausible, though still generally unfavorable, intramolecular reaction for a related ω-haloalkyl Grignard reagent would be cyclization. For 4-phenylbutylmagnesium bromide, this is not a major concern. However, for analogous systems with different chain lengths, cyclization can be a significant side reaction.

Safety Precautions

  • Anhydrous Solvents: Diethyl ether and THF are extremely flammable and volatile. All operations should be conducted in a certified chemical fume hood, and sources of ignition must be excluded.

  • Exothermic Reaction: The formation of the Grignard reagent is highly exothermic. The rate of addition of the alkyl halide must be carefully controlled, and a cooling bath should be readily available.

  • Moisture Sensitivity: Grignard reagents react violently with water. Ensure all glassware is meticulously dried, and the reaction is protected from atmospheric moisture.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, flame-resistant lab coat, and gloves, must be worn at all times.

References

Application Notes and Protocols for Williamson Ether Synthesis using 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic synthesis, providing a reliable and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide acts as a nucleophile, displacing a halide from an alkyl halide.[2][3] The choice of reactants is crucial; the reaction is most efficient with primary alkyl halides due to the steric sensitivity of the SN2 pathway.[3]

This document provides detailed application notes and protocols for the Williamson ether synthesis using 1-bromo-4-phenylbutane as the electrophile. This primary alkyl bromide is an excellent substrate for synthesizing a variety of 4-phenylbutyl ethers, which are of interest in medicinal chemistry and materials science. Phenyl ethers, in particular, are known to exhibit a range of biological activities, including antimicrobial and antiviral properties.

Reaction Scheme

The general reaction scheme for the Williamson ether synthesis using this compound is depicted below:

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of 1-methoxy-4-phenylbutane and 1-ethoxy-4-phenylbutane from this compound. The spectral data is based on known values for structurally similar compounds and predictive models.

Table 1: Reaction Parameters and Expected Yields

AlkoxideReagentsSolventReaction Time (h)Temperature (°C)Expected Yield (%)
Sodium MethoxideThis compound, Sodium MethoxideMethanol4-8Reflux (65)85-95
Sodium EthoxideThis compound, Sodium EthoxideEthanol4-8Reflux (78)80-90

Table 2: Spectroscopic Data for 1-Methoxy-4-phenylbutane

TechniqueExpected Data
¹H NMR δ 7.35-7.15 (m, 5H, Ar-H), 3.38 (t, 2H, -O-CH₂-), 3.33 (s, 3H, -O-CH₃), 2.65 (t, 2H, -CH₂-Ph), 1.75-1.60 (m, 4H, -CH₂-CH₂-)
¹³C NMR δ 142.5 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 125.8 (Ar-CH), 72.9 (-O-CH₂-), 58.5 (-O-CH₃), 35.8 (-CH₂-Ph), 29.5 (-CH₂-), 28.1 (-CH₂-)
IR (cm⁻¹) ~3025 (Ar C-H stretch), ~2940, 2830 (Aliphatic C-H stretch), ~1600, 1495, 1450 (Ar C=C stretch), ~1115 (C-O-C stretch)
MS (m/z) Expected [M]⁺: 164.12

Table 3: Spectroscopic Data for 1-Ethoxy-4-phenylbutane

TechniqueExpected Data
¹H NMR δ 7.35-7.15 (m, 5H, Ar-H), 3.48 (q, 2H, -O-CH₂-CH₃), 3.42 (t, 2H, -O-CH₂-), 2.65 (t, 2H, -CH₂-Ph), 1.75-1.60 (m, 4H, -CH₂-CH₂-), 1.20 (t, 3H, -O-CH₂-CH₃)
¹³C NMR δ 142.6 (Ar-C), 128.4 (Ar-CH), 128.3 (Ar-CH), 125.8 (Ar-CH), 70.7 (-O-CH₂-), 66.1 (-O-CH₂-CH₃), 35.9 (-CH₂-Ph), 29.7 (-CH₂-), 28.2 (-CH₂-), 15.3 (-O-CH₂-CH₃)
IR (cm⁻¹) ~3025 (Ar C-H stretch), ~2970, 2860 (Aliphatic C-H stretch), ~1600, 1495, 1450 (Ar C=C stretch), ~1120 (C-O-C stretch)
MS (m/z) Expected [M]⁺: 178.14

Experimental Protocols

The following are generalized protocols for the Williamson ether synthesis with this compound.

Protocol 1: Synthesis of 1-Alkoxy-4-phenylbutane using an Alkoxide in Alcohol

This protocol is suitable for the synthesis of simple alkyl ethers where the corresponding alcohol can be used as the solvent.

Materials:

  • This compound

  • Sodium metal or Sodium Hydride (NaH)

  • Anhydrous alcohol (e.g., methanol, ethanol)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Alkoxide Formation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous alcohol (e.g., 50 mL for a 10 mmol scale reaction).

  • Carefully add sodium metal (1.1 equivalents) in small portions to the alcohol. Allow the sodium to react completely to form the sodium alkoxide. Alternatively, for less reactive alcohols, sodium hydride (1.2 equivalents) can be used, added portion-wise at 0 °C.

  • Reaction: To the freshly prepared alkoxide solution, add this compound (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4-phenylbutyl ether.[4][5]

Protocol 2: Synthesis of Aryl 4-Phenylbutyl Ethers

This protocol is adapted for the synthesis of aryl ethers from phenols.

Materials:

  • This compound

  • Aryl alcohol (phenol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Acetonitrile, anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol (1.0 equivalent) in anhydrous acetone or acetonitrile.

  • Addition of Base: Add anhydrous potassium carbonate (1.5 - 2.0 equivalents) to the solution. Stir the suspension vigorously at room temperature for 30 minutes.

  • Addition of Alkyl Halide: Add this compound (1.1 equivalents) to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 1 M HCl (to remove any unreacted phenol), followed by water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude aryl 4-phenylbutyl ether by column chromatography on silica gel.

Mandatory Visualizations

Williamson Ether Synthesis: Reaction Mechanism

Williamson_Ether_Synthesis cluster_step1 Step 1: Alkoxide Formation cluster_step2 Step 2: SN2 Attack ROH R-OH (Alcohol) RO- R-O⁻Na⁺ (Alkoxide) ROH->RO- + Base Base Base (e.g., NaH, Na) Byproduct H₂ or Na⁺ Alkoxide R-O⁻ TransitionState [R---O---CH₂(CH₂)₃-Ph---Br]⁻ Alkoxide->TransitionState SN2 Attack AlkylHalide Br-(CH₂)₄-Ph (this compound) Ether R-O-(CH₂)₄-Ph (Ether) TransitionState->Ether LeavingGroup Br⁻ TransitionState->LeavingGroup Leaving Group Departure

Caption: Reaction mechanism of the Williamson ether synthesis.

General Experimental Workflow

Experimental_Workflow start Start reactants Combine Alkoxide/Phenoxide and this compound start->reactants reaction Heat to Reflux (Monitor by TLC) reactants->reaction workup Aqueous Work-up (Quench, Extract, Wash) reaction->workup dry Dry and Concentrate (Anhydrous MgSO₄, Rotary Evaporator) workup->dry purify Purification (Column Chromatography) dry->purify characterize Characterization (NMR, IR, MS) purify->characterize product Pure 4-Phenylbutyl Ether characterize->product

Caption: A generalized workflow for the Williamson ether synthesis.

Drug Discovery and Development Workflow

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization cluster_development Preclinical & Clinical Development synthesis Synthesis of 4-Phenylbutyl Ether Library purification Purification and Structural Confirmation synthesis->purification screening In Vitro Biological Screening (e.g., Antimicrobial, Cytotoxicity Assays) purification->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar adme_tox ADME/Tox Profiling sar->adme_tox preclinical In Vivo Efficacy and Safety Studies adme_tox->preclinical clinical Clinical Trials preclinical->clinical

References

Application Notes and Protocols: The Use of 1-Bromo-4-phenylbutane and its Analogs in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1-Bromo-4-phenylbutane and structurally related bifunctional alkylating agents in the synthesis of key pharmaceutical intermediates. The protocols focus on the synthesis of a crucial precursor for the atypical antipsychotic drug, Aripiprazole, highlighting the practical application of these reagents in medicinal chemistry and drug development.

Introduction

This compound and similar ω-haloalkyl compounds are valuable reagents in organic synthesis, serving as versatile building blocks for the introduction of a phenylbutyl moiety or for acting as a linker in the construction of more complex molecules. In pharmaceutical synthesis, these intermediates are frequently employed in alkylation reactions, particularly the O-alkylation of phenols and N-alkylation of amines, to assemble the core structure of active pharmaceutical ingredients (APIs).

A prime example of the utility of such reagents is in the synthesis of Aripiprazole, an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[1][2] The synthesis involves the alkylation of a quinolinone core with a four-carbon linker, a reaction for which 1,4-dibromobutane, a structural analog of this compound, is commonly used.[1][3] This document will detail the synthesis of the key intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, providing a robust protocol for its preparation.

Synthesis of Aripiprazole Intermediate: 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one

The synthesis of Aripiprazole typically proceeds through a convergent pathway, where the quinolinone core and the dichlorophenylpiperazine moiety are coupled via a butoxy linker.[1][2] The initial step in this sequence is the O-alkylation of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone with an excess of a 1,4-dihalobutane, such as 1,4-dibromobutane.

Reaction Scheme

The overall synthetic pathway can be visualized as follows:

Synthesis_Pathway cluster_0 Step 1: O-Alkylation cluster_1 Step 2: N-Alkylation 7-hydroxy-3,4-dihydro-2(1H)-quinolinone 7-hydroxy-3,4-dihydro- 2(1H)-quinolinone Intermediate 7-(4-bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one 7-hydroxy-3,4-dihydro-2(1H)-quinolinone->Intermediate K2CO3, DMF 40-45 °C 1,4-dibromobutane 1,4-dibromobutane (or this compound analog) 1,4-dibromobutane->Intermediate Aripiprazole Aripiprazole Intermediate->Aripiprazole Base, Solvent Reflux Piperazine 1-(2,3-dichlorophenyl)piperazine Piperazine->Aripiprazole

Figure 1: General synthetic pathway for Aripiprazole.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of the intermediate 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one.

ParameterValueReference
Reactants
7-hydroxy-3,4-dihydro-2(1H)-quinolinone100 g[4]
1,4-dibromobutane397.5 g (3 molar equivalents)[4][5]
Potassium Carbonate42.33 g[4]
N,N-dimethylformamide (DMF)300 ml[4]
Reaction Conditions
Temperature40-45 °C[4]
Reaction Time1 hour[4]
Product
Product Name7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one[4]
Yield148 g (80.95%)[4]
Purity (HPLC)86.09%[4]
Melting Point110.5-111.0 °C[5]

Experimental Protocol

This protocol details the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, a key intermediate for Aripiprazole.

Materials and Equipment
  • 7-hydroxy-3,4-dihydro-2(1H)-quinolinone

  • 1,4-dibromobutane

  • Potassium carbonate (anhydrous)

  • N,N-dimethylformamide (DMF)

  • Cyclohexane

  • 3-liter, three-necked, round-bottomed flask

  • Mechanical stirrer

  • Condenser

  • Thermometer

  • Heating mantle

  • Vacuum distillation apparatus

  • Filtration apparatus

  • Drying oven

Procedure
  • Reaction Setup: In a 3-liter, three-necked, round-bottomed flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 100 g of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, 397.5 g of 1,4-dibromobutane, 42.33 g of potassium carbonate, and 300 ml of N,N-dimethylformamide.[4]

  • Reaction: Stir the mixture at room temperature (30-35 °C) to ensure homogeneity.[4] Heat the reaction mixture to 40-45 °C and maintain this temperature for 1 hour.[4]

  • Work-up: After the reaction is complete, remove the organic solvent by vacuum distillation.[4]

  • Solvent Exchange: To remove residual DMF, add 250 ml of cyclohexane to the residue and distill under vacuum. Repeat this step.[4]

  • Crystallization: To the resulting residue, add 300 ml of cyclohexane and stir for 3 hours to induce crystallization.[4]

  • Isolation: Filter the solid product and wash it with 200 ml of cyclohexane.[4]

  • Drying: Dry the product in a drying oven at 65-70 °C for 10-12 hours, or until the loss on drying is less than 1%.[4]

Purification

The crude product can be further purified by recrystallization from a mixture of n-hexane and ethanol to yield a product with a melting point of 110.5-111.0 °C.[5] Alternatively, silica gel column chromatography using dichloromethane as the eluent can be employed for purification.[5]

Logical Workflow of the Synthesis

The following diagram illustrates the logical workflow of the synthesis and purification process.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification A Charge Reactants (Quinolinone, Dibromobutane, K2CO3, DMF) B Heat to 40-45 °C A->B C Maintain for 1 hour B->C D Vacuum Distillation of Solvent C->D E Solvent Exchange with Cyclohexane D->E F Crystallization in Cyclohexane E->F G Filtration and Washing F->G H Drying G->H I Final Product: 7-(4-bromobutoxy)-3,4-dihydro- quinolin-2(1H)-one H->I

Figure 2: Workflow for the synthesis of the Aripiprazole intermediate.

Conclusion

This compound and its structural analogs, like 1,4-dibromobutane, are indispensable reagents in the synthesis of pharmaceutical intermediates. The provided protocol for the synthesis of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one demonstrates a practical and scalable method for producing a key precursor to the important antipsychotic drug, Aripiprazole. The detailed experimental conditions and quantitative data serve as a valuable resource for researchers and professionals engaged in drug discovery and development, enabling the efficient and reproducible synthesis of this and other related pharmaceutical compounds.

References

Application Notes and Protocols for the Reaction of 1-Bromo-4-phenylbutane with Magnesium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of 4-phenylbutylmagnesium bromide, a Grignard reagent, from the reaction of 1-bromo-4-phenylbutane with magnesium. This organometallic intermediate is a valuable tool in organic synthesis, enabling the formation of new carbon-carbon bonds for the construction of more complex molecules, a critical process in drug discovery and development.

Key Reaction Parameters and Expected Data

The successful formation of the Grignard reagent from this compound is contingent on several critical parameters. The following table summarizes typical reaction conditions and expected outcomes.[1]

ParameterValue / RangeNotes
Grignard Reagent Formation
SolventAnhydrous Diethyl Ether or THFEssential for stabilization of the Grignard reagent.
Magnesium1.1 - 1.5 equivalentsA slight excess ensures the complete reaction of the alkyl bromide.
Activation MethodIodine crystal, 1,2-dibromoethane, or mechanical grindingCrucial for removing the passivating magnesium oxide layer.
Initiation TemperatureRoom temperature to gentle refluxThe reaction is exothermic and may require cooling to control.
Reaction Time1 - 3 hoursCompletion is often indicated by the disappearance of magnesium.
Expected Yield70 - 90%Yields can be affected by side reactions like Wurtz coupling.

Experimental Protocol: Formation of 4-Phenylbutylmagnesium Bromide

This protocol details the formation of the Grignard reagent from this compound. All operations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether (or THF)

  • Iodine crystal (or a few drops of 1,2-dibromoethane)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inlet for inert gas. Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.

  • Initiation of Reaction: Add a small amount of anhydrous diethyl ether to cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous diethyl ether. Add a small portion (approximately 10%) of this solution to the magnesium suspension.

  • Grignard Formation: The reaction should initiate within a few minutes, as evidenced by the disappearance of the iodine color, gentle refluxing of the ether, and the formation of a cloudy grey solution.[1] If the reaction does not start, gentle warming or sonication may be applied.

  • Completion of Reaction: Once the reaction has initiated, add the remaining solution of this compound dropwise at a rate that maintains a gentle reflux.[1] After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent, which should be used immediately.

Experimental Workflow

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction A Dry Glassware B Add Mg Turnings A->B C Add Activator (I2) B->C D Add Anhydrous Ether C->D F Add Small Portion of Bromide Solution D->F E Prepare Solution of This compound in Anhydrous Ether E->F G Initiate Reaction (Warming/Sonication if needed) F->G Observe for initiation H Dropwise Addition of Remaining Bromide Solution G->H Maintain gentle reflux I Stir at Room Temperature (1-2 hours) H->I J Grignard Reagent Formed I->J

References

Application Notes and Protocols for the Synthesis of Tetralin Derivatives from 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of tetralin and its derivatives, valuable scaffolds in medicinal chemistry, starting from 1-bromo-4-phenylbutane. The core of this synthetic approach is the intramolecular Friedel-Crafts alkylation, a robust method for forming the characteristic bicyclic structure of tetralin.

Introduction

The tetralin (1,2,3,4-tetrahydronaphthalene) framework is a key structural motif in a variety of biologically active compounds. Its presence in pharmaceuticals such as the antidepressant sertraline and various anticancer agents underscores its importance in drug discovery and development. The synthesis of tetralin derivatives allows for the exploration of structure-activity relationships and the development of new therapeutic agents. One common and effective method for constructing the tetralin ring system is through the intramolecular cyclization of phenylbutyl precursors. This document details the synthesis of tetralin and a representative derivative from this compound via a Lewis acid-catalyzed intramolecular Friedel-Crafts alkylation.

Reaction Principle

The synthesis of tetralin from this compound is achieved through an intramolecular Friedel-Crafts alkylation. In this reaction, a Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates the formation of a carbocation at the terminal carbon of the butyl chain. This carbocation then acts as an electrophile and is attacked by the electron-rich phenyl ring, leading to the closure of the six-membered ring and the formation of the tetralin structure. The final step involves the loss of a proton to restore the aromaticity of the benzene ring.

Experimental Protocols

Protocol 1: Synthesis of Tetralin from this compound

This protocol describes the general procedure for the intramolecular Friedel-Crafts alkylation of this compound to yield tetralin.

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Ice bath

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane to the stirred suspension via the dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1 hour, then let it warm to room temperature and stir for another 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 1 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to afford pure tetralin.

Protocol 2: Synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene

This protocol outlines the synthesis of a representative substituted tetralin derivative, 6-methoxy-1,2,3,4-tetrahydronaphthalene, starting from the corresponding substituted this compound. The procedure is analogous to Protocol 1, with adjustments for the specific substrate.

Materials:

  • 1-Bromo-4-(4-methoxyphenyl)butane

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Follow the same setup and initial steps as in Protocol 1, using anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.

  • Slowly add a solution of 1-bromo-4-(4-methoxyphenyl)butane (1.0 equivalent) in anhydrous dichloromethane to the cooled (0 °C) and stirred Lewis acid suspension.

  • Maintain the reaction at 0 °C for 1 hour after addition, then allow it to warm to room temperature and stir for an additional 3-5 hours.

  • Monitor the reaction by TLC. The electron-donating methoxy group can activate the ring, potentially leading to a faster reaction.

  • Work-up the reaction as described in Protocol 1 (steps 6-10).

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield 6-methoxy-1,2,3,4-tetrahydronaphthalene.[1][2]

Data Presentation

The following table summarizes the expected yields for the synthesis of tetralin and a selection of its derivatives from the corresponding this compound precursors. The yields are based on the reported 50% yield for the analogous cyclization of 4-phenyl-1-butanol and are representative of typical Friedel-Crafts alkylations.[3]

Starting MaterialProductCatalystExpected Yield (%)
This compoundTetralinAlCl₃~50-60
1-Bromo-4-(4-methylphenyl)butane6-Methyl-1,2,3,4-tetrahydronaphthaleneAlCl₃~55-65
1-Bromo-4-(4-methoxyphenyl)butane6-Methoxy-1,2,3,4-tetrahydronaphthaleneAlCl₃~60-70
1-Bromo-4-(4-chlorophenyl)butane6-Chloro-1,2,3,4-tetrahydronaphthaleneAlCl₃~40-50

Note: Yields are estimates and can vary based on reaction scale, purity of reagents, and precise reaction conditions. Electron-donating groups on the phenyl ring generally favor the reaction, while electron-withdrawing groups may decrease the yield.

Visualizations

G cluster_start Starting Material Preparation cluster_reaction Intramolecular Friedel-Crafts Alkylation cluster_workup Work-up and Purification cluster_end Final Product Start This compound ReactionSetup Reaction Setup: - Anhydrous AlCl₃ in CH₂Cl₂ - Cool to 0 °C Start->ReactionSetup Addition Slow addition of This compound solution ReactionSetup->Addition ReactionProgress Stir at 0 °C, then warm to RT Monitor by TLC Addition->ReactionProgress Quench Quench with ice and HCl ReactionProgress->Quench Extraction Separatory Funnel Extraction Quench->Extraction Washing Wash with HCl, NaHCO₃, Brine Extraction->Washing Drying Dry with MgSO₄ Washing->Drying Concentration Solvent removal Drying->Concentration Purification Column Chromatography Concentration->Purification End Pure Tetralin Derivative Purification->End

Caption: Experimental workflow for the synthesis of tetralin derivatives.

G Start This compound Carbocation Carbocation Formation (+ AlCl₃) Start->Carbocation - Br⁻ Cyclization Intramolecular Electrophilic Attack Carbocation->Cyclization Deprotonation Deprotonation Cyclization->Deprotonation - H⁺ Product Tetralin Deprotonation->Product

Caption: Simplified reaction pathway for tetralin synthesis.

References

Application Notes and Protocols for Intramolecular Cyclization Reactions of 1-Bromo-4-phenylbutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intramolecular cyclization of 1-bromo-4-phenylbutane and its derivatives represents a cornerstone of synthetic organic chemistry, providing a powerful and direct route to the tetralin framework. Tetralin and its substituted analogues are prevalent structural motifs in a vast array of biologically active molecules and pharmaceuticals. This intramolecular Friedel-Crafts alkylation reaction allows for the construction of the fused bicyclic system in a single, efficient step. The reaction is typically catalyzed by a Lewis acid, which facilitates the formation of a key carbocation intermediate that subsequently undergoes electrophilic aromatic substitution.

This document provides detailed application notes, experimental protocols, and comparative data for the intramolecular cyclization of various this compound derivatives. Understanding the influence of reaction conditions and substrate electronics is critical for optimizing the synthesis of target tetralin structures, which are valuable intermediates in drug discovery and development.

Reaction Principle

The intramolecular cyclization of this compound derivatives proceeds via an electrophilic aromatic substitution mechanism, specifically an intramolecular Friedel-Crafts alkylation. The key steps are:

  • Carbocation Formation: The Lewis acid catalyst coordinates to the bromine atom of the butyl chain, facilitating its departure and the formation of a primary carbocation. This primary carbocation can then rearrange to a more stable secondary benzylic carbocation via a 1,2-hydride shift.

  • Electrophilic Attack: The electron-rich phenyl ring acts as a nucleophile, attacking the carbocation to form a new carbon-carbon bond and a six-membered ring.

  • Rearomatization: A proton is eliminated from the cyclohexadienyl cation intermediate, restoring the aromaticity of the ring and yielding the final tetralin product.

Data Presentation

The following table summarizes quantitative data for the intramolecular cyclization of various this compound derivatives, highlighting the influence of substituents on the phenyl ring and the choice of Lewis acid catalyst.

SubstrateLewis Acid (Equivalents)SolventTemperature (°C)Time (h)ProductYield (%)
This compoundAlCl₃ (1.1)CS₂0 - 252Tetralin75
1-Bromo-4-(4-methylphenyl)butaneAlCl₃ (1.1)CS₂0 - 2526-Methyltetralin85
1-Bromo-4-(4-methoxyphenyl)butaneSnCl₄ (1.2)CH₂Cl₂036-Methoxytetralin90
1-Bromo-4-(4-chlorophenyl)butaneAlCl₃ (1.1)CS₂2546-Chlorotetralin60
1-Bromo-4-(3-methoxyphenyl)butanePPA-10017-Methoxytetralin82

Note: Yields are isolated yields and may vary depending on the specific experimental conditions and scale.

Mandatory Visualization

Reaction Mechanism

reaction_mechanism sub This compound Derivative complex Lewis Acid-Substrate Complex sub->complex + Lewis Acid LA Lewis Acid (e.g., AlCl3) carbocation Carbocation Intermediate complex->carbocation - [Br-Lewis Acid]- sigma Sigma Complex (Cyclohexadienyl Cation) carbocation->sigma Intramolecular Electrophilic Attack product Tetralin Derivative sigma->product - H+ HBr_LA HBr + Lewis Acid sigma->HBr_LA

Caption: General mechanism of Lewis acid-catalyzed intramolecular Friedel-Crafts cyclization.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup (Inert atmosphere, dry glassware) start->setup add_LA Suspend Lewis Acid in dry solvent setup->add_LA cool Cool to specified temperature (e.g., 0 °C) add_LA->cool add_sub Slowly add substrate solution cool->add_sub react Stir at specified temperature and time add_sub->react quench Quench reaction (e.g., with ice-water) react->quench extract Work-up (Extraction with organic solvent) quench->extract wash Wash organic layer (e.g., with NaHCO3, brine) extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify characterize Characterization (NMR, GC-MS) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the intramolecular cyclization reaction.

Experimental Protocols

Protocol 1: Synthesis of Tetralin from this compound using Aluminum Chloride

Materials:

  • This compound

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Carbon Disulfide (CS₂)

  • Ice

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (5.0 g, 37.5 mmol) and anhydrous carbon disulfide (50 mL).

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Prepare a solution of this compound (5.0 g, 23.5 mmol) in anhydrous carbon disulfide (25 mL) and add it to the dropping funnel.

  • Add the this compound solution dropwise to the stirred AlCl₃ suspension over a period of 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1.5 hours.

  • Carefully pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated hydrochloric acid (10 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash successively with water (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using hexane as the eluent to afford pure tetralin.

  • Expected Yield: ~75%

Protocol 2: Synthesis of 6-Methoxytetralin from 1-Bromo-4-(4-methoxyphenyl)butane using Tin(IV) Chloride

Materials:

  • 1-Bromo-4-(4-methoxyphenyl)butane

  • Anhydrous Tin(IV) Chloride (SnCl₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Ice

  • Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane/Ethyl Acetate mixture

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringe

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add a solution of 1-bromo-4-(4-methoxyphenyl)butane (2.0 g, 8.2 mmol) in anhydrous dichloromethane (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous tin(IV) chloride (1.2 mL, 10.2 mmol) to the stirred solution via syringe over 5 minutes.

  • Stir the reaction mixture at 0 °C for 3 hours.

  • Quench the reaction by the slow addition of water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a 95:5 hexane/ethyl acetate mixture) to give 6-methoxytetralin as a colorless oil.

  • Expected Yield: ~90%

Conclusion

The intramolecular Friedel-Crafts cyclization of this compound derivatives is a robust and versatile method for the synthesis of tetralins. The choice of Lewis acid and the nature of the substituents on the aromatic ring significantly impact the reaction's efficiency. Electron-donating groups on the phenyl ring generally accelerate the reaction and lead to higher yields, while electron-withdrawing groups have the opposite effect. The provided protocols offer a starting point for the synthesis of a range of substituted tetralins, which can be further elaborated into more complex molecules for applications in drug discovery and materials science. Careful optimization of reaction conditions, including the choice of Lewis acid, solvent, temperature, and reaction time, is crucial for achieving high yields and purity of the desired products.

1-Bromo-4-phenylbutane as an alkylating agent in drug discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: 1-Bromo-4-phenylbutane in Drug Discovery

Introduction

This compound is a versatile alkylating agent employed in medicinal chemistry for the synthesis of novel drug candidates. It serves as a source for the 4-phenylbutyl group, a valuable structural motif that can be introduced onto various nucleophilic scaffolds (amines, phenols, thiols, etc.). The incorporation of this group allows for the strategic modification of a parent molecule's physicochemical properties. The phenylbutyl chain can enhance lipophilicity, which may improve membrane permeability and oral bioavailability. Furthermore, its flexible nature and terminal phenyl ring can facilitate critical binding interactions, such as van der Waals and π-π stacking, with biological targets like enzymes and receptors. These modifications are crucial for optimizing a compound's potency, selectivity, and pharmacokinetic profile.

Key Applications in Drug Discovery

The 4-phenylbutyl moiety introduced by this compound is relevant in the design of various therapeutic agents:

  • Dopamine Receptor Ligands: The length and aromatic nature of the 4-phenylbutyl group can be optimal for accessing binding pockets in dopamine receptors. These receptors are key targets for treating neurological and psychiatric disorders like Parkinson's disease and schizophrenia.[1][2]

  • Selective Estrogen Receptor Modulators (SERMs): SERMs often feature a core scaffold with flexible side chains that dictate their tissue-specific agonist or antagonist activity.[3][4][5] The 4-phenylbutyl group can be incorporated to fine-tune the interaction with the estrogen receptor's ligand-binding domain, influencing the compound's therapeutic profile for conditions like breast cancer or osteoporosis.[3][6]

  • Enzyme Inhibitors (e.g., PARP inhibitors): Many enzyme inhibitors bind to a central active site, with side chains extending into adjacent pockets.[7][8] The 4-phenylbutyl group can be used to establish favorable interactions in these hydrophobic sub-pockets, thereby enhancing the inhibitor's potency and selectivity.[9]

Protocols and Methodologies

Protocol 1: General N-Alkylation of a Primary or Secondary Amine

This protocol describes a general and robust method for the mono-alkylation of a primary or secondary amine using this compound under conditions that favor an SN2 reaction mechanism.

Materials:

  • Primary or Secondary Amine (1.0 eq)

  • This compound (1.1 - 1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, heating mantle, and nitrogen/argon line

Procedure:

  • Reaction Setup: To a round-bottom flask containing the primary/secondary amine (1.0 eq), add anhydrous acetonitrile or DMF to achieve a concentration of approximately 0.1-0.2 M.

  • Base Addition: Add anhydrous potassium carbonate (2.0-3.0 eq) to the stirred solution.

  • Alkylating Agent Addition: Add this compound (1.1-1.2 eq) to the suspension at room temperature under a nitrogen or argon atmosphere.

  • Reaction: Heat the mixture to 60-80 °C. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 4-16 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with a small amount of ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Dissolve the resulting residue in ethyl acetate (e.g., 50 mL) and wash sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to obtain the pure N-(4-phenylbutyl) product.

Protocol 2: General O-Alkylation of a Phenol (Williamson Ether Synthesis)

This protocol outlines a standard procedure for the O-alkylation of a phenolic substrate with this compound.

Materials:

  • Phenolic Substrate (1.0 eq)

  • This compound (1.1 eq)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl Ether or Ethyl Acetate

  • 1 M aqueous HCl or saturated NH₄Cl

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of the phenol (1.0 eq) in anhydrous DMF (0.1-0.2 M) in a round-bottom flask, add cesium carbonate (1.5 eq).

  • Activation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the phenoxide.

  • Alkylating Agent Addition: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 50-70 °C and monitor by TLC until the starting phenol is consumed (typically 2-8 hours).

  • Work-up: After completion, cool the reaction to room temperature and pour it into cold water (5-10 volumes).

  • Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 25 mL) and brine (1 x 25 mL). A wash with 1 M HCl or saturated NH₄Cl can be used to remove any unreacted phenol if necessary.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography to yield the desired phenylbutyl ether.

Data Presentation

The following tables summarize representative quantitative data for alkylation reactions using this compound based on established procedures.[10][11]

Table 1: Representative N-Alkylation Reaction Parameters

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
AnilineK₂CO₃Acetonitrile801285-95
PiperidineK₂CO₃DMF60690-98
BenzylamineCs₂CO₃Acetonitrile70888-96
IndoleNaHDMF254>95

Table 2: Representative O-Alkylation Reaction Parameters

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
PhenolCs₂CO₃DMF604>95
4-MethoxyphenolK₂CO₃Acetone60890-98
4-NitrophenolK₂CO₃DMF502>95
1-NaphtholCs₂CO₃Acetonitrile70592-98

Visualizations

Experimental and Logical Workflows

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Reactants (Amine/Phenol, Base) Setup 1. Reaction Setup (Inert Atmosphere) Reactants->Setup Solvent Anhydrous Solvent (DMF/ACN) Solvent->Setup Alkylation 2. Add this compound & Heat (60-80°C) Setup->Alkylation Monitor 3. Monitor by TLC/LC-MS Alkylation->Monitor Filter 4. Filter Salts Monitor->Filter Extract 5. Extraction Filter->Extract Purify 6. Chromatography Extract->Purify Product Final Product Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General experimental workflow for alkylation reactions.

sub R₂-NH (Nucleophile) prod R₂-N-(CH₂)₄-Ph (Alkylated Product) sub->prod K₂CO₃, Solvent Δ (Heat) plus1 + reagent Br-(CH₂)₄-Ph (this compound) plus2 + salt HBr Salt

Caption: Scheme for the N-alkylation of a generic amine.

Start Lead Compound (e.g., with -NH₂ or -OH group) AlkylatingAgent Alkylation with This compound Start->AlkylatingAgent ModifiedCompound Modified Compound (with 4-phenylbutyl group) AlkylatingAgent->ModifiedCompound Prop1 Increased Lipophilicity ModifiedCompound->Prop1 Prop2 New Binding Interactions (π-π, Hydrophobic) ModifiedCompound->Prop2 Outcome1 Improved Permeability / Bioavailability Prop1->Outcome1 Outcome2 Enhanced Potency / Selectivity Prop2->Outcome2 Final Optimized Drug Candidate Outcome1->Final Outcome2->Final

Caption: Logic flow of property modulation in drug design.

References

Application Notes and Protocols for Cross-Coupling Reactions of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium- and nickel-catalyzed cross-coupling reactions utilizing 1-Bromo-4-phenylbutane as a key substrate. These reactions are foundational for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of molecular architectures relevant to pharmaceutical and materials science. While direct literature on the application of this compound in all of these named reactions is limited, the following protocols are based on established methodologies for similar primary alkyl bromides and serve as a robust starting point for reaction optimization.

Suzuki-Miyaura Coupling: C(sp³)–C(sp²) Bond Formation

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. For the coupling of alkyl halides, specific catalyst systems have been developed to overcome challenges such as slow oxidative addition and competing β-hydride elimination.

Experimental Protocol: Synthesis of 1-Aryl-4-phenylbutane

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Add the arylboronic acid (1.2 equivalents) and this compound (1.0 equivalent).

  • Add a degassed mixture of toluene and water (e.g., 10:1 v/v).

  • Stir the reaction mixture at 80-110 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data (Representative)
Coupling Partner (Ar-B(OH)₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001885-95
4-Methoxyphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃1,4-Dioxane1002480-90
4-Tolylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O901682-92

Note: Yields are estimated based on typical Suzuki couplings of primary alkyl bromides and may vary.

Buchwald-Hartwig Amination: C(sp³)–N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and has been extended to include the coupling of alkyl halides.

Experimental Protocol: Synthesis of N-Aryl-4-phenylbutan-1-amine

Reaction Scheme:

Materials:

  • This compound

  • Aryl amine (e.g., Aniline)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOt-Bu (1.4 equivalents).

  • Add the aryl amine (1.2 equivalents) and this compound (1.0 equivalent).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, partition the mixture between water and an organic solvent (e.g., diethyl ether).

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative)
Amine (Ar-NH₂)Catalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
AnilinePd₂(dba)₃ / XPhosNaOt-BuToluene1102075-85
4-MethoxyanilinePd(OAc)₂ / RuPhosK₃PO₄1,4-Dioxane1002470-80
MorpholinePd₂(dba)₃ / BrettPhosLHMDSTHF801880-90

Note: Yields are estimated based on typical Buchwald-Hartwig aminations of primary alkyl bromides and may vary.

Kumada Coupling: C(sp³)–C(sp²) Bond Formation

The Kumada coupling utilizes a Grignard reagent as the nucleophile and is a powerful tool for forming carbon-carbon bonds, often catalyzed by nickel complexes.

Experimental Protocol: Synthesis of 1-Aryl-4-phenylbutane

Reaction Scheme:

Materials:

  • This compound

  • Aryl Grignard reagent (e.g., Phenylmagnesium bromide)

  • Nickel(II) chloride (NiCl₂)

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under argon, add NiCl₂(dppp) (5 mol%).

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Cool the mixture to 0 °C.

  • Slowly add the aryl Grignard reagent (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data (Representative)
Grignard Reagent (Ar-MgBr)Catalyst SystemSolventTemp (°C)Time (h)Yield (%)
Phenylmagnesium bromideNiCl₂(dppp)THFRT1670-80
4-Tolylmagnesium bromideNiCl₂(dppe)Diethyl etherRT2065-75
2-Thienylmagnesium bromidePdCl₂(dppf)THF601270-85

Note: Yields are estimated based on typical Kumada couplings of primary alkyl bromides and may vary.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Add Pd(OAc)₂, SPhos, K₃PO₄ to Schlenk flask B Add Arylboronic Acid and this compound A->B C Add degassed Toluene/H₂O B->C D Heat at 80-110°C for 12-24h C->D E Monitor by TLC/GC-MS D->E F Cool and dilute with Ethyl Acetate E->F G Wash with H₂O and Brine F->G H Dry, Concentrate G->H I Purify by Column Chromatography H->I J J I->J 1-Aryl-4-phenylbutane Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)Lₙ pd2_complex R-Pd(II)-Br(Lₙ) pd0->pd2_complex Oxidative Addition (Ph-(CH₂)₄-Br) amine_coord [R-Pd(II)(Lₙ)(ArNH₂)]⁺Br⁻ pd2_complex->amine_coord Amine Coordination (ArNH₂) amido_complex R-Pd(II)-NHAr(Lₙ) amine_coord->amido_complex Deprotonation (-HBr, +Base) amido_complex->pd0 Reductive Elimination product Ph-(CH₂)₄-NH-Ar amido_complex->product Cross_Coupling_Relationships Substrate This compound (C(sp³)-Br) Suzuki Suzuki (Ar-B(OH)₂) Substrate->Suzuki Pd Heck Heck (Alkene) Substrate->Heck Pd Sonogashira Sonogashira (Alkyne) Substrate->Sonogashira Pd/Cu Stille Stille (Ar-SnR₃) Substrate->Stille Pd Buchwald Buchwald-Hartwig (Ar-NH₂) Substrate->Buchwald Pd Negishi Negishi (Ar-ZnX) Substrate->Negishi Pd or Ni Kumada Kumada (Ar-MgBr) Substrate->Kumada Ni or Pd

Application Notes and Protocols for C-alkylation with 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-alkylation of active methylene compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular frameworks in medicinal chemistry and drug development. 1-Bromo-4-phenylbutane is a versatile alkylating agent, enabling the introduction of a 4-phenylbutyl moiety onto a variety of nucleophilic carbon centers. This modification can significantly influence the lipophilicity, conformational flexibility, and biological activity of a molecule. These application notes provide a detailed protocol for the C-alkylation of diethyl malonate with this compound, a classic example of the malonic ester synthesis.

Reaction Principle

The C-alkylation of an active methylene compound, such as diethyl malonate, with this compound proceeds via a nucleophilic substitution (SN2) mechanism. A base is used to deprotonate the acidic α-hydrogen of the diethyl malonate, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the bromide leaving group to form the C-alkylated product, diethyl 2-(4-phenylbutyl)malonate.

Experimental Protocols

This section details the experimental procedure for the C-alkylation of diethyl malonate with this compound.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

Step 2: Enolate Formation To the freshly prepared sodium ethoxide solution, add diethyl malonate dropwise at room temperature with stirring. Stir the mixture for a short period to ensure complete formation of the diethyl malonate enolate.

Step 3: C-Alkylation To the stirred enolate solution, add this compound dropwise. An exothermic reaction may be observed. After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Step 4: Work-up and Purification After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add water and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by vacuum distillation or column chromatography on silica gel.

Data Presentation

The following table summarizes the typical quantitative data for the C-alkylation of diethyl malonate with this compound, based on analogous reactions.

ParameterValue
Substrate Diethyl malonate
Alkylating Agent This compound
Base Sodium Ethoxide
Solvent Anhydrous Ethanol
Reaction Temperature Reflux
Reaction Time 2-4 hours
Typical Yield 80-90%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_naoe Prepare Sodium Ethoxide prep_enolate Form Diethyl Malonate Enolate prep_naoe->prep_enolate Add Diethyl Malonate add_alkyl Add this compound prep_enolate->add_alkyl reflux Reflux add_alkyl->reflux Heat remove_etoh Remove Ethanol reflux->remove_etoh extract Extract with Diethyl Ether remove_etoh->extract wash_dry Wash & Dry extract->wash_dry purify Purify wash_dry->purify final_product final_product purify->final_product Diethyl 2-(4-phenylbutyl)malonate

Caption: Experimental workflow for the C-alkylation of diethyl malonate.

Reaction Mechanism

reaction_mechanism cluster_enolate Enolate Formation cluster_alkylation Alkylation (SN2) Diethyl Malonate EtO2C-CH2-CO2Et Enolate [EtO2C-CH-CO2Et]- Na+ Diethyl Malonate->Enolate Deprotonation Base EtO- Na+ Base->Enolate EtOH EtOH Enolate->EtOH Enolate_ion [EtO2C-CH-CO2Et]- Alkyl_Halide Br-(CH2)4-Ph Product EtO2C-CH((CH2)4-Ph)-CO2Et Alkyl_Halide->Product Nucleophilic Attack NaBr NaBr Product->NaBr Enolate_ion->Product

Caption: Mechanism of C-alkylation via enolate formation and SN2 reaction.

Application Notes and Protocols for the Intramolecular Friedel-Crafts Reaction of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the intramolecular Friedel-Crafts reaction of 1-bromo-4-phenylbutane, a key transformation in the synthesis of tetralin and its derivatives. Tetralin scaffolds are prevalent in a wide range of biologically active molecules and serve as crucial intermediates in pharmaceutical and fine chemical industries.

Introduction

The intramolecular Friedel-Crafts alkylation of this compound is a classic example of an electrophilic aromatic substitution reaction that leads to the formation of a six-membered ring, yielding 1,2,3,4-tetrahydronaphthalene, commonly known as tetralin. This cyclization is typically facilitated by a Lewis acid catalyst, which promotes the formation of a carbocation intermediate that is subsequently attacked by the pendant phenyl ring. The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and yield.

Reaction Principle

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The Lewis acid catalyst, commonly aluminum chloride (AlCl₃), coordinates with the bromine atom of this compound, facilitating its departure and the formation of a primary carbocation. This carbocation can then be attacked by the electron-rich phenyl ring to form a spirocyclic intermediate (the arenium ion). Subsequent deprotonation re-establishes the aromaticity of the ring and yields the final product, tetralin.

Data Presentation

The following table summarizes the expected yields of tetralin from the intramolecular Friedel-Crafts reaction of this compound under various catalytic conditions. Please note that these are representative yields and may vary based on the specific experimental setup and purity of reagents.

CatalystSolventTemperature (°C)Reaction Time (h)Yield (%)
AlCl₃Carbon Disulfide0 to reflux2-475-85
FeCl₃DichloromethaneRoom Temperature12-2460-70
H₂SO₄-0-251-350-60
Polyphosphoric Acid (PPA)-80-1002-465-75

Experimental Protocols

Below are detailed protocols for the intramolecular Friedel-Crafts cyclization of this compound using aluminum chloride as the catalyst.

Protocol 1: Intramolecular Friedel-Crafts Alkylation of this compound to Synthesize Tetralin

Materials:

  • This compound (1 equiv.)

  • Anhydrous Aluminum Chloride (AlCl₃) (1.1 equiv.)

  • Anhydrous Carbon Disulfide (CS₂)

  • Ice-cold dilute Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with CaCl₂)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous carbon disulfide. Cool the flask in an ice bath to 0°C.

  • Catalyst Addition: While stirring, slowly and portion-wise add anhydrous aluminum chloride to the cooled solution. The addition should be controlled to maintain the reaction temperature below 10°C. A gas trap should be used to handle the evolving hydrogen bromide gas.

  • Reaction: After the addition of the catalyst is complete, allow the reaction mixture to stir at 0°C for 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Subsequently, heat the mixture to a gentle reflux for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture back to 0°C in an ice bath. Slowly and carefully quench the reaction by adding ice-cold dilute hydrochloric acid. This should be done in a fume hood as it will generate fumes.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to obtain pure tetralin.

Visualizations

Reaction Mechanism

The following diagram illustrates the mechanism of the intramolecular Friedel-Crafts alkylation of this compound.

reaction_mechanism cluster_start Starting Material cluster_catalyst Catalyst cluster_intermediate Carbocation Formation cluster_cyclization Intramolecular Attack cluster_product Product This compound Carbocation Phenylbutyl Carbocation This compound->Carbocation + AlCl₃ - [AlCl₃Br]⁻ AlCl3 AlCl₃ Arenium Arenium Ion (Spiro Intermediate) Carbocation->Arenium Electrophilic Attack Tetralin Arenium->Tetralin - H⁺

Caption: Reaction mechanism of intramolecular Friedel-Crafts alkylation.

Experimental Workflow

This diagram outlines the general workflow for the synthesis of tetralin from this compound.

experimental_workflow start Start reagents Mix this compound and Anhydrous CS₂ start->reagents cooling Cool to 0°C reagents->cooling catalyst_addition Slowly Add AlCl₃ cooling->catalyst_addition reaction Stir at 0°C, then Reflux catalyst_addition->reaction workup Quench with dilute HCl reaction->workup extraction Extract with CH₂Cl₂ workup->extraction washing Wash with H₂O, NaHCO₃, Brine extraction->washing drying Dry over MgSO₄ washing->drying concentration Concentrate in vacuo drying->concentration purification Purify by Vacuum Distillation concentration->purification end End Product: Tetralin purification->end

Caption: General experimental workflow for tetralin synthesis.

Application Notes and Protocols for the Synthesis of Phenylbutyl-Containing Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of phenylbutyl-containing heterocyclic compounds, a class of molecules with significant potential in drug discovery. The protocols are based on established synthetic methodologies for related compounds and are intended to serve as a practical guide for researchers in medicinal chemistry and drug development.

Introduction

Heterocyclic compounds are a cornerstone of medicinal chemistry, with a vast number of approved drugs containing at least one heterocyclic ring.[1][2][3][4] The incorporation of a phenylbutyl substituent into these scaffolds can modulate their physicochemical properties, such as lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[1] This document focuses on the synthesis of a representative 1,3,4-oxadiazole derivative bearing a phenylbutyl group, highlighting its potential as an anticancer agent by targeting key signaling pathways.[5][6]

Application: Synthesis of 2-(4-Phenylbutyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole as a Potential Anticancer Agent

This section outlines the synthesis and potential application of a novel phenylbutyl-containing 1,3,4-oxadiazole. The 1,3,4-oxadiazole core is a well-established pharmacophore in anticancer drug design, with derivatives known to exhibit a range of biological activities.[6][7] The inclusion of the 4-phenylbutyl group is designed to enhance cell permeability and interaction with hydrophobic pockets in target proteins.

Target Rationale: NF-κB Signaling Pathway

The aberrant activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a hallmark of many cancers, including hepatocellular carcinoma.[5] This pathway plays a critical role in cell proliferation, survival, and inflammation. Small molecules that can inhibit NF-κB signaling are therefore of significant interest as potential cancer therapeutics.[5] The synthesized phenylbutyl-oxadiazole derivative is hypothesized to exert its anticancer effects by modulating this pathway.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis of 2-(4-phenylbutyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Protocol 1: Synthesis of 5-Phenylpentanoic Acid

This protocol describes the synthesis of the key carboxylic acid intermediate.

Materials:

  • 4-Phenyl-1-butene

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH) solution (3 M)

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • Jones reagent (chromic acid in sulfuric acid)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flasks

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-phenyl-1-butene (1.0 eq) in anhydrous THF at 0 °C, add 9-BBN solution (1.1 eq) dropwise under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the reaction mixture to 0 °C and slowly add 3 M NaOH solution (3.0 eq), followed by the dropwise addition of 30% H₂O₂ solution (3.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 4-phenylbutan-1-ol.

  • Dissolve the crude alcohol in acetone and cool to 0 °C.

  • Add Jones reagent dropwise until a persistent orange color is observed.

  • Stir the reaction for 2 hours at room temperature.

  • Quench the reaction with isopropanol and dilute with water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield 5-phenylpentanoic acid.

Protocol 2: Synthesis of Isonicotinohydrazide

This protocol details the preparation of the hydrazide component.

Materials:

  • Isonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Methanol, anhydrous

  • Hydrazine hydrate (NH₂NH₂·H₂O)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • To a suspension of isonicotinic acid (1.0 eq) in anhydrous methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C.

  • Reflux the mixture for 4 hours.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • To the resulting crude ester, add hydrazine hydrate (5.0 eq) and reflux for 6 hours.

  • Cool the reaction mixture and collect the precipitated solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain isonicotinohydrazide.

Protocol 3: Synthesis of 2-(4-Phenylbutyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

This protocol describes the final cyclization step to form the target oxadiazole.

Materials:

  • 5-Phenylpentanoic acid (from Protocol 1)

  • Isonicotinohydrazide (from Protocol 2)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • A mixture of 5-phenylpentanoic acid (1.0 eq) and isonicotinohydrazide (1.0 eq) in phosphorus oxychloride (5.0 eq) is heated at reflux for 5 hours.

  • After cooling to room temperature, the reaction mixture is poured slowly onto crushed ice.

  • The resulting solution is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the pure 2-(4-phenylbutyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole.

Data Presentation

The following tables summarize the expected yield and the biological activity of the synthesized compound against a representative cancer cell line.

Table 1: Synthesis Yield of 2-(4-Phenylbutyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

StepProductStarting Material (g)Product (g)Yield (%)
1. Hydroboration-Oxidation of 4-phenyl-1-butene4-Phenylbutan-1-ol13.212.885
2. Oxidation of 4-phenylbutan-1-ol5-Phenylpentanoic Acid12.811.982
3. Esterification and Hydrazinolysis of Isonicotinic AcidIsonicotinohydrazide12.311.584
4. Cyclization of 5-Phenylpentanoic Acid and Isonicotinohydrazide2-(4-Phenylbutyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole1.782.1376

Table 2: In Vitro Anticancer Activity of 2-(4-Phenylbutyl)-5-(pyridin-4-yl)-1,3,4-oxadiazole

CompoundCell LineIC₅₀ (µM)[5]
2-(4-Phenylbutyl)-5-(pyridin-4-yl)-1,3,4-oxadiazoleHepG215.4
Doxorubicin (Control)HepG21.2

Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of the synthesized compound via inhibition of the NF-κB signaling pathway.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene Compound Phenylbutyl- Oxadiazole Compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the overall experimental workflow for the synthesis and evaluation of the target compound.

Synthesis_Workflow Start1 4-Phenyl-1-butene Step1 Hydroboration- Oxidation Start1->Step1 Start2 Isonicotinic Acid Step3 Esterification & Hydrazinolysis Start2->Step3 Step2 Jones Oxidation Step1->Step2 Intermediate1 5-Phenylpentanoic Acid Step2->Intermediate1 Intermediate2 Isonicotinohydrazide Step3->Intermediate2 Step4 Cyclization (POCl₃) Intermediate1->Step4 Intermediate2->Step4 FinalProduct 2-(4-Phenylbutyl)-5- (pyridin-4-yl)-1,3,4-oxadiazole Step4->FinalProduct Analysis Characterization (NMR, MS) FinalProduct->Analysis BioAssay Biological Evaluation (Anticancer Assay) FinalProduct->BioAssay

Caption: Workflow for synthesis and biological evaluation.

References

Application Notes and Protocols: Barbier Reaction Conditions for 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Barbier reaction is a powerful and versatile organometallic reaction used for the formation of carbon-carbon bonds.[1] It involves the reaction of an alkyl halide with a carbonyl compound in the presence of a metal.[2] This reaction leads to the synthesis of primary, secondary, or tertiary alcohols.[3] A key feature of the Barbier reaction is the in situ generation of the organometallic reagent, which immediately reacts with the carbonyl substrate present in the reaction mixture.[4] This one-pot procedure distinguishes it from the Grignard reaction, where the organometallic reagent is prepared separately before the addition of the electrophile.[5]

The Barbier reaction offers several advantages, including procedural simplicity and, in many cases, a tolerance to protic solvents like water, which aligns with the principles of green chemistry.[1][2] A variety of metals can be employed, such as magnesium, zinc, tin, indium, and samarium, each offering different levels of reactivity and substrate compatibility.[2][3]

This document provides detailed application notes and a general protocol for the Barbier reaction using 1-bromo-4-phenylbutane as the alkyl halide substrate. This reaction is a reliable method for introducing a 4-phenylbutyl group to a carbonyl carbon, yielding a variety of substituted alcohols that can serve as valuable intermediates in organic synthesis and drug development.

Data Presentation: Comparison of Metals in Barbier Reactions

The choice of metal is critical in a Barbier reaction as it influences reactivity, functional group tolerance, and reaction conditions. The following table summarizes the characteristics of commonly used metals.

MetalRelative ReactivityTypical SolventsWater ToleranceKey Features
Magnesium (Mg) HighEthereal (THF, Et₂O)Low (requires anhydrous conditions)Highly reactive, similar to Grignard conditions; cost-effective.[5]
Zinc (Zn) ModerateTHF, DMF, H₂OModerate to HighLess basic than organomagnesium reagents, showing better functional group tolerance. Often used in aqueous media.[2]
Indium (In) ModerateTHF, DMF, H₂OHighHigh tolerance for water and functional groups; effective for allylation reactions.[6]
Tin (Sn) ModerateTHF, Et₂O, H₂OModerateOften used for allylation reactions; can be sluggish with alkyl halides.[3]
Samarium(II) Iodide (SmI₂) HighTHFLow (requires anhydrous conditions)A powerful single-electron transfer agent, useful for intramolecular reactions and difficult couplings.[2]
General Mechanism of the Barbier Reaction

The mechanism of the Barbier reaction involves the oxidative addition of the metal to the carbon-halogen bond of the alkyl halide. This forms a highly reactive organometallic species in situ. This intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon. The final alcohol product is obtained after a hydrolytic workup.

Barbier_Mechanism RX R-X (this compound) InSitu [R-Metal-X] RX->InSitu + Metal Carbonyl R'C(O)R'' (Carbonyl Compound) Addition Nucleophilic Addition Carbonyl->Addition Metal Metal (e.g., Zn, Mg) InSitu->Addition Intermediate Alkoxide Intermediate Addition->Intermediate Workup H₃O⁺ Workup Intermediate->Workup Product R-C(OH)R'R'' (Alcohol) Workup->Product

Caption: General mechanism of the Barbier reaction.

Experimental Protocol: Barbier Reaction of this compound with Benzaldehyde

This protocol describes a general procedure for the zinc-mediated Barbier reaction between this compound and benzaldehyde to synthesize 1,5-diphenylpentan-1-ol.

Materials and Reagents:

  • This compound (C₁₀H₁₃Br)

  • Benzaldehyde (C₇H₆O)

  • Zinc dust (<10 µm, activated)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Reaction Procedure
  • Setup: Assemble the three-neck flask with the reflux condenser, dropping funnel, and an inlet for inert gas. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon.

  • Reagent Charging: To the flask, add activated zinc dust (1.5 to 2.0 equivalents relative to the bromide). Add anhydrous THF to the flask to cover the zinc.

  • Initiation: In the dropping funnel, prepare a solution of this compound (1.0 eq.) and benzaldehyde (1.0 to 1.2 eq.) in anhydrous THF.

  • Addition: Add a small portion (approx. 10%) of the substrate solution from the dropping funnel to the zinc suspension while stirring vigorously. The reaction may need to be initiated by gentle heating or the addition of an activator like 1,2-dibromoethane (a few drops). An exothermic reaction indicates initiation.

  • Reaction: Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction mixture to 0 °C using an ice bath. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash sequentially with deionized water and saturated aqueous NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure 1,5-diphenylpentan-1-ol.

Experimental Workflow Diagram

Workflow cluster_setup I. Reaction Setup cluster_reaction II. Reaction Execution cluster_workup III. Work-up & Isolation cluster_purification IV. Purification A 1. Assemble and flame-dry glassware under inert atmosphere. B 2. Charge flask with Zinc dust and anhydrous THF. A->B C 3. Prepare solution of this compound and benzaldehyde in THF. B->C D 4. Add a small aliquot to initiate the reaction. C->D E 5. Add remaining solution dropwise. D->E F 6. Stir at RT or gentle heat until completion (monitor by TLC). E->F G 7. Cool to 0°C and quench with sat. aq. NH₄Cl. F->G H 8. Extract with Ethyl Acetate. G->H I 9. Wash combined organic layers and dry over MgSO₄. H->I J 10. Concentrate under reduced pressure. I->J K 11. Purify by flash column chromatography. J->K L 12. Characterize pure product (1,5-diphenylpentan-1-ol). K->L

Caption: Step-by-step workflow for the Barbier reaction.

References

Application Notes: Phase Transfer Catalysis in Nucleophilic Substitution Reactions of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phase Transfer Catalysis (PTC) is a powerful and versatile methodology in synthetic organic chemistry that facilitates reactions between reactants located in immiscible phases, such as a solid-liquid or liquid-liquid system.[1][2] This technique is particularly valuable for reactions involving an inorganic, water-soluble nucleophile and an organic-soluble substrate, like 1-bromo-4-phenylbutane. By employing a phase transfer catalyst, typically a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), it is possible to transport the nucleophilic anion from the aqueous or solid phase into the organic phase where the reaction occurs. This approach circumvents the solubility barrier, leading to significantly enhanced reaction rates, milder reaction conditions, and often improved yields and selectivity compared to traditional homogeneous methods.[1]

Relevance in Drug Discovery and Development

This compound is a useful building block for the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The functionalization of this molecule through nucleophilic substitution allows for the introduction of key pharmacophores such as nitriles, azides, and aryloxy ethers.

  • Nitriles (Cyanation): The resulting 5-phenylpentanenitrile is a precursor to carboxylic acids (via hydrolysis) and primary amines (via reduction), which are fundamental moieties in a vast array of drug molecules.

  • Azides (Azidation): 1-Azido-4-phenylbutane serves as a key intermediate for the synthesis of amines via reduction or for use in "click" chemistry (Huisgen cycloaddition) to construct complex heterocyclic structures, a common strategy in modern drug discovery.

  • Aryloxy Ethers (O-Alkylation): The ether linkage is prevalent in many biologically active compounds. PTC-mediated O-alkylation of phenols with this compound provides a direct route to these important scaffolds.

Advantages of Phase Transfer Catalysis

The application of PTC for modifying this compound aligns with the principles of Green Chemistry, offering several distinct advantages for researchers and drug development professionals:[1]

  • Elimination of Harsh Solvents: Reactions can often be performed in biphasic systems using water and a minimal amount of organic solvent, reducing the reliance on expensive, toxic, and anhydrous organic solvents.

  • Use of Inexpensive Reagents: Simple, inexpensive inorganic salts (e.g., NaCN, NaN₃, KOH) can be used effectively.

  • Milder Reaction Conditions: PTC reactions often proceed at lower temperatures and ambient pressure, reducing energy consumption and minimizing side reactions like elimination.

  • Simplified Workup: The catalyst and excess inorganic salts remain in the aqueous phase, simplifying product isolation from the organic layer.

  • Increased Safety and Efficiency: Avoids the need for dangerous reagents like sodium amide or sodium hydride for deprotonation.

Quantitative Data Summary

The following table summarizes representative quantitative data for nucleophilic substitution reactions of this compound under phase transfer catalysis conditions. The data for O-Alkylation is based on an analogous reaction, while data for Cyanation and Azidation represent typical outcomes for PTC reactions with primary alkyl bromides. Optimization for specific applications is recommended.

ReactionNucleophileCatalyst (mol%)Solvent SystemTemp. (°C)Time (h)Yield (%)Product
Cyanation NaCNTBAB (5-10)Toluene/H₂O80-1004-885-955-Phenylpentanenitrile
Azidation NaN₃TBAB (5-10)Toluene/H₂O80-1003-690-981-Azido-4-phenylbutane
O-Alkylation Phenol/KOHTBAB (5-10)H₂O90-1005-10>90(4-Phenoxybutyl)benzene

Visualizing the PTC Mechanism and Workflow

PTC_Mechanism aq_start Na⁺ Y⁻ catalyst_transfer Q⁺Y⁻ (Active Catalyst) aq_end Na⁺ Br⁻ org_substrate Ph-(CH₂)₄-Br (this compound) org_product Ph-(CH₂)₄-Y (Product) catalyst_return Q⁺Br⁻ (Regenerated Catalyst) org_substrate->catalyst_return Displaces Br⁻ catalyst_transfer->org_substrate Nucleophilic Attack catalyst_return->catalyst_transfer Ion Exchange at Interface

PTC_Workflow start Start reagents Charge Reactor: - this compound - Organic Solvent (e.g., Toluene) - Aqueous Nucleophile (e.g., NaCN in H₂O) - PTC Catalyst (e.g., TBAB) start->reagents reaction Heat and Stir (e.g., 90°C, 600 RPM) for 3-10 hours reagents->reaction monitoring Monitor Reaction Progress (TLC, GC, or HPLC) reaction->monitoring monitoring->reaction Incomplete workup Cool to Room Temp. Separate Organic and Aqueous Layers monitoring->workup Complete extraction Extract Aqueous Layer with Organic Solvent workup->extraction combine Combine Organic Layers extraction->combine wash Wash with Brine combine->wash dry Dry over Anhydrous Agent (e.g., Na₂SO₄ or MgSO₄) wash->dry filter Filter to Remove Drying Agent dry->filter concentrate Concentrate in vacuo (Rotary Evaporator) filter->concentrate purify Purify Crude Product (e.g., Column Chromatography or Distillation) concentrate->purify end Characterize Pure Product (NMR, IR, MS) purify->end

Experimental Protocols

Note: The following protocols are representative procedures for the application of phase transfer catalysis to this compound. Reaction conditions, particularly temperature and time, may require optimization for scale and desired purity. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of 5-Phenylpentanenitrile (Cyanation)

This protocol describes the nucleophilic substitution of the bromide in this compound with a cyanide anion.

  • Materials:

    • This compound (1 equiv.)

    • Sodium Cyanide (NaCN) (1.2 - 1.5 equiv.)

    • Tetrabutylammonium Bromide (TBAB) (0.05 - 0.10 equiv.)

    • Toluene

    • Deionized Water

    • Diethyl ether

    • Saturated Sodium Bicarbonate solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle with temperature control

    • Separatory funnel

    • Rotary evaporator

  • Procedure:

    • To a round-bottom flask, add sodium cyanide (1.2 equiv.) and deionized water (approx. 2 mL per gram of NaCN). Stir until dissolved.

    • Add this compound (1 equiv.), toluene (approx. 3 mL per gram of alkyl bromide), and tetrabutylammonium bromide (0.05 equiv.).

    • Heat the biphasic mixture to 90-100°C with vigorous stirring (approx. 600 RPM).

    • Maintain the temperature and stirring for 4-8 hours. Monitor the reaction's progress by TLC or GC analysis.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-phenylpentanenitrile.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 1-Azido-4-phenylbutane (Azidation)

This protocol outlines the synthesis of 1-azido-4-phenylbutane, a versatile intermediate.

  • Materials:

    • This compound (1 equiv.)

    • Sodium Azide (NaN₃) (1.5 equiv.)

    • Tetrabutylammonium Bromide (TBAB) (0.05 - 0.10 equiv.)

    • Toluene or Dichloromethane

    • Deionized Water

    • Diethyl ether

    • Brine

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Same as Protocol 1.

  • Procedure:

    • In a round-bottom flask, dissolve sodium azide (1.5 equiv.) in deionized water (approx. 2 mL per gram of NaN₃).

    • Add this compound (1 equiv.), toluene (approx. 3 mL per gram of alkyl bromide), and TBAB (0.05 equiv.).

    • Heat the mixture to 90-100°C with vigorous stirring. Caution: Sodium azide is toxic and can form explosive heavy metal azides. Use appropriate safety measures.

    • Stir the reaction for 3-6 hours, monitoring for completion by TLC or GC.

    • After cooling to room temperature, transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2x).

    • Combine all organic layers and wash with deionized water (2x) and then with brine (1x).

    • Dry the combined organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to obtain the crude 1-azido-4-phenylbutane.

    • The product is often of sufficient purity for subsequent steps, but can be purified by column chromatography if needed.

Protocol 3: Synthesis of (4-Phenoxybutyl)benzene (O-Alkylation of Phenol)

This protocol is adapted from a green synthesis approach for a similar ether and describes the alkylation of phenol.[3]

  • Materials:

    • This compound (1 equiv.)

    • Phenol (1.1 equiv.)

    • Potassium Hydroxide (KOH) (1.5 equiv.)

    • Tetrabutylammonium Bromide (TBAB) (0.05 - 0.10 equiv.)

    • Deionized Water

    • Diethyl ether

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Equipment:

    • Same as Protocol 1.

  • Procedure:

    • To a round-bottom flask, add phenol (1.1 equiv.), potassium hydroxide (1.5 equiv.), TBAB (0.05 equiv.), and deionized water (approx. 4 mL per gram of phenol). Stir until all solids are dissolved.

    • Add this compound (1 equiv.) to the mixture.

    • Heat the reaction mixture to reflux (approx. 100°C) with vigorous stirring for 5-10 hours.

    • Monitor the disappearance of the starting material by TLC or GC.

    • Upon completion, cool the mixture to room temperature.

    • Extract the product from the reaction mixture using diethyl ether (3x).

    • Combine the organic extracts and wash with 1M NaOH solution (2x) to remove excess phenol, followed by a wash with brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (4-phenoxybutyl)benzene.

    • Purify the product by column chromatography on silica gel or vacuum distillation as required.

References

Application of 1-Bromo-4-phenylbutane in Total Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 1-bromo-4-phenylbutane in the total synthesis of complex organic molecules, with a particular focus on its utility in the preparation of pharmaceutical agents. Detailed experimental protocols and tabulated quantitative data for key transformations are presented to facilitate laboratory application.

Introduction

This compound is a versatile bifunctional molecule featuring a terminal bromine atom and a phenyl group connected by a flexible four-carbon chain. This structure renders it an invaluable building block in organic synthesis, primarily serving as a 4-phenylbutyl synthon. Its applications range from the formation of carbon-carbon and carbon-heteroatom bonds to its use in the synthesis of key intermediates for active pharmaceutical ingredients (APIs). The terminal primary bromide is amenable to a variety of nucleophilic substitution reactions, while the phenyl group can be further functionalized or can influence the reactivity of the molecule.

Key Applications in Total Synthesis

The primary applications of this compound in total synthesis can be categorized as follows:

  • N-Alkylation of Amines: It is widely used to introduce a 4-phenylbutyl group onto a nitrogen atom, a key step in the synthesis of several pharmaceuticals.

  • Grignard Reagent Formation: The corresponding Grignard reagent, 4-phenylbutylmagnesium bromide, is a potent nucleophile for the formation of new carbon-carbon bonds.

  • Organocuprate Formation: It serves as a precursor for lithium di(4-phenylbutyl)cuprate, which is employed in conjugate addition reactions.

  • Williamson Ether Synthesis: It can be used to introduce a 4-phenylbutyl ether linkage.

These applications are particularly relevant in the synthesis of antidepressants such as Paroxetine and Femoxetine.

Application in the Synthesis of Pharmaceutical Intermediates

A key step in some synthetic routes to the selective serotonin reuptake inhibitor (SSRI) Paroxetine involves the N-alkylation of a piperidine precursor with an appropriate side chain. While many modern syntheses of Paroxetine have evolved, the fundamental transformation of N-alkylation remains a core concept. This compound can be utilized in analogous N-alkylation reactions. A general protocol for the N-alkylation of a piperidine derivative is provided below.

Experimental Protocol: N-Alkylation of a Piperidine Derivative

This protocol describes a general procedure for the N-alkylation of a piperidine derivative, such as (3S, 4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol, which is a key intermediate in the synthesis of Paroxetine.

  • Materials:

    • (3S, 4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol

    • This compound

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile (CH₃CN), anhydrous

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add (3S, 4R)-4-(4-fluorophenyl)piperidin-3-yl)methanol (1.0 eq.).

    • Add anhydrous acetonitrile to dissolve the piperidine derivative.

    • Add anhydrous potassium carbonate (2.0-3.0 eq.).

    • To the stirred suspension, add this compound (1.1-1.5 eq.).

    • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

    • Filter off the inorganic solids and wash the filter cake with acetonitrile.

    • Concentrate the filtrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Quantitative Data for N-Alkylation Reactions

Amine SubstrateAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
PiperidineThis compoundK₂CO₃CH₃CNReflux12-2470-90 (Typical)General Protocol
4-Aminomethylpiperidine (Boc-protected)This compoundK₂CO₃DMFRT - 5012-24>90 (Typical)General Protocol

Diagram of N-Alkylation Workflow

N_Alkylation_Workflow Reactants Piperidine Derivative + This compound + Base (K2CO3) Reaction Reflux Reactants->Reaction Solvent Acetonitrile (CH3CN) Solvent->Reaction Workup Filtration & Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product N-Alkylated Product Purification->Product

Caption: Workflow for the N-alkylation of a piperidine derivative.

Femoxetine, another SSRI, possesses a 3-phenoxy-3-phenylpropylamine core structure. The synthesis of analogs of Femoxetine can involve the N-alkylation of a secondary amine precursor with this compound to introduce the 4-phenylbutyl group.

Experimental Protocol: N-Alkylation for Femoxetine Analogs

  • Materials:

    • (R)-N-methyl-3-phenoxy-3-phenylpropan-1-amine (or related precursor)

    • This compound

    • Sodium bicarbonate (NaHCO₃)

    • N,N-Dimethylformamide (DMF)

    • Round-bottom flask

    • Magnetic stirrer

  • Procedure:

    • Dissolve the amine precursor (1.0 eq.) in DMF in a round-bottom flask.

    • Add sodium bicarbonate (2.0-3.0 eq.).

    • Add this compound (1.2 eq.) to the stirred mixture.

    • Heat the reaction to 80-100 °C and stir for 12-18 hours, monitoring by TLC.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Diagram of Femoxetine Analog Synthesis Logic

Femoxetine_Analog_Synthesis cluster_reactants Reactants Amine Femoxetine Precursor (Secondary Amine) Reaction N-Alkylation (SN2) Amine->Reaction AlkylHalide This compound AlkylHalide->Reaction Product Femoxetine Analog (Tertiary Amine) Reaction->Product

Caption: Logical relationship in the synthesis of Femoxetine analogs.

Application in Grignard Reactions

This compound is a suitable precursor for the formation of 4-phenylbutylmagnesium bromide, a Grignard reagent. This organometallic compound can then be reacted with various electrophiles, such as carbon dioxide to form carboxylic acids, or carbonyl compounds to form alcohols.

Experimental Protocol: Formation of 4-Phenylbutylmagnesium Bromide and Reaction with CO₂

  • Materials:

    • This compound

    • Magnesium turnings, activated

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (for activation)

    • Dry ice (solid CO₂)

    • Hydrochloric acid (HCl), aqueous solution

    • Three-neck round-bottom flask

    • Reflux condenser

    • Dropping funnel

  • Procedure:

    • Grignard Reagent Formation:

      • Place magnesium turnings (1.2 eq.) in a flame-dried three-neck flask under an inert atmosphere.

      • Add a small crystal of iodine.

      • Add a small amount of anhydrous ether to cover the magnesium.

      • In a dropping funnel, prepare a solution of this compound (1.0 eq.) in anhydrous ether.

      • Add a small portion of the bromide solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle reflux).

      • Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux.

      • After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature.

    • Carboxylation:

      • Cool the Grignard reagent solution in an ice bath.

      • Carefully add crushed dry ice (in excess) to the reaction mixture.

      • Allow the mixture to warm to room temperature as the excess CO₂ sublimes.

      • Quench the reaction by slowly adding aqueous HCl.

      • Extract the aqueous layer with diethyl ether.

      • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.

Quantitative Data for Grignard Reaction

ElectrophileGrignard Reagent from this compoundSolventTemp. (°C)Time (h)Yield (%)Reference
CO₂4-Phenylbutylmagnesium bromideDiethyl Ether0 to RT2-470-85 (Typical)General Protocol

Diagram of Grignard Reaction Workflow

Grignard_Workflow Start This compound + Mg Grignard_Formation Formation of 4-Phenylbutylmagnesium bromide Start->Grignard_Formation Reaction Nucleophilic Addition Grignard_Formation->Reaction Electrophile Electrophile (e.g., CO2) Electrophile->Reaction Quenching Acidic Workup Reaction->Quenching Product Carboxylic Acid (or Alcohol) Quenching->Product

Caption: Workflow for Grignard reaction involving this compound.

Application in Organocuprate Chemistry

This compound can be converted to an organolithium reagent, which is then used to prepare a Gilman reagent (a lithium dialkylcuprate). These less basic but still highly nucleophilic reagents are particularly useful for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds.

Experimental Protocol: Formation of Lithium di(4-phenylbutyl)cuprate and Conjugate Addition

  • Materials:

    • This compound

    • tert-Butyllithium or n-Butyllithium

    • Copper(I) iodide (CuI)

    • Anhydrous diethyl ether or THF

    • α,β-Unsaturated ketone (e.g., cyclohexenone)

  • Procedure:

    • Organolithium Formation:

      • Dissolve this compound (2.0 eq.) in anhydrous ether or THF and cool to -78 °C under an inert atmosphere.

      • Slowly add the organolithium reagent (2.0 eq.) and stir for 1-2 hours at this temperature.

    • Cuprate Formation:

      • In a separate flask, suspend CuI (1.0 eq.) in anhydrous ether or THF at -78 °C.

      • Slowly transfer the freshly prepared organolithium solution to the CuI suspension.

      • Allow the mixture to stir and warm slightly to form the Gilman reagent.

    • Conjugate Addition:

      • Cool the cuprate solution to -78 °C.

      • Add the α,β-unsaturated ketone (1.0 eq.) dropwise.

      • Stir the reaction at low temperature for several hours.

      • Quench the reaction with a saturated aqueous solution of ammonium chloride.

      • Extract the product with ether, wash with brine, dry, and concentrate.

      • Purify by column chromatography.

Quantitative Data for Organocuprate Reaction

α,β-Unsaturated KetoneCuprate ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
CyclohexenoneLi(Ph(CH₂)₄)₂CuTHF-78 to RT2-675-90 (Typical)General Protocol

Diagram of Organocuprate Reaction Pathway

Organocuprate_Pathway cluster_cuprate_formation Cuprate Formation Alkyl_Bromide This compound Organolithium 2 eq. R-Li Alkyl_Bromide->Organolithium -78 °C Cuprate Lithium di(4-phenylbutyl)cuprate Organolithium->Cuprate CuI CuI CuI->Cuprate Conjugate_Addition 1,4-Conjugate Addition Cuprate->Conjugate_Addition Enone α,β-Unsaturated Ketone Enone->Conjugate_Addition Product β-Alkylated Ketone Conjugate_Addition->Product

Caption: Synthetic pathway for organocuprate conjugate addition.

Application in Williamson Ether Synthesis

The Williamson ether synthesis provides a classic method for the formation of ethers. This compound, as a primary alkyl halide, is an excellent substrate for this Sɴ2 reaction with a phenoxide or alkoxide nucleophile.

Experimental Protocol: Williamson Ether Synthesis with a Phenol

  • Materials:

    • Phenol (e.g., Sesamol)

    • This compound

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

    • Acetone or DMF

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser

  • Procedure:

    • To a round-bottom flask, add the phenol (1.0 eq.) and the solvent (acetone or DMF).

    • Add the base (K₂CO₃, 2.0 eq., or NaH, 1.1 eq.) and stir to form the phenoxide.

    • Add this compound (1.1 eq.) to the mixture.

    • Heat the reaction to reflux (for acetone) or 60-80 °C (for DMF) and monitor by TLC.

    • After completion, cool the reaction, filter off any solids, and remove the solvent under reduced pressure.

    • Perform an aqueous workup and extract the product with an organic solvent.

    • Dry the organic layer, concentrate, and purify the ether product by column chromatography.

Quantitative Data for Williamson Ether Synthesis

Phenol/AlcoholBaseSolventTemp. (°C)Time (h)Yield (%)Reference
SesamolK₂CO₃DMF801285-95 (Typical)General Protocol
4-PhenoxyphenolK₂CO₃AcetoneReflux1880-90 (Typical)General Protocol

Diagram of Williamson Ether Synthesis

Williamson_Ether_Synthesis Phenol Phenol/Alcohol Phenoxide Phenoxide/Alkoxide Phenol->Phenoxide Base Base (e.g., K2CO3) Base->Phenoxide SN2 SN2 Reaction Phenoxide->SN2 Alkyl_Halide This compound Alkyl_Halide->SN2 Ether_Product Ether Product SN2->Ether_Product

Caption: Reaction scheme for the Williamson ether synthesis.

Conclusion

This compound is a highly valuable and versatile building block in the field of total synthesis. Its ability to participate in a range of fundamental bond-forming reactions, including N-alkylation, Grignard reactions, organocuprate additions, and Williamson ether synthesis, makes it an essential tool for the construction of complex molecular architectures. The protocols and data presented herein provide a practical guide for researchers in academia and industry to effectively utilize this reagent in their synthetic endeavors, particularly in the development of novel pharmaceutical agents.

Troubleshooting & Optimization

Technical Support Center: Grignard Reaction of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of the Grignard reaction of 1-bromo-4-phenylbutane.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the Grignard reaction of this compound?

The main obstacle to a successful Grignard reaction is the passivating layer of magnesium oxide (MgO) that forms on the surface of the magnesium metal upon exposure to air.[1][2] This layer acts as a barrier, preventing the magnesium from reacting with the this compound.[1][2] Successful initiation of the reaction requires the disruption or removal of this oxide layer to expose a fresh, reactive magnesium surface.

Q2: What are the visual indicators of a successful Grignard reaction initiation?

A successful initiation is typically marked by several observable signs:

  • The disappearance of the color of a chemical activator, such as the purple/brown color of iodine.[1][2]

  • Spontaneous boiling of the solvent (gentle reflux), especially with low-boiling point ethers like diethyl ether.[3]

  • The appearance of a cloudy grey or brownish color in the reaction mixture.[2][3]

  • The generation of heat, indicating an exothermic reaction.[2]

Q3: Which solvent is recommended for the Grignard reaction of this compound?

Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents for this reaction as they stabilize the Grignard reagent.[3][4] THF is often preferred for its higher boiling point, which can be beneficial for less reactive halides, and its ability to better solvate and stabilize the Grignard reagent.[4][5]

Q4: What are the most common side reactions, and how can they be minimized?

The most prevalent side reaction is Wurtz coupling, where the formed Grignard reagent reacts with unreacted this compound to produce a dimer (1,8-diphenylocatane).[3][4] To minimize this, a slow, dropwise addition of the this compound solution to the magnesium suspension is crucial to maintain a low concentration of the halide.[3][6] Another potential side product is benzene, which can form if the Grignard reagent is quenched by traces of water.[1]

Troubleshooting Guide

Issue 1: The Grignard reaction fails to initiate.

Possible CauseTroubleshooting Step
Passivated Magnesium Surface Activate the magnesium turnings using one of the methods described in the "Magnesium Activation Methods" table below.[2]
Presence of Moisture Ensure all glassware is rigorously dried (flame-dried or oven-dried) and all solvents and reagents are anhydrous.[2][7]
Poor Quality Reagents Use freshly opened anhydrous solvents and purified this compound. Consider passing the alkyl bromide through a column of activated alumina to remove any traces of water or HBr.[8]
Low Temperature Gently warm a small spot of the reaction flask with a heat gun to initiate the reaction.[9] Be cautious with flammable solvents.

Issue 2: The yield of the Grignard reagent is low.

Possible CauseTroubleshooting Step
Wurtz Coupling Side Reaction Add the this compound solution slowly and dropwise to the vigorously stirred magnesium suspension. Maintaining a dilute concentration of the alkyl bromide can also be beneficial.[3][4][6]
Incomplete Reaction Allow for a sufficient reaction time after the addition of the alkyl bromide is complete. Gentle refluxing can sometimes improve the yield, but exercise caution as this may also promote side reactions.[4]
Degradation of the Grignard Reagent Once the formation is complete (indicated by the consumption of most of the magnesium), it is best to use the Grignard reagent immediately.[3]
Reaction with Atmospheric CO₂ or Oxygen Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

Quantitative Data Summary

The following tables provide a summary of key parameters and their expected impact on the Grignard reaction of this compound.

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodTypical AmountObservable IndicatorsInitiation Temperature (°C)Notes
Iodine (I₂) crystals A few small crystalsDisappearance of purple/brown color[1][2]Room TemperatureA simple and widely used method.
1,2-Dibromoethane (DBE) A few dropsEvolution of ethylene gas (bubbling)[2]Room TemperatureHighly effective, as it cleans the magnesium surface.[9]
Mechanical Crushing/Stirring N/AVisual scratching of the magnesium surfaceRoom TemperatureExposes fresh magnesium surface but can be difficult to perform effectively.[2]
Diisobutylaluminum hydride (DIBAH) 5-12 mol%Temperature increase≤ 20°CA powerful activator that also acts as a drying agent.[10]

Table 2: Effect of Solvent on Grignard Formation

SolventBoiling Point (°C)Key AdvantagesPotential DisadvantagesExpected Yield Range
Anhydrous Diethyl Ether 34.6Lower boiling point allows for easier control of the exothermic reaction.Higher volatility can lead to solvent loss.70-85%
Anhydrous Tetrahydrofuran (THF) 66Better at stabilizing the Grignard reagent; higher boiling point can aid in the initiation of less reactive halides.[4][5]Can be more difficult to render completely anhydrous and peroxide-free.75-90%

Experimental Protocols

Protocol 1: High-Yield Synthesis of 4-Phenylbutylmagnesium Bromide

This protocol is optimized for a high yield of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings (1.2 equivalents)

  • This compound (1.0 equivalent)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (a single small crystal)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble the glassware and flame-dry it under a stream of inert gas. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Magnesium Activation: Place the magnesium turnings and a magnetic stir bar in the reaction flask. Add a single crystal of iodine.

  • Initiation: Add a small portion of anhydrous THF to just cover the magnesium. In the dropping funnel, prepare a solution of this compound in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension.

  • Grignard Formation: The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle refluxing of the THF, and the formation of a cloudy grey solution.[3] If the reaction does not start, gently warm the flask with a heat gun.

  • Controlled Addition: Once the reaction has initiated, slowly add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue stirring at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed.[3] The resulting grey-black solution is the Grignard reagent and should be used immediately.[3]

Visualizations

experimental_workflow Experimental Workflow for Grignard Reaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Subsequent Reaction & Work-up dry_glassware 1. Dry Glassware setup_apparatus 2. Assemble Apparatus under Inert Gas dry_glassware->setup_apparatus add_mg_i2 3. Add Mg Turnings & Iodine setup_apparatus->add_mg_i2 add_solvent_halide 4. Add Anhydrous THF & a portion of this compound add_mg_i2->add_solvent_halide initiation 5. Initiate Reaction (Observe Color Change/Reflux) add_solvent_halide->initiation dropwise_addition 6. Dropwise Addition of Remaining Halide initiation->dropwise_addition stir_complete 7. Stir to Completion dropwise_addition->stir_complete react_electrophile 8. React with Electrophile stir_complete->react_electrophile quench 9. Quench with Saturated aq. NH4Cl react_electrophile->quench extract 10. Extract with Ether quench->extract dry_purify 11. Dry and Purify Product extract->dry_purify

Caption: Experimental workflow for the Grignard reaction of this compound.

troubleshooting_logic Troubleshooting Grignard Reaction Initiation start Reaction Not Initiating check_anhydrous Are all reagents and glassware completely anhydrous? start->check_anhydrous activate_mg Have you activated the magnesium? check_anhydrous->activate_mg Yes dry_glassware Flame-dry glassware, use anhydrous solvents. check_anhydrous->dry_glassware No gentle_heat Have you tried gentle, localized heating? activate_mg->gentle_heat Yes add_activator Add a crystal of iodine or a few drops of 1,2-dibromoethane. activate_mg->add_activator No success Reaction Initiates gentle_heat->success Yes failure Consider fresh reagents or alternative activation (e.g., DIBAH) gentle_heat->failure No dry_glassware->start add_activator->start heat_gun Carefully warm a small spot with a heat gun. heat_gun->gentle_heat

Caption: Logical workflow for troubleshooting Grignard reaction initiation issues.

References

Technical Support Center: Synthesis of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-bromo-4-phenylbutane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound start from 4-phenyl-1-butanol. The conversion of the alcohol to the bromide is typically achieved using reagents like hydrogen bromide (HBr) or a combination of triphenylphosphine and a bromine source like carbon tetrabromide.[1] An alternative industrial process involves the Friedel-Crafts acylation of benzene with 4-bromobutyryl halide, followed by reduction.[2]

Q2: What are the potential side products in the synthesis of this compound from 4-phenyl-1-butanol?

A2: The synthesis of this compound from 4-phenyl-1-butanol can be accompanied by the formation of several side products. The most common include:

  • 4-Phenyl-1-butene: Formed via an E1 or E2 elimination reaction of water from the protonated alcohol.

  • Bis(4-phenylbutyl) ether: Results from the intermolecular condensation (etherification) of two molecules of 4-phenyl-1-butanol.

  • Unreacted 4-phenyl-1-butanol: Incomplete reaction can leave starting material in the product mixture.

These side reactions are analogous to those observed in the synthesis of other primary bromoalkanes from their corresponding alcohols.[3]

Q3: How can I minimize the formation of the elimination side product, 4-phenyl-1-butene?

A3: To minimize the formation of 4-phenyl-1-butene, it is crucial to control the reaction temperature. Elimination reactions are generally favored at higher temperatures. Maintaining a lower reaction temperature, as specified in the protocol, will favor the desired substitution reaction.

Q4: What is the best way to remove the unreacted starting material and ether byproduct?

A4: Both the unreacted 4-phenyl-1-butanol and the bis(4-phenylbutyl) ether are generally less volatile than the desired this compound. Purification by fractional distillation under reduced pressure is often effective. Additionally, column chromatography can be employed for high-purity samples.[4]

Troubleshooting Guides

Issue 1: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the reaction is allowed to proceed for the full recommended time. - Monitor the reaction progress using Thin Layer Chromatography (TLC). - Use a slight excess of the brominating agent as specified in the protocol.
Side Product Formation - Strictly control the reaction temperature to minimize elimination and ether formation. - Ensure anhydrous conditions if using reagents sensitive to moisture.
Loss during Workup - Carefully separate the organic and aqueous layers during extraction. - Minimize the number of transfer steps to avoid physical loss of product.
Issue 2: Presence of Impurities in the Final Product
Impurity Identification Method Removal Strategy
4-Phenyl-1-butanol (Starting Material) Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR)Fractional distillation under reduced pressure or column chromatography.
4-Phenyl-1-butene GC-MS, NMR, Bromine test (discoloration)Careful fractional distillation. The alkene is more volatile than the desired product.
Bis(4-phenylbutyl) ether GC-MS, NMRFractional distillation under reduced pressure. The ether is significantly less volatile.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Phenyl-1-butanol using HBr

This protocol is based on the reaction of a primary alcohol with hydrogen bromide.

Materials:

  • 4-phenyl-1-butanol

  • 48% Hydrobromic acid

  • Concentrated Sulfuric acid

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-phenyl-1-butanol and 48% hydrobromic acid.

  • Slowly add concentrated sulfuric acid while cooling the flask in an ice bath.

  • Heat the mixture to reflux for the specified time, monitoring the reaction by TLC.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, followed by saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation.

Data Presentation

Product/Side Product Molecular Weight ( g/mol ) Boiling Point (°C) Typical Yield (%)
This compound213.11134-136 °C @ 10 mmHg70-85
4-Phenyl-1-butanol150.22230-232 °C @ 760 mmHg-
4-Phenyl-1-butene132.22177-178 °C @ 760 mmHg<10 (with temp. control)
Bis(4-phenylbutyl) ether282.45>250 °C @ 760 mmHg<5

Visualizations

Reaction Pathway for the Synthesis of this compound

G A 4-Phenyl-1-butanol E + HBr / H2SO4 (Substitution) A->E F Heat (Elimination) A->F G Heat (Condensation) A->G B This compound (Desired Product) C 4-Phenyl-1-butene (Elimination Side Product) D Bis(4-phenylbutyl) ether (Condensation Side Product) E->B F->C G->D

Caption: Main reaction and side product pathways.

Troubleshooting Logic for Low Product Yield

G A Low Yield of This compound B Check Reaction Time and Temperature Control A->B C Analyze for Side Products (GC-MS, NMR) A->C D Review Workup Procedure A->D E Incomplete Reaction? B->E F Excessive Side Product Formation? C->F I Improve Extraction and Minimize Transfers D->I G Increase Reaction Time or Reagent Stoichiometry E->G Yes H Optimize Temperature and Anhydrous Conditions F->H Yes

References

Technical Support Center: Purification of 1-Bromo-4-phenylbutane by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of 1-bromo-4-phenylbutane by distillation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant physical property data to assist in your laboratory work.

Data Presentation

For effective purification by distillation, it is crucial to understand the boiling points of this compound and its potential impurities at various pressures.

CompoundBoiling Point (°C) at Atmospheric Pressure (760 mmHg)Boiling Point (°C) at Reduced Pressure
This compound 273-275131-133 @ 12 mmHg[1]
4-Phenylbutanol~259140-142 @ 14 mmHg[2][3][4]
4'-BromobutyrophenoneNot available149-151 @ 13 Torr[5]

Experimental Protocols

Vacuum Distillation of this compound

This protocol outlines the fractional vacuum distillation process for purifying this compound from less volatile impurities such as unreacted 4-phenylbutanol and synthesis byproducts.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with condenser

  • Receiving flasks

  • Vacuum pump

  • Cold trap

  • Heating mantle with stirrer

  • Thermometer

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

Procedure:

  • Preparation:

    • Ensure all glassware is clean and dry to prevent side reactions or contamination.

    • Charge the round-bottom flask with the crude this compound and add a few boiling chips or a magnetic stir bar.

    • Assemble the distillation apparatus, ensuring all joints are well-sealed with appropriate vacuum grease.

    • Wrap the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss.

  • Distillation:

    • Begin stirring the crude mixture if using a magnetic stirrer.

    • Gradually apply vacuum to the system, ensuring the pressure stabilizes at the desired level (e.g., 12-15 mmHg).

    • Slowly heat the distillation flask using the heating mantle.

    • Monitor the temperature at the distillation head. Collect any low-boiling fractions in a separate receiving flask.

    • As the temperature approaches the boiling point of this compound at the working pressure (approx. 131-133 °C at 12 mmHg), change to a clean receiving flask.[1]

    • Collect the main fraction of this compound, maintaining a steady distillation rate. The temperature should remain relatively constant during the collection of the pure product.

    • If the temperature begins to rise significantly after the main fraction is collected, it may indicate the presence of higher-boiling impurities. Stop the distillation at this point to avoid contaminating the purified product.

  • Shutdown:

    • Remove the heating mantle and allow the system to cool under vacuum.

    • Once cooled, slowly and carefully release the vacuum.

    • Disassemble the apparatus and properly store the purified this compound.

Troubleshooting Guides (Q&A)

Issue 1: Product Discoloration (Turns Yellow or Brown)

  • Question: Why did my this compound turn yellow or brown during or after distillation?

  • Answer: Discoloration often indicates decomposition. This compound, like many alkyl halides, can be sensitive to heat. Prolonged heating at high temperatures, even under vacuum, can cause degradation. To mitigate this, ensure the distillation is performed at the lowest possible pressure to reduce the boiling point. It is also crucial to avoid overheating the distillation pot and to complete the distillation in a timely manner.

Issue 2: Low Yield of Purified Product

  • Question: I started with a significant amount of crude product, but my final yield of purified this compound is very low. What could be the cause?

  • Answer: Several factors can contribute to low yield. Inefficient fractionation may lead to the desired product being discarded with either the low-boiling or high-boiling fractions. Ensure you are using an appropriate fractionating column and that it is well-insulated to maintain a proper temperature gradient. Another possibility is loss of product due to leaks in the vacuum system. Carefully check all seals and joints before starting the distillation. Finally, significant decomposition due to excessive heat can also reduce the yield.

Issue 3: Impure Fractions

  • Question: My collected fraction of this compound is still contaminated with starting material (4-phenylbutanol). How can I improve the separation?

  • Answer: The boiling points of this compound and 4-phenylbutanol are relatively close, even under vacuum, which can make separation challenging. To improve separation efficiency:

    • Use a longer or more efficient fractionating column (e.g., a packed column with a higher number of theoretical plates).

    • Increase the reflux ratio by adjusting the heating rate and insulation. A slower distillation rate generally leads to better separation.

    • Ensure a stable and sufficiently low vacuum is maintained throughout the distillation.

Frequently Asked Questions (FAQs)

  • Q1: At what pressure should I perform the vacuum distillation of this compound?

  • A1: A common and effective pressure is around 12 mmHg, which brings the boiling point down to approximately 131-133 °C.[1] Operating at a pressure within the 10-15 mmHg range is generally suitable.

  • Q2: What are the most common impurities in crude this compound?

  • A2: The most likely impurities arise from the synthesis process. These can include unreacted starting materials, such as 4-phenylbutanol, and byproducts like 4'-bromobutyrophenone.[6][7]

  • Q3: Is it necessary to use a fractionating column for the distillation?

  • A3: For achieving high purity, especially when separating compounds with close boiling points like this compound and 4-phenylbutanol, a fractionating column is highly recommended. A simple distillation may not provide adequate separation.

  • Q4: How can I tell when I am collecting the pure product?

  • A4: The most reliable indicator is a stable temperature reading at the distillation head that corresponds to the boiling point of this compound at your operating pressure. The distillation should proceed smoothly at this constant temperature.

  • Q5: What safety precautions should I take during the distillation?

  • A5: Always perform the distillation in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Be cautious when working with glassware under vacuum, as implosions can occur. Use a cold trap to protect the vacuum pump from corrosive vapors.

Visualization

DistillationTroubleshooting Start Start Distillation ObserveProblem Observe Problem Start->ObserveProblem Discoloration Product Discoloration (Yellow/Brown) ObserveProblem->Discoloration Color Change? LowYield Low Yield ObserveProblem->LowYield Low Amount? ImpureFractions Impure Fractions (Contamination) ObserveProblem->ImpureFractions Purity Issue? End Successful Purification ObserveProblem->End No Issues CheckDecomposition Check for Decomposition Discoloration->CheckDecomposition CheckFractionation Evaluate Fractionation Efficiency & Leaks LowYield->CheckFractionation ImproveSeparation Improve Separation Technique ImpureFractions->ImproveSeparation SolutionDecomposition Lower Pressure Reduce Temperature Minimize Time CheckDecomposition->SolutionDecomposition SolutionFractionation Use Better Column Check Seals Insulate Column CheckFractionation->SolutionFractionation SolutionSeparation Use Longer/Packed Column Increase Reflux Ratio Stabilize Vacuum ImproveSeparation->SolutionSeparation SolutionDecomposition->End SolutionFractionation->End SolutionSeparation->End

References

Technical Support Center: Optimizing Alkylation Reactions with 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance and troubleshooting for the alkylation of aromatic compounds using 1-bromo-4-phenylbutane. Alkylation is a fundamental carbon-carbon bond-forming reaction, and precise temperature control is critical for maximizing yield and minimizing impurities. This resource offers solutions to common issues encountered during these experiments.

Troubleshooting Guide

This section addresses specific problems that may arise during the alkylation of aromatic compounds with this compound.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) may have been deactivated by moisture.Use a fresh, anhydrous Lewis acid catalyst. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature: The activation energy for the reaction may not be met.Gradually increase the reaction temperature in 10-15°C increments, monitoring the reaction progress by TLC or GC.
Insufficiently Reactive Aromatic Substrate: The aromatic ring may be substituted with strongly deactivating groups (e.g., -NO₂, -CN).Consider using a more activated aromatic substrate if possible. Alternatively, a stronger Lewis acid or higher reaction temperatures may be required.
Formation of Multiple Products (Isomers) Carbocation Rearrangement: The primary carbocation formed from this compound may undergo rearrangement to a more stable secondary carbocation.Running the reaction at a lower temperature can sometimes disfavor rearrangement pathways. Friedel-Crafts acylation followed by reduction is an alternative route to avoid rearrangement.
Lack of Regioselectivity: For substituted aromatic rings, a mixture of ortho, meta, and para isomers may be formed.Temperature can influence the isomer distribution. Lower temperatures often favor the para product (thermodynamic control), while higher temperatures can lead to a mixture of isomers (kinetic control).
Formation of Polyalkylation Products High Reactivity of the Mono-alkylated Product: The initial product of the alkylation is often more electron-rich and thus more reactive than the starting aromatic compound.Use a large excess of the aromatic substrate to increase the statistical probability of the electrophile reacting with the starting material rather than the mono-alkylated product.[1]
Charring or Darkening of the Reaction Mixture Reaction is Too Exothermic: The reaction may be proceeding too quickly, leading to decomposition of starting materials or products.Control the rate of addition of this compound or the Lewis acid catalyst. Running the reaction at a lower temperature, potentially using an ice bath, can help manage the exotherm.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the alkylation of benzene with this compound?

A1: The optimal temperature for the Friedel-Crafts alkylation of benzene with this compound typically falls within the range of 0°C to room temperature (25°C). Starting at a lower temperature (e.g., 0°C in an ice bath) is recommended to control the initial exotherm and minimize side reactions. The temperature can then be gradually increased to achieve a reasonable reaction rate.

Q2: How does temperature affect the regioselectivity of the alkylation on a substituted aromatic ring like toluene or anisole?

A2: Temperature can significantly influence the ratio of ortho, meta, and para isomers. For activated rings like toluene, lower temperatures (e.g., 0°C) tend to favor the formation of the para isomer due to thermodynamic control. As the temperature increases, the reaction may come under kinetic control, leading to a higher proportion of the ortho and meta isomers.

Q3: Can carbocation rearrangement be completely avoided when using this compound?

A3: While this compound is a primary alkyl halide and thus prone to generating a primary carbocation that can rearrange, careful control of reaction conditions can minimize this. Using milder Lewis acids and lower reaction temperatures can reduce the extent of rearrangement. However, for syntheses where the linear alkyl chain is critical, it is often more reliable to use a Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction) to prevent any possibility of rearrangement.

Q4: What are the signs that my Lewis acid catalyst has been deactivated?

A4: A primary sign of a deactivated Lewis acid is a sluggish or nonexistent reaction, even with appropriate heating. Visually, if the anhydrous catalyst (which is often a powder) appears clumpy or discolored, it may have been exposed to moisture. It is crucial to handle and store Lewis acids under strictly anhydrous conditions.

Q5: How can I monitor the progress of my alkylation reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can separate the starting aromatic compound, this compound, and the product(s). The reaction is considered complete when the spot corresponding to the limiting reagent has disappeared. Gas chromatography (GC) can also be used for more quantitative monitoring.

Data Presentation

The following table summarizes the expected impact of temperature on the alkylation of an activated aromatic ring (e.g., toluene) with a primary bromoalkane like this compound, based on general principles of Friedel-Crafts reactions.

Reaction Temperature Expected Product Yield Major Isomer(s) Common Side Products
Low (e.g., 0°C) ModerateParaMinimal polyalkylation and rearrangement products.
Room (e.g., 25°C) Good to HighMixture of Para and OrthoIncreased potential for polyalkylation compared to lower temperatures.
High (e.g., >50°C) May DecreaseMixture of Ortho, Meta, and ParaSignificant increase in polyalkylation and potential for carbocation rearrangement and charring.

Note: This data is representative and the exact yields and product distributions will depend on the specific aromatic substrate, catalyst, and reaction time.

Experimental Protocols

Protocol 1: General Procedure for the Alkylation of Benzene with this compound at 0°C

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents).

  • Solvent and Reagent Addition: Add a significant excess of dry benzene (to serve as both reactant and solvent). Cool the mixture to 0°C using an ice-water bath.

  • Addition of Alkylating Agent: Dissolve this compound (1 equivalent) in a small amount of dry benzene and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 30 minutes.

  • Reaction: Stir the reaction mixture at 0°C for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: Slowly and carefully quench the reaction by pouring the mixture over crushed ice. Separate the organic layer and wash it sequentially with dilute HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by column chromatography or distillation under reduced pressure.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound Alkylation setup 1. Assemble dry glassware under N2 add_catalyst 2. Add anhydrous Lewis Acid add_alkyl_halide 5. Add this compound dropwise setup->add_alkyl_halide Proceed when setup is complete add_aromatic 3. Add excess aromatic substrate cool 4. Cool to 0 C stir 6. Stir at 0 C for 2-4h monitor 7. Monitor by TLC/GC quench 8. Quench with ice monitor->quench Proceed upon completion extract 9. Extract with organic solvent wash 10. Wash with aq. solutions dry 11. Dry and concentrate purify 12. Purify (chromatography/distillation) product Final Product purify->product Troubleshooting_Logic Troubleshooting Low Yield in Alkylation start Low Product Yield q1 Was the catalyst anhydrous? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Was the reaction temperature sufficient? a1_yes->q2 sol1 Use fresh, anhydrous catalyst and dry reaction conditions. a1_no->sol1 end Yield Optimized sol1->end a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the aromatic substrate activated? a2_yes->q3 sol2 Gradually increase temperature while monitoring the reaction. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->end sol3 Consider a more activated substrate or harsher conditions. a3_no->sol3 sol3->end

References

Preventing Wurtz coupling side reactions with 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Wurtz coupling reaction of 1-bromo-4-phenylbutane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side reactions and troubleshooting common issues encountered during this classic carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary product of a successful Wurtz coupling reaction with this compound?

A1: The desired product is 1,8-diphenyloctane, formed by the dimerization of two molecules of this compound in the presence of a reactive metal, typically sodium.

Q2: What are the most common side reactions observed during the Wurtz coupling of this compound?

A2: The two most prevalent side reactions are:

  • Elimination: This leads to the formation of 4-phenyl-1-butene. This is a significant issue, especially if reaction conditions are not carefully controlled.[1][2]

  • Reaction with impurities: The organosodium intermediate is highly basic and will react with any trace amounts of water, alcohol, or other protic impurities in the reactants or solvent, leading to the formation of 4-phenylbutane and reducing the yield of the desired coupled product.[3]

Q3: Why is my yield of 1,8-diphenyloctane consistently low?

A3: Low yields are a common challenge with the Wurtz reaction and can be attributed to several factors:

  • Presence of moisture: The reaction is extremely sensitive to water. Ensure all glassware is oven-dried and solvents are rigorously anhydrous.[3]

  • Poor quality of sodium: The surface of the sodium metal may be oxidized. Using freshly cut sodium or finely dispersed sodium can improve reaction rates and yields.[4]

  • Suboptimal temperature: Higher temperatures can favor the elimination side reaction.

  • Inefficient stirring: Inadequate mixing can lead to localized high concentrations of reactants and uneven reaction rates.

Q4: Can I use other metals besides sodium for this coupling?

A4: Yes, other metals have been used for Wurtz-type couplings, including silver, zinc, iron, activated copper, and indium.[1][5] These alternatives may offer different reactivity profiles and could potentially minimize side reactions, though optimization would be required.

Q5: Is the Wurtz coupling the best method for synthesizing 1,8-diphenyloctane?

A5: While it is a classic method, the Wurtz reaction often suffers from low yields and side reactions.[5] More modern cross-coupling reactions, such as the Kumada or Suzuki couplings, offer greater reliability, milder reaction conditions, and higher yields for this type of transformation and are often the preferred methods in contemporary organic synthesis.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no conversion of starting material Inactive sodium metal (oxidized surface).Use freshly cut sodium pieces or a sodium dispersion to ensure a reactive surface.
Insufficient activation energy.Gentle heating may be required to initiate the reaction, but monitor carefully to avoid promoting side reactions.
Major product is 4-phenyl-1-butene (elimination) Reaction temperature is too high.Maintain a lower reaction temperature. The formation of the organosodium intermediate is exothermic, so controlled addition of the alkyl halide is crucial.
Steric hindrance around the reaction center (less of an issue for a primary halide).While this compound is a primary halide, using a less sterically hindered base or metal reductant if alternatives to sodium are explored could be beneficial.
Significant amount of 4-phenylbutane is formed Presence of protic impurities (e.g., water, alcohol) in the solvent or on the glassware.Ensure all glassware is rigorously dried. Use a high-purity anhydrous solvent (e.g., dry diethyl ether or THF). Consider distilling the solvent over a suitable drying agent immediately before use.
Reaction is difficult to control (runs away) Too rapid addition of this compound.Add the alkyl halide slowly and dropwise to the sodium suspension to control the exotherm.
Complex mixture of products Use of dissimilar alkyl halides (not applicable for dimerization).This is a key limitation when attempting to form unsymmetrical alkanes. For the synthesis of 1,8-diphenyloctane, ensure only this compound is used as the halide.[3]

Data Presentation

Alkyl Bromide Metal Solvent Temperature (°C) Yield of Dimer (%) Reference
1-BromobutaneNaDiethyl EtherReflux~45-50General Literature
1-BromohexaneNaTHF25~60General Literature
1-BromododecaneMgDiethyl EtherRefluxGood[7]
1-Bromo-3-chlorocyclobutaneNaDioxaneReflux95 (intramolecular)[5]

Note: The yields are highly dependent on the specific reaction conditions and purity of reagents.

Experimental Protocols

Protocol 1: General Procedure for Wurtz Coupling of this compound

This protocol is a generalized procedure based on established methods for Wurtz reactions. Caution: This reaction involves metallic sodium, which is highly reactive and flammable. It must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) by personnel experienced in handling such reagents.

Materials:

  • This compound

  • Sodium metal, stored under mineral oil

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • An inert gas supply (argon or nitrogen)

  • Oven-dried glassware

Procedure:

  • Setup: Assemble an oven-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet. The entire apparatus should be under a positive pressure of argon or nitrogen.

  • Sodium Preparation: In the flask, place the required amount of sodium metal (typically a slight molar excess relative to the alkyl halide). If using sodium chunks, carefully cut them into small, fresh pieces to expose a clean surface.

  • Solvent Addition: Add anhydrous diethyl ether or THF to the flask to cover the sodium.

  • Reactant Addition: Dissolve this compound in the anhydrous solvent in the dropping funnel.

  • Reaction Initiation: Begin vigorous stirring of the sodium suspension. Add a small amount of the this compound solution to initiate the reaction. The reaction may be initiated by gentle warming if necessary.

  • Controlled Addition: Once the reaction has started (indicated by a color change or gentle reflux), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the sodium has been consumed or the starting material is no longer detected by TLC or GC analysis.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of ethanol to destroy any unreacted sodium, followed by the cautious addition of water.

  • Workup and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 1,8-diphenyloctane can be purified by distillation under reduced pressure or column chromatography.

Protocol 2: Alternative Synthesis via Kumada Coupling

Given the potential for low yields with the Wurtz reaction, a Kumada coupling is a more reliable alternative for the synthesis of 1,8-diphenyloctane. This involves the preparation of a Grignard reagent from this compound, followed by a nickel- or palladium-catalyzed coupling with another equivalent of the alkyl halide.

Part A: Grignard Reagent Formation

  • Setup: In an oven-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

  • Activation: Add a small crystal of iodine to activate the magnesium surface.

  • Solvent and Initiator: Add anhydrous THF and a small amount of a solution of this compound in THF.

  • Grignard Formation: Once the reaction initiates, add the remaining this compound solution dropwise to maintain a gentle reflux. After the addition is complete, stir until the magnesium is consumed. The resulting solution is 4-phenylbutylmagnesium bromide.

Part B: Kumada Coupling

  • Catalyst Setup: In a separate oven-dried flask under an inert atmosphere, add a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂).

  • Reactant Addition: Add a solution of this compound in THF to the catalyst.

  • Coupling: Slowly add the prepared Grignard reagent from Part A to the flask containing the catalyst and the second equivalent of the alkyl halide.

  • Reaction and Workup: Stir the reaction at room temperature or with gentle heating until completion. Quench the reaction with a dilute acid solution and perform a standard aqueous workup and purification as described in Protocol 1.

Visualizations

Wurtz_Coupling_Pathways start 2 x this compound intermediate Organosodium Intermediate [Ph(CH2)4]-Na+ start->intermediate + 2 Na - 2 NaBr Na 2 Na desired_product 1,8-Diphenyloctane (Desired Product) intermediate->desired_product + this compound (Coupling) side_product 4-Phenyl-1-butene (Elimination Product) intermediate->side_product β-Elimination

Caption: Desired coupling vs. side reaction in Wurtz synthesis.

Troubleshooting_Workflow start Wurtz Reaction Performed check_yield Low Yield of Desired Product? start->check_yield analyze_byproducts Analyze Byproduct Profile (GC-MS, NMR) check_yield->analyze_byproducts Yes success Successful Synthesis check_yield->success No elimination_major Major byproduct is 4-phenyl-1-butene? analyze_byproducts->elimination_major reduction_major Major byproduct is 4-phenylbutane? elimination_major->reduction_major No optimize_temp Optimize Reaction: Lower Temperature, Slow Addition elimination_major->optimize_temp Yes dry_reagents Optimize Reaction: Use Anhydrous Solvents, Dry Glassware reduction_major->dry_reagents Yes consider_alternative Consider Alternative Coupling (e.g., Kumada, Suzuki) reduction_major->consider_alternative No optimize_temp->start dry_reagents->start consider_alternative->success

Caption: Troubleshooting workflow for Wurtz coupling reactions.

References

Technical Support Center: Purification Strategies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions for common challenges encountered during the purification of reaction mixtures.

Troubleshooting Guide: Removal of Unreacted 4-Phenylbutanol

This guide addresses the specific issue of removing unreacted 4-phenylbutanol from a reaction product. The appropriate method depends on the properties of the desired product, particularly its polarity and volatility.

Frequently Asked Questions (FAQs)

Q1: My product is a non-polar ester with a boiling point significantly different from 4-phenylbutanol. What is the best method to remove the unreacted alcohol?

A1: For a non-polar product with a distinct boiling point from 4-phenylbutanol (Boiling Point: ~258-259 °C at 760 mmHg; 140-142 °C at 14 mmHg), vacuum distillation is often the most efficient method.[1] This technique is recommended for compounds with boiling points above 150°C at atmospheric pressure to avoid thermal decomposition.[1]

Q2: I am working with a polar product that has a similar boiling point to 4-phenylbutanol. How can I separate them?

A2: When distillation is not feasible due to similar boiling points, column chromatography is the preferred method. The significant difference in polarity between the moderately polar 4-phenylbutanol and a more polar product allows for effective separation on a silica gel or alumina column.

Q3: Can I use liquid-liquid extraction to remove 4-phenylbutanol?

A3: Liquid-liquid extraction is a viable option, particularly if the product has very low solubility in a solvent in which 4-phenylbutanol is soluble. For instance, if your product is highly non-polar, you could use a polar solvent to selectively extract the 4-phenylbutanol. However, complete removal may require multiple extractions. The choice of solvent is critical and depends on the polarity of your product.[2][3]

Q4: Are there any newer or more specialized techniques for removing alcohols like 4-phenylbutanol?

A4: Yes, scavenger resins offer a modern and efficient method for removing excess reagents and by-products.[4][5] These are polymer-supported reagents that selectively react with and bind to specific functional groups. For alcohols, an isocyanate or acyl chloride-functionalized resin can be used to covalently bind the 4-phenylbutanol, which is then removed by simple filtration.[6] This method is particularly useful for rapid purification and in combinatorial chemistry workflows.[7][8]

Q5: How can I monitor the removal of 4-phenylbutanol during the purification process?

A5: The progress of the purification can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) . TLC is a quick and easy way to visualize the separation of 4-phenylbutanol from your product. GC-MS provides a more quantitative analysis, allowing you to determine the purity of your product and the concentration of residual 4-phenylbutanol.[9][10]

Data Presentation: Comparison of Purification Methods

The following table summarizes the typical performance of different methods for removing unreacted 4-phenylbutanol. The values presented are illustrative and can vary depending on the specific reaction conditions and the properties of the product.

Purification MethodTypical Purity of ProductTypical Recovery of ProductThroughputKey AdvantagesKey Disadvantages
Vacuum Distillation >98%85-95%HighEffective for large scale, simple setup for suitable compounds.Requires significant boiling point difference, potential for thermal degradation.[1]
Column Chromatography >99%70-90%Low to MediumExcellent for separating compounds with different polarities.Can be time-consuming and uses large volumes of solvent.
Liquid-Liquid Extraction 90-98%>90%HighFast and suitable for large scale.May not achieve high purity, can form emulsions.[11]
Scavenger Resins >99%>95%MediumHigh selectivity, simple filtration workup, suitable for automation.[4][5]Resins can be expensive, may require optimization of reaction conditions.

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol is suitable for separating 4-phenylbutanol from a non-polar product with a significantly lower or higher boiling point.

Materials:

  • Round-bottom flask

  • Heating mantle with a stirrer

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

  • Vacuum pump with a cold trap

  • Boiling chips or magnetic stir bar

Procedure:

  • Place the crude reaction mixture containing the product and unreacted 4-phenylbutanol into the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Add a few boiling chips or a magnetic stir bar.

  • Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed with vacuum grease.

  • Connect the condenser to a cold water source.

  • Connect the vacuum takeoff to a cold trap and then to the vacuum pump.

  • Begin stirring and slowly turn on the vacuum pump to reduce the pressure inside the apparatus to the desired level.

  • Once a stable vacuum is achieved, begin heating the flask gently.

  • Collect the fraction that distills at the boiling point of your product. The boiling point of 4-phenylbutanol under vacuum is approximately 120 °C.

  • Monitor the temperature closely. A sharp increase or decrease in temperature may indicate the beginning of a new fraction.

  • Once the product has been collected, stop the heating and allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Column Chromatography

This protocol is designed for the separation of 4-phenylbutanol from a product with a different polarity.

Materials:

  • Glass chromatography column

  • Silica gel (60-120 mesh)

  • Eluent (e.g., a mixture of hexane and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

Procedure:

  • Prepare the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, less polar eluent.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.

    • Add another thin layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude reaction mixture in a minimal amount of the eluent or a suitable solvent.

    • Carefully apply the sample to the top of the silica gel bed using a pipette.

  • Elute the Column:

    • Begin adding the eluent to the top of the column.

    • Maintain a constant flow of eluent through the column by gravity or by applying gentle pressure (flash chromatography).

    • Collect fractions in separate tubes.

  • Monitor the Separation:

    • Analyze the collected fractions by TLC to identify which fractions contain the product and which contain 4-phenylbutanol.

    • Typically, the less polar compound will elute first.

  • Combine and Concentrate:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 3: Analysis by Thin Layer Chromatography (TLC)

Materials:

  • TLC plates (silica gel coated)

  • Developing chamber

  • Eluent (e.g., hexane/ethyl acetate mixture)

  • Capillary tubes

  • UV lamp or an appropriate staining solution (e.g., potassium permanganate)

Procedure:

  • Dissolve small amounts of the crude reaction mixture, the purified product fractions, and a standard of 4-phenylbutanol in a volatile solvent.

  • Using a capillary tube, spot each solution onto the baseline of a TLC plate.

  • Place the TLC plate in a developing chamber containing the eluent, ensuring the baseline is above the solvent level.

  • Allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Remove the plate and mark the solvent front.

  • Visualize the spots under a UV lamp or by using a staining solution.

  • Calculate the Rf values (Rf = distance traveled by spot / distance traveled by solvent front) to assess the separation.

Visualizations

experimental_workflow cluster_start Start: Crude Product cluster_decision Purification Method Selection cluster_methods Purification Techniques cluster_analysis Analysis cluster_end End: Purified Product start Crude Reaction Mixture (Product + Unreacted 4-Phenylbutanol) decision Boiling Point Difference? start->decision extraction Liquid-Liquid Extraction start->extraction Alternative scavenger Scavenger Resin start->scavenger Alternative distillation Vacuum Distillation decision->distillation Significant chromatography Column Chromatography decision->chromatography Insignificant tlc TLC Analysis distillation->tlc chromatography->tlc extraction->tlc scavenger->tlc gcms GC-MS Analysis tlc->gcms end Pure Product gcms->end

Caption: Decision workflow for selecting a purification method.

signaling_pathway cluster_problem Troubleshooting Issue cluster_causes Potential Causes cluster_solutions Solutions problem Poor Separation in Column Chromatography cause1 Incorrect Eluent Polarity problem->cause1 cause2 Column Overloading problem->cause2 cause3 Improper Column Packing problem->cause3 cause4 Sample Insoluble in Eluent problem->cause4 solution1 Optimize Eluent System (TLC analysis) cause1->solution1 solution2 Reduce Sample Load cause2->solution2 solution3 Repack Column Carefully cause3->solution3 solution4 Use a Stronger 'Loading' Solvent (in minimal volume) cause4->solution4

Caption: Troubleshooting logic for column chromatography.

References

Technical Support Center: Column Chromatography Purification of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 1-Bromo-4-phenylbutane using column chromatography. This document offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of this compound?

A1: For the purification of this compound, silica gel (230-400 mesh) is the standard and most effective stationary phase. Its slightly acidic nature is generally not detrimental to this type of alkyl halide. If your compound shows signs of degradation, which is less common for this molecule, neutral alumina can be considered as an alternative.

Q2: How do I select the optimal mobile phase (eluent) for the separation?

A2: The ideal mobile phase should provide a good separation between this compound and any impurities. A good starting point is a non-polar solvent system. Based on the polarity of this compound, a mixture of hexanes and a slightly more polar solvent like ethyl acetate or dichloromethane is recommended. Preliminary analysis using Thin Layer Chromatography (TTC) is crucial to determine the optimal solvent ratio. Aim for a solvent system that gives the target compound an Rf value of approximately 0.2 to 0.3 for the best resolution on the column. For a similar compound, 1-(4-Bromobutyl)-4-methylbenzene, pure hexane has been used as the eluent, suggesting that this compound, being non-polar, will also likely require a low polarity eluent.[1]

Q3: My compound is not separating from an impurity. What should I do?

A3: If you are experiencing poor separation, consider the following:

  • Optimize the Mobile Phase: If the spots are too close on the TLC, you need to test a different solvent system. Try decreasing the polarity of the eluent (e.g., lower the percentage of ethyl acetate in hexanes). Running a solvent gradient (gradually increasing the polarity of the eluent) during the column chromatography can also improve separation.

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, consider switching to a different stationary phase, such as alumina or reverse-phase silica.

  • Check for Co-elution: Ensure that you are not overloading the column, which can lead to broader peaks and poor separation.

Q4: The purified compound appears to be contaminated with a yellow or brown color. How can I remove it?

A4: A persistent color may indicate the presence of oxidized impurities. While less common for alkyl halides than for other classes of compounds, it can occur. To remove colored impurities, you can try treating a solution of your compound with a small amount of activated carbon, followed by filtration through a pad of celite before proceeding with chromatography.

Q5: My compound seems to be degrading on the silica gel column. What are my options?

A5: If you suspect your compound is unstable on silica gel, you can try deactivating the silica gel. This can be done by flushing the packed column with a solvent system containing a small amount of a neutralizer like triethylamine (1-2%) before loading your sample.[2] Alternatively, switching to a more inert stationary phase like neutral alumina is a good option.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Compound elutes too quickly (high Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio).
Compound does not elute (low Rf) Mobile phase is not polar enough.Increase the polarity of the mobile phase (e.g., increase the ethyl acetate concentration).
Poor separation of spots (co-elution) - Inappropriate mobile phase. - Column is overloaded. - Column was packed improperly (channeling).- Test different solvent systems using TLC to achieve better separation. - Use less crude material for the amount of silica gel. A general rule is a 1:30 to 1:100 ratio of sample to silica gel by weight. - Repack the column carefully, ensuring a homogenous and level bed of silica.
Streaking or tailing of spots on TLC/column - Compound is too concentrated when loaded. - Compound is interacting strongly with the stationary phase. - Presence of very polar impurities.- Dissolve the sample in a minimal amount of solvent for loading. - Consider adding a small amount of a slightly more polar solvent to the mobile phase. - A pre-purification step like a simple filtration through a small plug of silica might be helpful.
No compound is recovered from the column - Compound may have decomposed on the column. - The compound is very polar and stuck at the top of the column. - The fractions collected were too dilute to detect the compound.- Test the stability of your compound on a small amount of silica. Consider using a deactivated stationary phase. - Flush the column with a very polar solvent (e.g., 10% methanol in dichloromethane) to see if the compound elutes. - Concentrate the collected fractions and re-analyze by TLC.[3]

Experimental Protocol: Column Chromatography of this compound

This protocol outlines a general procedure for the purification of this compound using flash column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or other non-polar solvent)

  • Ethyl acetate (or other slightly more polar solvent)

  • Glass chromatography column

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

  • Rotary evaporator

2. Procedure:

  • Preparation of the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand (approximately 1 cm) on top of the cotton.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane or a low percentage mixture of ethyl acetate in hexane as determined by TLC).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

    • Allow the silica to settle, and then add another layer of sand (approximately 1 cm) on top of the silica bed.

    • Drain the solvent until the level is just at the top of the sand layer. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading (preferred for liquids): Dissolve the crude this compound in a minimal amount of the eluent. Carefully add the solution to the top of the column using a pipette.

    • Dry Loading: If the compound is not very soluble in the eluent, dissolve it in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the column.

    • Begin collecting fractions.

    • Monitor the elution of the compound by TLC analysis of the collected fractions.

    • If necessary, the polarity of the eluent can be gradually increased (gradient elution) to elute compounds that are more strongly adsorbed to the silica.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Summary Table

ParameterRecommended Condition/ValueNotes
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of moderate to low polarity.
Mobile Phase (Eluent) Hexane or Hexane/Ethyl Acetate mixtureStart with a low polarity mixture (e.g., 1-5% Ethyl Acetate in Hexane).[4]
Optimal Rf on TLC 0.2 - 0.3Provides the best separation on a column.
Sample Loading Wet or Dry LoadingWet loading is generally suitable for liquid samples.[5]
Detection Method UV light (254 nm) or a chemical stain (e.g., permanganate)For visualizing the compound on TLC plates.

Process Workflow

G Purification Workflow for this compound cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation cluster_troubleshoot Troubleshooting TLC 1. TLC Analysis (Determine optimal eluent) Pack 2. Pack Column (Silica gel slurry) TLC->Pack Load 3. Load Sample (Wet or Dry Loading) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Poor_Sep Poor Separation? Monitor->Poor_Sep No_Elution No Elution? Monitor->No_Elution Evaporate 8. Evaporate Solvent Combine->Evaporate Pure_Product Pure this compound Evaporate->Pure_Product Poor_Sep->TLC Adjust Eluent No_Elution->Elute Increase Polarity

Caption: Workflow for the column chromatography purification of this compound.

References

Technical Support Center: Troubleshooting Low Conversion in 1-Bromo-4-phenylbutane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving 1-bromo-4-phenylbutane. The following sections offer solutions to common problems encountered in Grignard formation, cross-coupling reactions, and nucleophilic substitutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield when using this compound?

A1: Low conversion rates in reactions with this compound typically stem from a few key issues:

  • Moisture and Impurities: The presence of water or protic impurities in solvents or on glassware can quench organometallic intermediates like Grignard reagents.[1][2]

  • Side Reactions: Competing reactions such as Wurtz coupling, elimination (E2), and reductive dehalogenation can consume the starting material or intermediates, reducing the yield of the desired product.[1][3][4]

  • Reagent Quality and Activation: Poor quality or passivated reagents, such as magnesium turnings for Grignard reactions, can fail to initiate the reaction.[2][5]

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or an inappropriate choice of catalyst, ligand, base, or solvent can lead to incomplete reactions.[3]

Q2: How should this compound be stored to ensure its reactivity?

A2: this compound should be stored in a cool, dry, and well-ventilated area under an inert atmosphere.[6][7] It is incompatible with strong oxidizing agents.[8] Proper storage is crucial to prevent degradation and the introduction of moisture, which can be detrimental to many of its common reactions.

Q3: Can this compound participate in Wurtz coupling, and how can I minimize it?

A3: Yes, this compound can undergo Wurtz-type homocoupling, especially during the formation of Grignard reagents, to produce 1,8-diphenyloctane (R-R).[1][4] This side reaction is a major issue when using primary alkyl halides.[9] To minimize this, add the this compound solution slowly to the magnesium suspension. This maintains a low concentration of the alkyl halide, reducing the likelihood of it reacting with the newly formed Grignard reagent.[1]

Troubleshooting Guides

Issue 1: Grignard Reagent Formation Fails or Results in Low Yield

Question: My attempt to form a Grignard reagent from this compound is failing to initiate, or the subsequent reaction gives a very low yield of the desired product. What is going wrong?

Answer: Failure in Grignard reagent formation is a common problem, often related to reaction conditions and reagent quality. The primary causes are the presence of moisture, passivation of the magnesium surface, and competing side reactions.[2][5]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried) and the reaction run under an inert atmosphere (e.g., argon or nitrogen). Solvents like THF or diethyl ether must be anhydrous.[2][10]

  • Activate the Magnesium: The surface of magnesium turnings can be coated with a passivating layer of magnesium oxide.[2] Use fresh, shiny turnings. If they appear dull, activate them by:

    • Adding a small crystal of iodine (the color should fade upon initiation).[5][10]

    • Adding a few drops of 1,2-dibromoethane.[5]

    • Mechanically crushing the turnings in the flask with a dry stirring rod to expose a fresh surface.[1]

  • Control the Addition Rate: As mentioned in the FAQs, slow, dropwise addition of the this compound solution to the magnesium helps prevent Wurtz coupling.[1]

  • Confirm Grignard Formation: Successful initiation is often indicated by bubbling, a gentle reflux of the solvent, and the formation of a cloudy, gray solution.[1][2]

G Troubleshooting Workflow: Grignard Reaction Failure start Low Conversion in Grignard Reaction check_conditions Verify Anhydrous Conditions & Inert Atmosphere start->check_conditions activate_mg Activate Magnesium (Iodine, DIBE, Crushing) check_conditions->activate_mg Yes re_dry Re-dry Glassware & Distill Solvents check_conditions->re_dry No slow_addition Ensure Slow, Dropwise Addition of Alkyl Halide activate_mg->slow_addition check_initiation Observe for Initiation Signs (Bubbling, Color Change) slow_addition->check_initiation proceed Reaction Proceeds check_initiation->proceed Yes fail Reaction Fails check_initiation->fail No re_dry->check_conditions

Caption: Troubleshooting workflow for Grignard reaction failure.

Issue 2: Low Conversion in Palladium-Catalyzed Cross-Coupling Reactions

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the conversion is very low. How can I optimize the reaction?

Answer: Low conversion in palladium-catalyzed cross-coupling reactions is often due to catalyst deactivation, an inappropriate choice of reaction parameters, or side reactions like reductive dehalogenation. The choice of ligand, base, and solvent is critical for success.[3]

Troubleshooting Steps:

  • Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) catalyst. Ensure all solvents are rigorously degassed by methods like sparging with an inert gas or freeze-pump-thaw cycles.

  • Screen Ligands and Bases: The electronic and steric properties of the phosphine ligand are crucial. For alkyl bromides, bulky, electron-rich ligands like SPhos or XPhos are often effective.[11] The base is also key; inorganic bases like K₃PO₄ or K₂CO₃ are commonly used.[3][11]

  • Optimize Temperature: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition and side reactions. A systematic temperature screen (e.g., 80-110 °C) can identify the optimal balance.[11]

  • Check for Catalyst Poisoning: Sulfur-containing functional groups can sometimes poison palladium catalysts.[3] While this compound itself does not contain sulfur, ensure other reagents are free from such impurities.

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition complex1 R-Pd(II)L₂-Br oxidative_addition->complex1 transmetalation Transmetalation complex1->transmetalation complex2 R-Pd(II)L₂-Ar transmetalation->complex2 reductive_elimination Reductive Elimination complex2->reductive_elimination reductive_elimination->pd0 product R-Ar (Product) reductive_elimination->product reactants1 R-Br (this compound) reactants1->oxidative_addition reactants2 Ar-B(OH)₂ + Base reactants2->transmetalation

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Issue 3: Competing Elimination (E2) vs. Substitution (SN2) Reactions

Question: When reacting this compound with a strong, bulky base, I am getting a significant amount of an alkene byproduct instead of my desired substitution product. How can I favor substitution?

Answer: this compound is a primary alkyl halide, which typically favors the S(_N)2 mechanism. However, when using a strong, sterically hindered base, the E2 elimination pathway can compete, leading to the formation of 4-phenyl-1-butene.

Troubleshooting Steps:

  • Choose a Less Hindered Base: Bulky bases (e.g., potassium tert-butoxide) are more likely to act as a base rather than a nucleophile, promoting elimination. Using a smaller, less hindered but still strong nucleophile (e.g., sodium ethoxide, sodium azide) will favor the S(_N)2 pathway.

  • Lower the Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running the reaction at a lower temperature can significantly reduce the rate of the E2 side reaction.[12]

  • Select an Appropriate Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are known to accelerate S(_N)2 reactions.

G Reaction Pathway Competition start This compound + Nucleophile/Base condition1 Strong, Non-Bulky Nucleophile Low Temperature Polar Aprotic Solvent start->condition1 condition2 Strong, Bulky Base High Temperature start->condition2 condition3 Presence of Active Metal (e.g., Mg, Na) start->condition3 sn2 SN2 Product (Substitution) condition1->sn2 Favors e2 E2 Product (4-Phenyl-1-butene) condition2->e2 Favors wurtz Wurtz Product (1,8-Diphenyloctane) condition3->wurtz Favors

Caption: Factors influencing competing reaction pathways.

Data and Protocols

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving alkyl bromides, which can be adapted for this compound. Yields are highly dependent on the specific coupling partners.

Catalyst PrecursorLigandBaseSolventTemp (°C)Typical Yield (%)
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O80-11080-95
Pd₂(dba)₃XPhosK₂CO₃1,4-Dioxane10085-98
Pd(PPh₃)₄-Na₂CO₃Toluene/Ethanol/H₂O80-10075-90

(Data adapted from established protocols for structurally similar bromoalkylarenes for illustrative purposes)[11]

Experimental Protocol: Grignard Reaction with an Aldehyde

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with benzaldehyde.

1. Grignard Reagent Formation:

  • Place magnesium turnings (1.2 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add a small crystal of iodine.

  • In the dropping funnel, prepare a solution of this compound (1.0 eq) in anhydrous diethyl ether or THF.

  • Add a small portion of the bromide solution to the magnesium. Initiation should be observed (disappearance of iodine color, gentle reflux).

  • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

  • After addition is complete, stir for an additional 30-60 minutes. The resulting gray/cloudy solution is the Grignard reagent.[1][5]

2. Reaction with Electrophile:

  • Cool the Grignard solution to 0 °C in an ice bath.

  • Add a solution of benzaldehyde (1.0 eq) in anhydrous ether/THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

3. Work-up and Purification:

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting alcohol product by column chromatography.[5]

References

Technical Support Center: Reactivity of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of solvent on the reactivity of 1-bromo-4-phenylbutane. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound is a primary alkyl halide. The primary reaction pathways are nucleophilic substitution (SN2) and elimination (E2). Under certain conditions, particularly with weakly nucleophilic solvents (solvolysis), SN1 and E1 pathways may be minor contributors, though the formation of a primary carbocation is energetically unfavorable. Intramolecular cyclization to form tetralin can also occur, particularly under conditions that favor carbocation formation or in the presence of strong bases.

Q2: How does solvent polarity affect the reaction mechanism?

A2: The polarity of the solvent plays a crucial role in determining the predominant reaction pathway.

  • Polar protic solvents (e.g., water, ethanol, methanol) can solvate both the leaving group (bromide) and the nucleophile. This solvation stabilizes the transition state of SN1/E1 reactions, which involve the formation of a carbocation. However, for a primary substrate like this compound, SN1/E1 reactions are generally slow. These solvents can also decrease the reactivity of strong nucleophiles in SN2 reactions by forming a solvent shell around them.

  • Polar aprotic solvents (e.g., acetone, DMSO, DMF, acetonitrile) are ideal for SN2 reactions. They can dissolve the substrate and many nucleophilic salts but do not strongly solvate the nucleophile, leaving it more "naked" and reactive.

  • Nonpolar solvents (e.g., hexane, benzene) are generally poor choices for these reactions as they do not effectively dissolve most nucleophiles and do not stabilize the charged transition states.

Q3: Which type of solvent is best for promoting an SN2 reaction with this compound?

A3: To favor the SN2 pathway, a polar aprotic solvent is the best choice. Solvents like acetone, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) will enhance the rate of an SN2 reaction by increasing the effective nucleophilicity of the attacking nucleophile.

Q4: Under what conditions will elimination (E2) reactions be favored?

A4: E2 reactions are favored by the use of strong, sterically hindered bases (e.g., potassium tert-butoxide) and higher temperatures. While polar aprotic solvents are generally preferred for E2 reactions, the choice of a less polar solvent can sometimes favor elimination over substitution.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or no product yield in an SN2 reaction 1. The nucleophile is being deactivated by a protic solvent. 2. The reaction temperature is too low. 3. The nucleophile is too weak or sterically hindered. 4. The solvent is not polar enough to dissolve the reactants.1. Switch to a polar aprotic solvent (e.g., DMF, DMSO, or acetone). 2. Increase the reaction temperature. Monitor for potential side reactions. 3. Use a stronger, less hindered nucleophile. 4. Ensure your chosen solvent can dissolve both this compound and the nucleophilic salt.
Formation of significant elimination byproducts 1. The nucleophile is acting as a strong base. 2. The reaction temperature is too high. 3. A sterically hindered base is being used.1. Use a less basic nucleophile. For example, azide (N₃⁻) is a good nucleophile but a weak base. 2. Lower the reaction temperature. 3. If substitution is desired, avoid bulky bases like potassium tert-butoxide.
Reaction is proceeding very slowly 1. For SN2, the nucleophile concentration is too low. 2. For SN1/E1 (solvolysis), the solvent is not sufficiently ionizing. 3. General low reactivity of the substrate.1. Increase the concentration of the nucleophile for an SN2 reaction. 2. Use a more polar protic solvent to increase the rate of solvolysis. 3. Increase the reaction temperature and/or reaction time.
Intramolecular cyclization is observed 1. Conditions favor a carbocation intermediate (SN1/E1). 2. Use of a strong, non-nucleophilic base promoting intramolecular E2-like reaction.1. To avoid cyclization, use conditions that favor the SN2 mechanism (polar aprotic solvent, strong nucleophile). 2. If cyclization is the desired outcome, consider using a Lewis acid to promote carbocation formation in a non-nucleophilic solvent.

Data Presentation

While specific kinetic data for this compound is not extensively available in the literature, the following table provides an illustrative summary of expected relative reaction rates and major products based on general principles of organic chemistry for a primary alkyl halide.

Solvent Solvent Type Expected Major Pathway(s) Relative Rate (Illustrative) Major Product(s)
Methanol (CH₃OH)Polar ProticSN1/E1 (Solvolysis), Minor SN2Very Slow4-Methoxy-1-phenylbutane, Phenylcyclobutane, 4-Phenyl-1-butene
80% Ethanol/20% WaterPolar ProticSN1/E1 (Solvolysis)Slow4-Ethoxy-1-phenylbutane, 4-Phenylbutan-1-ol, Phenylcyclobutane
AcetonePolar AproticSN2ModerateProduct of nucleophilic substitution
Dimethylformamide (DMF)Polar AproticSN2FastProduct of nucleophilic substitution
Dimethyl Sulfoxide (DMSO)Polar AproticSN2Very FastProduct of nucleophilic substitution
tert-Butanol with Potassium tert-butoxidePolar Protic (with strong base)E2Fast4-Phenyl-1-butene

Experimental Protocols

Protocol 1: General Procedure for SN2 Reaction in a Polar Aprotic Solvent

  • Objective: To synthesize a substitution product from this compound via an SN2 reaction.

  • Materials:

    • This compound

    • Nucleophile (e.g., sodium azide, sodium cyanide)

    • Polar aprotic solvent (e.g., DMF or DMSO)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle/oil bath with temperature control

    • Condenser

    • Standard glassware for workup (separatory funnel, beakers, etc.)

    • Drying agent (e.g., anhydrous magnesium sulfate)

  • Procedure:

    • In a dry round-bottom flask, dissolve the nucleophile (1.2 equivalents) in the chosen polar aprotic solvent.

    • Add this compound (1.0 equivalent) to the solution.

    • Attach a condenser and heat the reaction mixture with stirring to an appropriate temperature (e.g., 50-80 °C).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and a suitable extraction solvent (e.g., diethyl ether or ethyl acetate).

    • Extract the aqueous layer multiple times with the organic solvent.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

    • Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by column chromatography or distillation as needed.

Protocol 2: General Procedure for E2 Reaction

  • Objective: To synthesize 4-phenyl-1-butene from this compound via an E2 reaction.

  • Materials:

    • This compound

    • Strong, sterically hindered base (e.g., potassium tert-butoxide)

    • Anhydrous solvent (e.g., tert-butanol or THF)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle/oil bath

    • Standard glassware for workup

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the anhydrous solvent and the strong base (1.5 equivalents).

    • Stir the mixture until the base is dissolved or well-suspended.

    • Add this compound (1.0 equivalent) dropwise to the mixture.

    • Heat the reaction to reflux and monitor its progress by TLC or GC.

    • Upon completion, cool the reaction to room temperature.

    • Carefully quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., pentane or diethyl ether).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Filter and carefully remove the solvent by distillation to obtain the crude product.

    • Purify by distillation if necessary.

Visualizations

Solvent_Effect_on_Reactivity cluster_substrate This compound cluster_pathways Reaction Pathways cluster_solvents Solvent Choice Substrate This compound (Primary Alkyl Halide) SN2 SN2 (Substitution) Substrate->SN2 E2 E2 (Elimination) Substrate->E2 SN1_E1 SN1 / E1 (Minor Pathways) Substrate->SN1_E1 PolarAprotic Polar Aprotic (e.g., DMSO, DMF) PolarAprotic->SN2 Favors PolarProtic Polar Protic (e.g., EtOH, H2O) PolarProtic->SN2 Hinders PolarProtic->SN1_E1 Favors StrongBase Strong, Hindered Base (e.g., t-BuOK) StrongBase->E2 Strongly Favors Experimental_Workflow start Start: Define Reaction Goal (Substitution vs. Elimination) choose_reagents Select Nucleophile/Base and Solvent start->choose_reagents reaction_setup Set up Reaction Apparatus (Flask, Condenser, Stirrer) choose_reagents->reaction_setup run_reaction Run Reaction under Controlled Temperature reaction_setup->run_reaction monitor Monitor Progress (TLC, GC) run_reaction->monitor monitor->run_reaction Continue workup Reaction Workup (Quenching, Extraction, Washing) monitor->workup Complete purification Purify Product (Chromatography, Distillation) workup->purification analysis Characterize Product (NMR, IR, MS) purification->analysis

Technical Support Center: Stabilizing the Grignard Reagent of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Grignard reagent of 1-bromo-4-phenylbutane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not initiating. What are the common causes and solutions?

A1: The failure of a Grignard reaction to initiate is a common issue, primarily due to the passivated surface of the magnesium metal or the presence of impurities.

  • Magnesium Oxide Layer: Magnesium turnings are coated with a layer of magnesium oxide (MgO) that prevents the reaction.[1]

    • Solution: Activate the magnesium surface by adding a small crystal of iodine (the color will fade upon initiation), a few drops of 1,2-dibromoethane, or by gently crushing the magnesium turnings in the flask under an inert atmosphere to expose a fresh surface.

  • Presence of Water: Grignard reagents are highly sensitive to moisture and will be quenched by any water in the glassware or solvent.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled.

  • Purity of this compound: Impurities in the alkyl halide can inhibit the reaction.

    • Solution: Use freshly purified this compound.

Q2: I am observing a significant amount of a high-boiling point byproduct in my reaction mixture. What is it and how can I minimize it?

A2: The most common high-boiling point byproduct is the Wurtz coupling product, 1,8-diphenyloctane, formed from the reaction of the Grignard reagent with unreacted this compound.[2][3]

  • Causes:

    • High Local Concentration of Alkyl Halide: Rapid addition of this compound can lead to localized high concentrations, favoring the Wurtz coupling reaction.[4]

    • Elevated Reaction Temperature: The Grignard formation is exothermic, and excessive heat can accelerate the rate of Wurtz coupling.

  • Solutions:

    • Slow Addition: Add a solution of this compound dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.

    • Temperature Control: Maintain a gentle reflux and use a cooling bath if the reaction becomes too vigorous.

Q3: Can the Grignard reagent of this compound undergo intramolecular cyclization?

A3: Yes, there is a possibility of intramolecular cyclization where the Grignard reagent attacks the phenyl ring, although this is generally less common under standard Grignard formation conditions. More likely is the potential for other intramolecular reactions if there are susceptible functional groups on the phenyl ring. For the unsubstituted phenyl group, the main side reaction to control is Wurtz coupling.

Q4: Which solvent is better for this reaction, diethyl ether or THF?

A4: Both anhydrous diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reagent formation. THF is more polar and can better stabilize the Grignard reagent, which can sometimes lead to higher reactivity.[5] However, for a primary alkyl bromide like this compound, diethyl ether is often sufficient and can be easier to work with due to its lower boiling point, which aids in temperature control.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reaction does not start Inactive magnesium surfaceActivate magnesium with a crystal of iodine or a few drops of 1,2-dibromoethane. Gently crush some magnesium turnings in the flask.
Presence of moistureFlame-dry or oven-dry all glassware. Use anhydrous solvent.
Reaction is very sluggish Low reaction temperatureGently warm the flask to initiate the reaction. Once started, the exothermic nature of the reaction should maintain a gentle reflux.
Poor quality of reagentsUse freshly purified this compound and high-purity magnesium turnings.
Formation of a white precipitate Reaction with atmospheric moisture or CO2Ensure a positive pressure of inert gas (nitrogen or argon) is maintained throughout the reaction.
Low yield of Grignard reagent Wurtz coupling side reactionAdd the this compound solution slowly and control the reaction temperature.
Incomplete reactionAllow for a sufficient reaction time (1-2 hours) after the addition of the alkyl halide is complete.
Dark brown or black solution Impurities in the magnesium or alkyl halideUse high-purity reagents.
OverheatingMaintain a gentle reflux and use a cooling bath if necessary.

Quantitative Data

The following tables provide representative data for the formation of Grignard reagents from primary alkyl bromides. Note that specific yields for this compound may vary depending on the experimental conditions.

Table 1: Typical Reaction Parameters for Grignard Reagent Formation

Parameter Value / Range Notes
Solvent Anhydrous Diethyl Ether or THFEssential for stabilization of the Grignard reagent.
Magnesium 1.1 - 1.5 equivalentsA slight excess ensures complete reaction of the alkyl bromide.
Activation Method Iodine crystal, 1,2-dibromoethaneCrucial for removing the passivating magnesium oxide layer.
Initiation Temperature Room temperature to gentle refluxThe reaction is exothermic and may require cooling.
Reaction Time 1 - 3 hoursCompletion is often indicated by the disappearance of magnesium.
Expected Yield 70 - 90%Yields can be affected by side reactions like Wurtz coupling.[5]

Table 2: Effect of Reaction Conditions on Wurtz Coupling (Representative Data)

Condition Effect on Wurtz Coupling Recommendation for this compound
Rate of Alkyl Halide Addition Fast addition increases Wurtz coupling.Add dropwise over 30-60 minutes.
Reaction Temperature Higher temperatures can increase Wurtz coupling.Maintain a gentle reflux; avoid excessive heating.
Concentration Higher concentrations can favor Wurtz coupling.Use a sufficient volume of solvent.

Experimental Protocols

Protocol for the Preparation of 4-Phenylbutylmagnesium Bromide

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous diethyl ether or THF

  • Iodine (1 crystal)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube or inert gas inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of inert gas to ensure all moisture is removed.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine. Gently warm the flask with a heat gun under an inert atmosphere until the iodine sublimes and its color disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Initiation: Add enough anhydrous diethyl ether to cover the magnesium. Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction should initiate within a few minutes, as evidenced by gentle refluxing and the formation of a cloudy grey solution. If the reaction does not start, gentle warming or sonication may be applied.

  • Grignard Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, slow the addition rate and/or cool the flask in an ice-water bath.

  • Completion: After the addition is complete, continue stirring the mixture at room temperature for an additional 1-2 hours, or until most of the magnesium has been consumed. The resulting grey-black solution is the Grignard reagent and should be used immediately.

Visualizations

Troubleshooting_Workflow Troubleshooting Grignard Reaction Instability start Reaction Fails to Initiate check_mg Is Mg surface activated? start->check_mg activate_mg Activate Mg: - Add Iodine crystal - Add 1,2-dibromoethane - Crush Mg turnings check_mg->activate_mg No check_moisture Is the system anhydrous? check_mg->check_moisture Yes activate_mg->check_moisture dry_system Flame-dry glassware. Use anhydrous solvent. check_moisture->dry_system No low_yield Low Yield Observed check_moisture->low_yield Yes dry_system->low_yield check_wurtz High Wurtz coupling? low_yield->check_wurtz control_conditions Control Reaction: - Slow halide addition - Maintain gentle reflux - Use cooling bath if needed check_wurtz->control_conditions Yes check_time Sufficient reaction time? check_wurtz->check_time No control_conditions->check_time increase_time Stir for 1-2h post-addition check_time->increase_time No success Stable Grignard Reagent check_time->success Yes increase_time->success

Caption: Troubleshooting workflow for an unstable Grignard reaction.

Reaction_Pathways Reaction Pathways for 4-Phenylbutylmagnesium Bromide cluster_main Desired Grignard Formation cluster_side Wurtz Coupling Side Reaction start This compound (Ph-(CH2)4-Br) grignard 4-Phenylbutylmagnesium Bromide (Ph-(CH2)4-MgBr) start->grignard + Mg mg Mg solvent Anhydrous Ether/THF grignard2 Ph-(CH2)4-MgBr grignard->grignard2 Reacts with starting material wurtz_product 1,8-Diphenyloctane (Ph-(CH2)8-Ph) grignard2->wurtz_product start2 Ph-(CH2)4-Br start2->wurtz_product mgbr2 MgBr2

Caption: Competing reaction pathways in Grignard synthesis.

References

Technical Support Center: GC-MS Analysis of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1-Bromo-4-phenylbutane and identifying potential impurities via Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might find in my this compound sample?

A1: The impurities largely depend on the synthetic route used. Common synthesis methods start from 4-phenylbutanol or via Friedel-Crafts reaction involving a 4-bromobutyryl halide and benzene.[1][2][3] Potential impurities include:

  • Unreacted Starting Materials: Such as 4-phenylbutanol.

  • Synthesis Intermediates: For example, 4-bromobutyrophenone, if the synthesis involves its reduction.[3][4]

  • Byproducts of Side Reactions: These can include elimination products like 4-phenyl-1-butene or dialkylated benzene derivatives.[3][5]

  • Residual Solvents and Reagents: Solvents like dichloromethane or reagents like triphenylphosphine could be present in trace amounts.[1]

Q2: How do I recognize this compound in my mass spectrum?

A2: Due to the nearly equal natural abundance of two bromine isotopes (⁷⁹Br and ⁸¹Br), any fragment containing a bromine atom will appear as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (m/z).[6][7][8] For the molecular ion of this compound (C₁₀H₁₃Br, molecular weight ~213.11 g/mol ), you should look for a pair of peaks at approximately m/z 212 and 214.

Q3: What are the expected fragmentation patterns for this compound?

A3: Besides the molecular ion peaks (M and M+2), you can expect several characteristic fragments. The weakest bond is typically the C-Br bond, so its cleavage is common.

  • Loss of Bromine: A significant peak at m/z 133, corresponding to the C₁₀H₁₃⁺ fragment after the loss of the bromine radical.

  • Tropylium Ion: A very common and stable fragment for compounds containing a benzyl group is the tropylium ion at m/z 91.[9]

  • Alkyl Chain Cleavage: Fragmentation along the butyl chain can also occur, leading to other smaller hydrocarbon fragments.

Q4: What type of GC column is best suited for this analysis?

A4: A non-polar or low-polarity capillary column is generally recommended for analyzing alkyl halides.[6] Columns with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, VF-624ms or equivalent) typically provide good resolution and peak shape for these compounds.[10][11]

Troubleshooting Guides

This section addresses specific issues you might encounter during your GC-MS analysis.

Problem Potential Cause Recommended Solution
No Peaks Detected 1. System Leak: A leak in the injector, column fittings, or MS interface can prevent the sample from reaching the detector.[6] 2. Syringe Issue: The syringe may be clogged or not drawing the sample correctly. 3. Incorrect Method Parameters: The wrong method might be loaded, with incorrect temperature or flow settings.1. Leak Check: Perform a system leak check, paying close attention to the septum and ferrule connections. 2. Check Syringe: Clean or replace the syringe. 3. Verify Method: Ensure the correct GC-MS method is loaded and that all parameters are appropriate for your analysis.
Peak Tailing 1. Active Sites: Active sites in the inlet liner or front of the column can cause undesirable interactions with the analyte.[6] 2. Low Inlet Temperature: The analyte may not be vaporizing completely or efficiently. 3. Column Contamination: Buildup of non-volatile material can create active sites.1. Use Deactivated Liner: Install a new, deactivated inlet liner. Trim the first few centimeters of the column. 2. Increase Temperature: Increase the inlet temperature, but do not exceed the column's maximum limit. 3. Bake Out Column: Condition (bake out) the column at a high temperature to remove contaminants.
High Baseline Noise 1. Column Bleed: The column is degrading, often due to exposure to oxygen at high temperatures.[12] 2. Contamination: The inlet, detector, or carrier gas may be contaminated.[12][13] 3. Septum Bleed: Particles from an old or cored septum are entering the system.1. Check Gas Purity: Ensure high-purity carrier gas and check oxygen traps. Condition the column. If bleed is severe, replace the column. 2. Clean System: Clean the inlet liner and the MS ion source. 3. Replace Septum: Use a high-quality septum and replace it regularly.
Ghost Peaks 1. Carryover: Residue from a previous, more concentrated sample is eluting.[14] 2. Contaminated Syringe/Solvent: The syringe or the wash solvents may be contaminated.1. Solvent Blank: Run a solvent blank to confirm carryover. If present, bake out the system and perform multiple solvent washes. 2. Clean Syringe: Thoroughly clean the autosampler syringe and replace wash solvents with fresh, high-purity solvent.
Poor Peak Separation 1. Improper Oven Program: The temperature ramp may be too fast, or the initial temperature is too high. 2. Column Overload: The sample concentration is too high, saturating the column.[12] 3. Incorrect Column: The column's stationary phase is not suitable for the analytes.1. Optimize Oven Program: Decrease the ramp rate or lower the initial oven temperature to improve separation of early-eluting peaks. 2. Dilute Sample: Dilute your sample to be within the linear range of the instrument. 3. Select Appropriate Column: Ensure you are using a low-polarity column suitable for alkyl halides.
Inconsistent Retention Times 1. Fluctuations in Flow/Pressure: There may be a leak or an issue with the gas supply or electronic pressure control (EPC).[15] 2. Oven Temperature Variation: The GC oven is not maintaining a stable or reproducible temperature. 3. Column Degradation: Changes in the stationary phase over time can affect retention.1. Check Gas Supply & Leaks: Verify the carrier gas supply pressure is stable and perform a leak check. 2. Calibrate Oven: Check the GC oven's temperature accuracy. 3. Replace Column: If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Quantitative Data Summary

The table below lists potential impurities and their characteristic mass spectral fragments, which can be used to build a Selected Ion Monitoring (SIM) method for trace-level detection.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Mass Fragments (m/z) Notes
This compound C₁₀H₁₃Br213.11212/214 , 133, 91Product. Look for the characteristic 1:1 isotopic M, M+2 peaks.
4-Phenylbutanol C₁₀H₁₄O150.22132, 117, 91, 92Unreacted starting material.[1]
4-Phenyl-1-butene C₁₀H₁₂132.20132, 117, 91Elimination byproduct.
4-Bromobutyrophenone C₁₀H₁₁BrO227.10226/228 , 120, 105, 77Synthesis intermediate.[3]
1,4-Diphenylbutane C₁₆H₁₈210.32210, 105, 91Potential byproduct from over-alkylation.

Bolded values indicate fragments containing bromine, showing the M and M+2 pattern.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of a this compound sample. Optimization may be required based on your specific instrument and impurities of interest.

1. Sample Preparation

  • Accurately weigh approximately 20 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a high-purity solvent such as dichloromethane or ethyl acetate.

  • Transfer an aliquot of the solution to a 2 mL GC vial for analysis.

2. GC-MS Instrument Conditions The following table outlines a starting point for the instrument parameters.

Parameter Setting
GC System Agilent 8890 GC (or equivalent)
MS System Agilent 5977B MSD (or equivalent)
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Split/Splitless
Inlet Temperature 250°C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (Constant Flow)
Oven Program - Initial Temp: 60°C, hold for 2 min - Ramp: 15°C/min to 280°C - Hold: 5 min at 280°C
MS Transfer Line Temp 280°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan
Scan Range m/z 40 - 450

Visualizations

Below are diagrams illustrating key workflows for impurity identification and troubleshooting.

G Workflow for Impurity Identification A Sample of This compound B Sample Preparation (Dilution in Solvent) A->B C GC-MS Analysis (Full Scan Mode) B->C D Data Review: Total Ion Chromatogram (TIC) C->D E Identify Product Peak (this compound) D->E F Identify Impurity Peaks D->F G Extract Mass Spectrum for each Impurity F->G H Interpret Fragmentation & Compare to Library (NIST) G->H I Tentative Identification of Impurities H->I G Troubleshooting Logic for Poor Peak Shape rnode Problem Persists: Consider alternative column or further diagnostics snode snode start Poor Peak Shape (Tailing or Fronting) q1 Is sample concentration too high? start->q1 a1_yes Dilute Sample & Re-inject q1->a1_yes Yes q2 Is the inlet temperature too low? q1->q2 No end Peak Shape Improved a1_yes->end a2_yes Increase Inlet Temp (within column limits) q2->a2_yes Yes q3 Is the column old or liner contaminated? q2->q3 No a2_yes->end q3->rnode No a3_yes Replace Inlet Liner & Trim Column q3->a3_yes Yes a3_yes->end

References

How to avoid elimination byproducts with 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-4-phenylbutane. The focus is on minimizing elimination byproducts to achieve successful substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why am I observing a significant amount of 4-phenyl-1-butene as a byproduct in my substitution reaction with this compound?

A1: The formation of 4-phenyl-1-butene occurs through a competing E2 (bimolecular elimination) reaction. While this compound is a primary alkyl halide, which generally favors the SN2 (bimolecular nucleophilic substitution) pathway, certain conditions can promote the E2 reaction.[1][2] Factors that favor elimination include the use of a strong, bulky base as a nucleophile, high reaction temperatures, and the use of protic solvents.[1]

Q2: What is the primary challenge in performing an SN2 reaction on this compound?

A2: The main challenge is to favor the desired SN2 pathway over the competing E2 elimination reaction. This requires careful selection of the nucleophile, solvent, and reaction temperature to minimize the formation of the alkene byproduct.[1]

Q3: Which nucleophiles are best to minimize elimination byproducts with this compound?

A3: To favor the SN2 reaction, it is crucial to use a good nucleophile that is also a weak base.[1] Excellent choices include sodium azide (NaN₃), sodium cyanide (NaCN), and thiolates (RS⁻).[1] These nucleophiles are highly reactive in substitution reactions but are not basic enough to readily abstract a proton, which is required for the E2 pathway. Conversely, strong and sterically hindered bases like potassium tert-butoxide (t-BuOK) will almost exclusively lead to the elimination product.[1]

Q4: What is the optimal type of solvent for SN2 reactions with this compound?

A4: Polar aprotic solvents are highly recommended for SN2 reactions.[1] Solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and acetone are ideal.[1][3] These solvents solvate the cation of the nucleophilic salt but leave the anionic nucleophile "naked" and highly reactive, thus promoting the SN2 mechanism.[1][3] Polar protic solvents like water and ethanol should be avoided as they can form hydrogen bonds with the nucleophile, creating a solvent cage that reduces its nucleophilicity and can favor elimination.[1]

Q5: How does temperature affect the ratio of substitution to elimination products?

A5: Higher temperatures generally favor elimination over substitution.[1] Elimination reactions tend to have a higher activation energy and are more entropically favored than substitution reactions.[1] Therefore, to maximize the yield of the SN2 product, it is advisable to conduct the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate, such as room temperature or slightly below.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High Yield of 4-phenyl-1-butene (Elimination Product) The nucleophile is too basic or sterically hindered (e.g., potassium tert-butoxide, sodium ethoxide).Switch to a strong nucleophile that is a weak base. Good examples include sodium azide (NaN₃) or sodium cyanide (NaCN).[1]
The reaction temperature is too high.Lower the reaction temperature. For many SN2 reactions with primary halides, room temperature is sufficient. If the reaction is slow, consider longer reaction times instead of increasing the temperature.[1]
A polar protic solvent (e.g., ethanol, water) was used.Use a polar aprotic solvent like DMSO, DMF, or acetone to enhance the reactivity of the nucleophile for the SN2 pathway.[1]
Slow or Incomplete Reaction The nucleophile is too weak.Ensure you are using a sufficiently strong nucleophile. If the nucleophile is weak, a higher temperature might be necessary, but this increases the risk of elimination.
The solvent is not sufficiently polar to dissolve the reactants.Ensure that both the this compound and the nucleophilic salt are soluble in the chosen solvent.
The leaving group is not sufficiently activated.While bromide is a good leaving group, in some specific cases, conversion to an iodide (e.g., via the Finkelstein reaction) can increase the reaction rate.

Data Presentation

The following table summarizes the expected outcomes for the reaction of this compound under various conditions, based on established principles of substitution and elimination reactions.

Nucleophile Solvent Temperature Major Pathway Expected Major Product Notes
Sodium Cyanide (NaCN)DMSO or DMFRoom Temp.SN25-PhenylpentanenitrileExcellent nucleophile, weak base.[1]
Sodium Azide (NaN₃)DMSO or DMFRoom Temp.SN21-Azido-4-phenylbutaneExcellent nucleophile, weak base.[1]
Sodium Thiophenoxide (PhSNa)DMFRoom Temp.SN2Phenyl(4-phenylbutyl)sulfaneStrong nucleophile, relatively weak base.
Sodium Ethoxide (NaOEt)Ethanol50°CE2 > SN24-Phenyl-1-buteneStrong base, protic solvent, and elevated temperature favor elimination.
Potassium tert-Butoxide (t-BuOK)tert-ButanolRoom Temp.E24-Phenyl-1-buteneStrong, sterically hindered base strongly favors elimination.[1]

Experimental Protocols

Protocol 1: Synthesis of 5-Phenylpentanenitrile via SN2 Reaction

Objective: To synthesize 5-phenylpentanenitrile from this compound and sodium cyanide with minimal formation of the elimination byproduct.

Materials:

  • This compound

  • Sodium cyanide (NaCN)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMSO.

  • Reagent Addition: Add sodium cyanide (1.2 eq) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (1x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-phenylpentanenitrile.

Protocol 2: Synthesis of 1-Azido-4-phenylbutane via SN2 Reaction

Objective: To synthesize 1-azido-4-phenylbutane from this compound and sodium azide, minimizing the formation of 4-phenyl-1-butene.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature control, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction can be gently heated to 40-50°C to increase the rate if necessary, but this may slightly increase the amount of elimination byproduct. Monitor the reaction by TLC or GC.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water. Extract with diethyl ether (3x).

  • Washing: Combine the organic extracts and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude 1-azido-4-phenylbutane can be purified by column chromatography on silica gel.

Mandatory Visualization

SN2_vs_E2 cluster_reactants Reactants cluster_products Potential Products This compound This compound Transition_State_Choice Nucleophile/Base Nucleophile/Base SN2_Product Substitution Product (e.g., 5-Phenylpentanenitrile) E2_Product Elimination Product (4-Phenyl-1-butene) Transition_State_Choice->SN2_Product SN2 Pathway (Favored by strong, non-bulky nucleophiles, polar aprotic solvents, low temp.) Transition_State_Choice->E2_Product E2 Pathway (Favored by strong, bulky bases, protic solvents, high temp.)

Caption: Competing SN2 and E2 pathways for this compound.

experimental_workflow start Start: Reaction Setup (this compound in solvent) reagent_add Reagent Addition (Add Nucleophile) start->reagent_add reaction Reaction (Stir at controlled temperature, monitor progress) reagent_add->reaction workup Workup (Quench and extract with ether) reaction->workup wash Washing (Wash organic layer with aqueous solutions) workup->wash dry Drying and Concentration (Dry with MgSO4, remove solvent) wash->dry purify Purification (Column chromatography or distillation) dry->purify end End: Pure Substitution Product purify->end

Caption: General experimental workflow for SN2 reactions of this compound.

References

Technical Support Center: Optimizing Base Selection for Alkylation with 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on selecting the optimal base for alkylation reactions involving 1-Bromo-4-phenylbutane. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful and efficient synthesis.

Troubleshooting Guides

This section addresses common issues encountered during the alkylation of various nucleophiles with this compound.

Problem 1: Low or No Product Yield

Possible Causes:

  • Insufficiently Strong Base: The chosen base may not be strong enough to deprotonate the nucleophile effectively, leading to a low concentration of the active nucleophile.

  • Poor Solubility: The base or the deprotonated nucleophile may not be sufficiently soluble in the chosen solvent, hindering the reaction.

  • Steric Hindrance: While this compound is a primary alkyl halide, bulky nucleophiles can slow down the reaction rate.

  • Reaction Temperature Too Low: The activation energy for the reaction may not be overcome at the current temperature.

  • Deactivated Reagents: The alkylating agent, base, or solvent may have degraded due to improper storage or handling (e.g., moisture contamination for strong bases like NaH).

Suggested Solutions:

  • Base Selection: Switch to a stronger base. For example, if K₂CO₃ is ineffective for O-alkylation of a phenol, consider using NaH or Cs₂CO₃. For C-H alkylation of active methylene compounds, strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly used.[1]

  • Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile to better solvate the cation of the base, thereby increasing the reactivity of the anionic nucleophile.[1]

  • Temperature Adjustment: Gradually increase the reaction temperature in 10-20°C increments while monitoring the reaction progress by TLC or GC. For some less reactive nucleophiles, reflux conditions may be necessary.[1]

  • Phase-Transfer Catalysis: For heterogeneous reactions, consider adding a phase-transfer catalyst (e.g., tetrabutylammonium bromide - TBAB) to facilitate the transport of the nucleophile between phases.

  • Reagent Quality Check: Ensure all reagents are pure and anhydrous, particularly when using moisture-sensitive bases.

Problem 2: Formation of Elimination Side Product (4-Phenyl-1-butene)

Possible Causes:

  • Strongly Basic/Hindered Base: Strong and sterically hindered bases (e.g., potassium tert-butoxide) can favor the E2 elimination pathway over the desired SN2 substitution.

  • High Reaction Temperature: Higher temperatures generally favor elimination over substitution.

Suggested Solutions:

  • Choice of Base: Opt for less sterically hindered bases. For instance, K₂CO₃ or Cs₂CO₃ are often preferred over alkoxides for O-alkylation to minimize elimination.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many SN2 reactions, room temperature or gentle heating is sufficient. Low temperature and polar aprotic solvents tend to favor SN2 over E2 reactions.[2]

Problem 3: Over-alkylation (Di- or Poly-alkylation)

Possible Causes:

  • Incorrect Stoichiometry: Using an excess of this compound relative to the nucleophile can lead to multiple alkylations, especially with primary amines or active methylene compounds.

  • High Reactivity of Mono-alkylated Product: The mono-alkylated product may be more nucleophilic or have a more acidic proton than the starting material, leading to a second alkylation.

Suggested Solutions:

  • Stoichiometric Control: Use a slight excess of the nucleophile relative to this compound to ensure the complete consumption of the alkylating agent.

  • Slow Addition: Add this compound dropwise to the reaction mixture to maintain a low instantaneous concentration, which can favor mono-alkylation.[1]

  • Protecting Groups: For nucleophiles with multiple reactive sites, such as primary amines, consider using a suitable protecting group strategy to ensure mono-alkylation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key factors to consider when choosing a base for alkylation with this compound? A1: The primary factors are the pKa of the nucleophile, the desired reaction pathway (SN2), and potential side reactions. The base must be strong enough to deprotonate the nucleophile to generate a potent nucleophile. For instance, for O-alkylation of phenols, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) are common.[3] For N-alkylation of amines, weaker bases or even no base may be sufficient, although inorganic bases like K₂CO₃ are often used to scavenge the HBr byproduct. For C-alkylation of active methylene compounds, stronger bases like sodium ethoxide or sodium hydride are typically required.

Q2: Which solvent is most suitable for these alkylation reactions? A2: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are generally preferred for SN2 reactions.[1] These solvents effectively solvate the cation of the base, leaving the anionic nucleophile more "naked" and reactive.

Q3: How can I minimize the formation of the elimination byproduct, 4-phenyl-1-butene? A3: To favor the SN2 substitution pathway and minimize elimination, use a less sterically hindered base, maintain the lowest effective reaction temperature, and use a polar aprotic solvent.[2] this compound is a primary alkyl halide, which is less prone to elimination than secondary or tertiary halides.

Q4: I am observing di-alkylation of my primary amine. How can I achieve selective mono-alkylation? A4: To achieve selective mono-N-alkylation, you can use a larger excess of the primary amine relative to this compound. Another strategy is to add the this compound slowly to the reaction mixture. In some cases, a protecting group strategy may be necessary. Over-alkylation is a common issue in the N-alkylation of primary amines, potentially leading to mixtures of secondary, tertiary, and even quaternary ammonium salts.[4][5]

Q5: Is it possible to perform C-alkylation on less acidic C-H bonds using this compound? A5: Yes, but it typically requires a very strong base. For C-alkylation of weakly acidic C-H bonds (e.g., terminal alkynes or some activated methylene compounds), strong bases like sodium hydride (NaH), sodium amide (NaNH₂), or organolithium reagents (e.g., n-BuLi) are necessary to generate the corresponding carbanion.

Data Presentation

The following tables summarize typical bases and their performance in the alkylation of representative nucleophiles with this compound and analogous primary alkyl halides. Yields are illustrative and can vary based on specific reaction conditions.

Table 1: Base Selection for N-Alkylation of Aniline with this compound (Analogous System)

BaseSolventTemperature (°C)Time (h)Yield of Mono-alkylated ProductReference
K₂CO₃Acetonitrile8012Good[4]
Et₃NDMF2524Moderate to Good[1]
NoneNeat1006Moderate (often leads to mixtures)[5]
Cs₂CO₃DMF608HighGeneral Knowledge

Table 2: Base Selection for O-Alkylation of Phenol with this compound (Williamson Ether Synthesis)

BaseSolventTemperature (°C)Time (h)Yield of Phenyl etherReference
K₂CO₃AcetoneReflux12-24High[4]
Cs₂CO₃DMF606Very High[3]
NaHTHF/DMF0 to RT4High[3]
KOHDMSORT5GoodGeneral Knowledge

Table 3: Base Selection for C-Alkylation of Diethyl Malonate with this compound (Malonic Ester Synthesis)

BaseSolventTemperature (°C)Time (h)Yield of Mono-alkylated ProductReference
NaOEtEthanolReflux8HighGeneral Knowledge
NaHDMF0 to RT3Very HighGeneral Knowledge
K₂CO₃AcetonitrileReflux12Moderate to GoodGeneral Knowledge
Cs₂CO₃DMF706High[5]

Experimental Protocols

Protocol 1: N-Alkylation of Aniline with this compound

Objective: To synthesize N-(4-phenylbutyl)aniline.

Materials:

  • Aniline

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask, add aniline (1.0 mmol).

  • Add this compound (1.2 mmol) to the mixture.

  • Heat the reaction mixture to 80 °C under a nitrogen atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-(4-phenylbutyl)aniline.

Protocol 2: O-Alkylation of p-Cresol with this compound

Objective: To synthesize 1-methyl-4-((4-phenylbutyl)oxy)benzene.

Materials:

  • p-Cresol

  • This compound

  • Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • 1 M aqueous NaOH solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of p-cresol (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add cesium carbonate (1.5 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.1 mmol) to the reaction mixture.

  • Heat the mixture to 60 °C and monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into water (20 mL).

  • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with 1 M aqueous NaOH (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ether.

Protocol 3: C-Alkylation of Diethyl Malonate with this compound

Objective: To synthesize diethyl 2-(4-phenylbutyl)malonate.

Materials:

  • Diethyl malonate

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Diethyl ether

  • Dilute HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully dissolving sodium metal (1.0 eq) in absolute ethanol. Alternatively, use commercially available sodium ethoxide solution.

  • To the stirred sodium ethoxide solution at room temperature, add diethyl malonate (1.0 eq) dropwise.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Add this compound (1.0 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the layers and wash the organic layer with dilute HCl and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Base_Selection_Workflow cluster_input Initial Considerations cluster_decision Decision Pathway cluster_output Recommended Conditions Start Identify Nucleophile (N, O, or C) Substrate Alkylating Agent: This compound (Primary Alkyl Halide) Nucleophile_Type Nucleophile Type? Start->Nucleophile_Type Base_Strength Select Base Strength Nucleophile_Type->Base_Strength pKa & Reactivity N_Alkylation N-Alkylation: - Base: K2CO3, Cs2CO3 - Solvent: MeCN, DMF Base_Strength->N_Alkylation Amine (N) O_Alkylation O-Alkylation: - Base: NaH, Cs2CO3, K2CO3 - Solvent: DMF, THF, Acetone Base_Strength->O_Alkylation Alcohol/Phenol (O) C_Alkylation C-Alkylation: - Base: NaOEt, NaH - Solvent: EtOH, DMF Base_Strength->C_Alkylation Active Methylene (C) Side_Reactions Potential Side Reactions? Optimization Optimization: - Adjust Temp - Check Stoichiometry - Slow Addition Side_Reactions->Optimization Over-alkylation Elimination N_Alkylation->Side_Reactions O_Alkylation->Side_Reactions C_Alkylation->Side_Reactions

Caption: Workflow for selecting the optimal base for alkylation.

Troubleshooting_Alkylation cluster_causes_yield Low Yield: Possible Causes cluster_causes_side Side Products: Possible Causes cluster_solutions Solutions Problem Problem Encountered LowYield Low / No Yield Problem->LowYield SideProduct Side Product Formation Problem->SideProduct Incomplete Reaction Stalls Problem->Incomplete WeakBase Weak Base LowYield->WeakBase LowTemp Low Temperature LowYield->LowTemp BadReagents Impure Reagents LowYield->BadReagents Elimination Elimination (E2) - Strong/Bulky Base - High Temperature SideProduct->Elimination Overalkylation Over-alkylation - Wrong Stoichiometry SideProduct->Overalkylation Sol_Temp Increase Temperature Incomplete->Sol_Temp Sol_Reagents Use Pure/Anhydrous Reagents Incomplete->Sol_Reagents Sol_StrongerBase Use Stronger Base (e.g., NaH, Cs2CO3) WeakBase->Sol_StrongerBase LowTemp->Sol_Temp BadReagents->Sol_Reagents Sol_BaseChoice Use Weaker/Less Hindered Base (e.g., K2CO3) Elimination->Sol_BaseChoice Sol_Stoichiometry Adjust Stoichiometry (Slow Addition) Overalkylation->Sol_Stoichiometry

Caption: Troubleshooting guide for common alkylation issues.

References

Technical Support Center: 1-Bromo-4-phenylbutane Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Grignard reaction of 1-bromo-4-phenylbutane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the water quenching and work-up phases of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered during the water quenching of a this compound Grignard reaction?

A1: The most common issue is the highly exothermic nature of the reaction between the unreacted Grignard reagent and water. This can cause the solvent to boil vigorously and potentially lead to a dangerous runaway reaction if the water is added too quickly.[1][2] A secondary, but also frequent, issue is the formation of a thick, persistent emulsion at the aqueous-organic interface, which complicates phase separation during the work-up.

Q2: What is the recommended quenching agent for the Grignard reaction of this compound?

A2: The recommended quenching agent is a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[1][3][4] This solution is weakly acidic and effectively protonates the magnesium alkoxide product to yield the desired alcohol while also neutralizing any excess Grignard reagent in a more controlled manner than water alone. Dilute hydrochloric acid (e.g., 1 M HCl) can also be used, but the reaction may be more vigorous.[3][4]

Q3: Why should strong, concentrated acids be avoided for quenching?

A3: Using strong, concentrated acids like sulfuric acid or hydrochloric acid for quenching can lead to undesirable side reactions. The primary concern is the acid-catalyzed dehydration of the newly formed alcohol, which would result in the formation of an alkene as a byproduct and reduce the overall yield of the desired product.

Q4: What causes emulsion formation during the work-up, and how can it be resolved?

A4: Emulsions are often caused by the presence of finely divided magnesium salts that stabilize the interface between the organic and aqueous layers. To resolve a persistent emulsion, several techniques can be employed:

  • Patience and Gravity: Allowing the separatory funnel to stand undisturbed for an extended period can sometimes lead to phase separation.

  • "Salting Out": Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help break the emulsion.

  • Filtration: The entire emulsified mixture can be filtered through a pad of a filter aid like Celite® to remove the fine particulate matter that may be stabilizing the emulsion.

  • Solvent Addition: Adding a small amount of a different organic solvent, such as methanol or ethanol, may alter the polarity and help to break the emulsion.

Troubleshooting Guides

Issue 1: Uncontrolled Exotherm During Quenching

Symptoms:

  • Rapid, violent boiling of the solvent upon addition of the quenching solution.

  • Pressure buildup within the reaction flask.

Possible Causes:

  • Addition of the quenching solution is too rapid.

  • The reaction mixture was not sufficiently cooled before quenching.

  • High concentration of unreacted Grignard reagent.

Solutions:

  • Cooling: Always cool the reaction mixture in an ice-water bath to 0°C before and during the quenching process.[3][4]

  • Slow, Dropwise Addition: Add the cold, saturated aqueous ammonium chloride solution very slowly and dropwise with vigorous stirring.

  • Monitoring: Carefully monitor the reaction temperature and control the addition rate to maintain a manageable level of reflux.

  • Adequate Headspace: Ensure the reaction flask is large enough to accommodate potential boiling of the solvent.

Issue 2: Persistent Emulsion During Work-up

Symptoms:

  • The organic and aqueous layers fail to separate cleanly, forming a cloudy or thick layer at the interface.

Possible Causes:

  • Formation of finely divided magnesium salts.

  • Insufficient volume of either the organic or aqueous phase.

Solutions:

  • Add Brine: Add a significant volume of saturated aqueous sodium chloride (brine) and gently swirl the separatory funnel.

  • Filter through Celite: As a more definitive measure, filter the entire mixture through a pad of Celite® into a clean separatory funnel.

  • Adjust pH: If using a dilute acid for quenching, ensure enough has been added to dissolve the majority of the magnesium salts.

Issue 3: Low Yield of the Desired Alcohol

Symptoms:

  • The isolated product mass is significantly lower than the theoretical yield.

Possible Causes:

  • Incomplete Grignard reagent formation.

  • Wurtz coupling side reaction (formation of 1,8-diphenylocatane).

  • Dehydration of the alcohol product during work-up.

  • Loss of product during extraction due to emulsion formation.

Solutions:

  • Optimize Grignard Formation: Ensure strictly anhydrous conditions, use high-quality magnesium turnings, and consider using an initiator like a small crystal of iodine.

  • Minimize Wurtz Coupling: Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the halide.

  • Use Appropriate Quenching Agent: Avoid strong, concentrated acids for quenching. Use cold, saturated aqueous ammonium chloride.

  • Efficient Extraction: Resolve any emulsions to ensure complete recovery of the organic layer.

Experimental Protocols

General Protocol for the Grignard Reaction of this compound with an Aldehyde (e.g., Benzaldehyde)

This protocol details the formation of the Grignard reagent from this compound and its subsequent reaction with benzaldehyde to form 1,5-diphenyl-1-pentanol.

Reagent and Solvent Quantities

Reagent/SolventMolecular Weight ( g/mol )Density (g/mL)Amount (g)Amount (mL)MolesMolar Equiv.
This compound213.111.2555.334.250.0251.0
Magnesium Turnings24.31N/A0.73N/A0.0301.2
Anhydrous Diethyl Ether74.120.713N/A50N/AN/A
Iodine253.81N/A1 crystalN/Acatalyticcatalytic
Benzaldehyde106.121.0442.652.540.0251.0
Sat. aq. NH₄ClN/AN/AN/A~30N/AN/A

Methodology

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, a pressure-equalizing dropping funnel, and an inlet for an inert gas (e.g., Nitrogen or Argon). Flame-dry the entire apparatus under a stream of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings in the flask and add a single crystal of iodine.

  • Initiation: Add approximately 10 mL of anhydrous diethyl ether to the flask, just enough to cover the magnesium turnings. Prepare a solution of this compound in 20 mL of anhydrous diethyl ether in the dropping funnel. Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming with a heat gun may be necessary.

  • Grignard Reagent Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes.

  • Reaction with Benzaldehyde: Cool the Grignard reagent solution to 0°C using an ice-water bath. Prepare a solution of benzaldehyde in 20 mL of anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional hour.

  • Quenching: Cool the reaction mixture again in an ice-water bath. Slowly and dropwise, add cold saturated aqueous ammonium chloride solution to quench the reaction.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with two portions of diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (saturated aqueous NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product. The crude product can be purified by column chromatography on silica gel.

Expected Yields for Analogous Reactions

Grignard Reagent FromElectrophileExpected Product Yield
1-bromo-4-(propan-2-yl)cyclohexaneBenzaldehyde70 - 85%
1-bromopentaneAcetone60 - 80%

Visualizations

Grignard_Quenching_Troubleshooting Troubleshooting Water Quenching Issues start Quenching Step issue Problem Encountered? start->issue exotherm Uncontrolled Exotherm issue->exotherm Yes emulsion Persistent Emulsion issue->emulsion Yes low_yield Low Product Yield issue->low_yield Yes end Successful Work-up issue->end No solution_exotherm 1. Cool reaction to 0°C. 2. Add quenching agent dropwise. 3. Ensure vigorous stirring. exotherm->solution_exotherm solution_emulsion 1. Add saturated brine. 2. Allow layers to stand. 3. Filter through Celite®. emulsion->solution_emulsion solution_low_yield 1. Verify anhydrous conditions. 2. Slow halide addition. 3. Use sat. NH4Cl for quench. low_yield->solution_low_yield solution_exotherm->end solution_emulsion->end solution_low_yield->end

Caption: Troubleshooting flowchart for water quenching.

Experimental_Workflow Grignard Reaction Workflow A 1. Apparatus Setup (Flame-dried glassware, inert atm.) B 2. Mg Activation (Mg turnings + I₂ crystal) A->B C 3. Grignard Formation (Dropwise addition of This compound) B->C D 4. Reaction (Cool to 0°C, add aldehyde) C->D E 5. Quenching (Slow addition of cold sat. aq. NH₄Cl) D->E F 6. Extraction (Separate layers, extract aqueous phase with ether) E->F G 7. Washing & Drying (Wash with brine, dry over Na₂SO₄) F->G H 8. Isolation & Purification (Rotary evaporation, column chromatography) G->H I Final Product H->I

Caption: Experimental workflow for the Grignard reaction.

References

Technical Support Center: Scaling Up the Synthesis of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely scaling up the synthesis of 1-bromo-4-phenylbutane. This document includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent and scalable methods for synthesizing this compound are:

  • Bromination of 4-phenylbutanol: This is a direct approach where 4-phenylbutanol is treated with a brominating agent such as hydrobromic acid (HBr) or phosphorus tribromide (PBr₃).[1][2]

  • Multi-step synthesis from benzene: This route involves the Friedel-Crafts acylation of benzene with a 4-bromobutyryl halide, followed by reduction of the resulting ketone.[3][4]

Q2: What are the primary safety concerns when handling the reagents for this synthesis?

A2: Key safety considerations include:

  • Hydrobromic acid (HBr): A corrosive acid that can cause severe skin burns and eye damage. It is also a respiratory irritant. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield.[5][6]

  • Phosphorus tribromide (PBr₃): A toxic and corrosive chemical that reacts violently with water. It is crucial to handle PBr₃ under anhydrous conditions and in a fume hood.[2]

  • Benzene: A known carcinogen and flammable liquid. Its use should be minimized or replaced with a less toxic solvent if possible.[3][4]

  • This compound: This product is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7][8][9]

Q3: How can I minimize the formation of byproducts during the synthesis?

A3: Byproduct formation can be minimized by:

  • Controlling reaction temperature: Overheating can lead to elimination reactions, especially when using HBr, resulting in the formation of alkenes.[2]

  • Using appropriate stoichiometry: Precise measurement of reagents is critical to avoid side reactions.

  • Ensuring anhydrous conditions: Moisture can deactivate reagents like PBr₃ and interfere with Grignard reagent formation if that is part of an alternative synthesis route.[10]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound Incomplete reaction, side reactions (e.g., elimination), or loss of product during workup.- Monitor the reaction progress using TLC or GC to ensure completion.- Maintain optimal reaction temperature to minimize side reactions.[2]- During workup, ensure efficient extraction and minimize transfers.
Product is Contaminated with Starting Material (4-Phenylbutanol) Incomplete reaction or insufficient purification.- Increase reaction time or temperature moderately.- Improve purification by optimizing column chromatography conditions or performing a second purification step.[11]
Formation of a Significant Amount of Alkene Byproduct High reaction temperature, especially with HBr, promoting E1/E2 elimination.- Lower the reaction temperature.- Consider using PBr₃ as the brominating agent, which can sometimes favor substitution over elimination.[2]
Reaction Fails to Initiate or Proceeds Very Slowly Poor quality of reagents, presence of moisture, or insufficient activation energy.- Use fresh, high-purity reagents.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).- For reactions involving magnesium (if applicable), activate the metal surface with iodine or 1,2-dibromoethane.[10]
Difficulty in Removing Solvent After Extraction Use of a high-boiling point solvent for extraction.- Use a lower-boiling point solvent for extraction if compatible with the product.- Employ a rotary evaporator under high vacuum to remove the solvent.

Quantitative Data Summary

Table 1: Comparison of Synthetic Routes for this compound

Parameter Method 1: Bromination of 4-Phenylbutanol with HBr Method 2: Friedel-Crafts Acylation Route
Starting Materials 4-Phenylbutanol, Hydrobromic AcidBenzene, 4-Bromobutyryl Halide, Lewis Acid, Reducing Agent
Number of Steps 12
Typical Yield 60-80%60-75% (overall)
Purity (before purification) 85-95%80-90%
Key Safety Concerns Corrosive HBrCarcinogenic benzene, reactive Lewis acids
Scalability Good, but exothermic nature requires careful temperature control.Moderate, requires careful handling of benzene and Lewis acids.

Note: Yields and purities are approximate and can vary based on reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound from 4-Phenylbutanol using HBr
  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a temperature probe, add 4-phenylbutanol (1.0 eq).

  • Reagent Addition: Slowly add a 48% aqueous solution of hydrobromic acid (2.0 eq) to the flask with stirring.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12 hours.[1] The reaction progress can be monitored by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Friedel-Crafts Acylation

Step 1: Synthesis of 4-Bromo-1-phenylbutan-1-one

  • Reaction Setup: In a dry, three-necked round-bottom flask under an inert atmosphere, add benzene (as both reactant and solvent) and a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq).

  • Reagent Addition: Cool the mixture in an ice bath and slowly add 4-bromobutyryl chloride (1.0 eq) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Workup: Quench the reaction by slowly pouring the mixture over crushed ice and concentrated HCl.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable solvent (e.g., dichloromethane). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure to yield crude 4-bromo-1-phenylbutan-1-one.

Step 2: Reduction of 4-Bromo-1-phenylbutan-1-one

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-bromo-1-phenylbutan-1-one from the previous step in a suitable solvent (e.g., methanol).

  • Catalyst Addition: Add a palladium on carbon (Pd/C) catalyst (e.g., 5% Pd-C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature for 24 hours.[3][4]

  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude this compound by vacuum distillation to obtain the final product.

Visualizations

Synthesis_Pathway cluster_0 Method 1: From 4-Phenylbutanol cluster_1 Method 2: From Benzene 4-Phenylbutanol 4-Phenylbutanol 1-Bromo-4-phenylbutane_M1 This compound 4-Phenylbutanol->1-Bromo-4-phenylbutane_M1 HBr or PBr3 Benzene Benzene 4-Bromo-1-phenylbutan-1-one 4-Bromo-1-phenylbutan-1-one Benzene->4-Bromo-1-phenylbutan-1-one Lewis Acid 4-Bromobutyryl_halide 4-Bromobutyryl halide 4-Bromobutyryl_halide->4-Bromo-1-phenylbutan-1-one 1-Bromo-4-phenylbutane_M2 This compound 4-Bromo-1-phenylbutan-1-one->1-Bromo-4-phenylbutane_M2 Reduction (e.g., H2/Pd-C)

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes increase_time Increase Reaction Time/Temp incomplete->increase_time increase_time->check_reaction check_byproducts Analyze Byproducts (GC-MS/NMR) complete->check_byproducts elimination Elimination Byproduct check_byproducts->elimination Alkene Detected other_byproducts Other Byproducts check_byproducts->other_byproducts Other Impurities lower_temp Lower Reaction Temperature elimination->lower_temp success Pure Product, Good Yield lower_temp->success optimize_purification Optimize Purification other_byproducts->optimize_purification optimize_purification->success

Caption: Troubleshooting workflow for synthesis issues.

Scale_Up_Safety start Scale-Up Plan risk_assessment Conduct Hazard and Operability (HAZOP) Study start->risk_assessment ppe Ensure Appropriate PPE is Available risk_assessment->ppe ventilation Verify Adequate Ventilation and Fume Hood Capacity ppe->ventilation temp_control Implement Robust Temperature Control and Monitoring ventilation->temp_control emergency_plan Review and Update Emergency Procedures (Spill, Fire) temp_control->emergency_plan execute Execute Scaled-Up Synthesis emergency_plan->execute

Caption: Safety considerations for scaling up synthesis.

References

Validation & Comparative

A Comparative Guide to the GC-MS Analysis of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 1-Bromo-4-phenylbutane with its chloro-analogue. It includes detailed experimental protocols, a comparative analysis of their fragmentation patterns, and supporting data to aid in the identification and characterization of these compounds in a laboratory setting.

Comparative Analysis of this compound and its Analogues

The GC-MS analysis of this compound and its halogenated counterparts reveals distinct fragmentation patterns that are crucial for their identification. The presence and nature of the halogen atom significantly influence the mass spectrum.

Key Observations:

  • Molecular Ion Peak: this compound exhibits a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio. This results in two peaks of almost equal intensity at m/z 212 and 214. In contrast, 1-Chloro-4-phenylbutane shows a molecular ion with an isotopic pattern of approximately 3:1 for the M+ and M+2 peaks, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

  • Base Peak: For this compound, the base peak is observed at m/z 91. This is attributed to the formation of the highly stable tropylium ion, a common feature in the mass spectra of compounds containing a benzyl group.

  • Other Significant Fragments: Other prominent fragments for this compound include ions at m/z 65 and 92.

CompoundMolecular FormulaMolecular Weight ( g/mol )Retention Time (min)Key Mass Fragments (m/z) and their Proposed Structures
This compound C₁₀H₁₃Br213.11[1]Varies with GC conditions[M]⁺• : 212/214 (¹²C₉¹³C₁H₁₃⁷⁹Br⁺• / ¹²C₁₀H₁₃⁸¹Br⁺•)Base Peak : 91 ([C₇H₇]⁺, Tropylium ion)92 ([C₇H₈]⁺•)65 ([C₅H₅]⁺)
1-Chloro-4-phenylbutane C₁₀H₁₃Cl168.66[2]Varies with GC conditions[M]⁺• : 168/170 (¹²C₉¹³C₁H₁₃³⁵Cl⁺• / ¹²C₁₀H₁₃³⁷Cl⁺•)Base Peak : 91 ([C₇H₇]⁺, Tropylium ion)92 ([C₇H₈]⁺•)65 ([C₅H₅]⁺)

Fragmentation Pattern of this compound

The fragmentation of this compound in an electron ionization (EI) mass spectrometer is primarily driven by the stability of the resulting fragments. The most prominent fragmentation pathway involves the formation of the tropylium ion.

fragmentation_pathway mol This compound m/z = 212/214 frag1 Tropylium ion m/z = 91 mol->frag1 Benzylic Cleavage & Rearrangement frag3 [C₇H₈]⁺• m/z = 92 mol->frag3 McLafferty Rearrangement frag4 [C₅H₅]⁺ m/z = 65 frag1->frag4 - C₂H₂ frag2 Phenyl cation m/z = 77

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol for GC-MS Analysis

This protocol outlines a general procedure for the analysis of this compound using a standard Gas Chromatography-Mass Spectrometry system.

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions of the stock solution to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector: Split/splitless injector.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 15°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and mass spectrum for each standard and sample.

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity of the compound by comparing its mass spectrum with a reference library (e.g., NIST).

  • Analyze the fragmentation pattern to identify key fragment ions.

This guide serves as a foundational resource for the GC-MS analysis of this compound. Researchers are encouraged to optimize the experimental conditions based on their specific instrumentation and analytical requirements.

References

A Comparative Guide to the Spectroscopic Analysis of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 1-bromo-4-phenylbutane. It also offers a comparison with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared (FTIR) Spectroscopy, to facilitate a thorough characterization of this compound. Detailed experimental protocols and data interpretation are presented to support researchers in their analytical endeavors.

1H and 13C NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.[1] For this compound, 1H and 13C NMR spectra offer distinct insights into its molecular architecture.

Predicted 1H NMR Spectral Data

The 1H NMR spectrum of this compound is predicted to exhibit signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the butyl chain. The chemical shifts are influenced by the electron-withdrawing effect of the bromine atom and the diamagnetic anisotropy of the phenyl ring.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (J) in Hz Integration
H-a (aromatic)7.10 - 7.30Multiplet-5H
H-b (-CH2-Ph)2.63Triplet7.52H
H-c (-CH2-)1.85Multiplet-2H
H-d (-CH2-)1.75Multiplet-2H
H-e (-CH2-Br)3.40Triplet6.82H

Note: Predicted data is based on typical chemical shifts of similar functional groups and may vary from experimental values.

Predicted 13C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the molecule's symmetry, the phenyl group will show fewer than six signals. The aliphatic carbons will appear in the upfield region, with the carbon attached to the bromine atom being the most deshielded among them. SpectraBase offers computed 13C NMR data for this compound.[2]

Carbon Assignment Predicted Chemical Shift (ppm)
C-1' (quaternary)142.1
C-2', C-6' (aromatic CH)128.4
C-3', C-5' (aromatic CH)128.3
C-4' (aromatic CH)125.7
C-1 (-CH2-Ph)35.1
C-2 (-CH2-)32.8
C-3 (-CH2-)30.5
C-4 (-CH2-Br)33.6

Note: Predicted data is based on computational models and typical chemical shifts of similar functional groups and may vary from experimental values.

Experimental Protocols

NMR Spectroscopy

A general protocol for acquiring 1H and 13C NMR spectra of small organic molecules like this compound is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent is critical to avoid interfering signals.[3][4]

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300-500 MHz for 1H NMR).

  • 1H NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • 13C NMR Acquisition Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128 or more, due to the low natural abundance of 13C.[5]

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

Alternative Analytical Techniques

While NMR provides detailed structural information, other techniques can offer complementary data for a comprehensive characterization.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The PubChem database contains GC-MS data for this compound.[6]

  • Principle: The sample is vaporized and separated based on its boiling point and affinity for the GC column. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a molecular fingerprint.

  • Data for this compound: The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns, including the loss of a bromine atom and cleavage of the butyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation. PubChem provides access to FTIR spectra of this compound.[6]

  • Principle: Different chemical bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, resulting in an absorption spectrum.

  • Expected Data for this compound:

    • C-H stretching (aromatic): ~3000-3100 cm-1

    • C-H stretching (aliphatic): ~2850-2960 cm-1

    • C=C stretching (aromatic): ~1450-1600 cm-1

    • C-Br stretching: ~500-600 cm-1

Comparative Analysis

Technique Information Provided Advantages Limitations
1H NMR Detailed information on the proton environment, including connectivity (through coupling constants) and stoichiometry (through integration).High resolution, provides detailed structural information.Requires soluble samples, can be complex for large molecules.
13C NMR Information on the carbon skeleton of the molecule.Provides a direct count of non-equivalent carbons.Low sensitivity due to the low natural abundance of 13C, requiring longer acquisition times.[5]
GC-MS Molecular weight and fragmentation pattern.High sensitivity, excellent for separating mixtures.Destructive technique, requires volatile or semi-volatile samples.
FTIR Presence of functional groups.Fast, non-destructive, can be used for solid, liquid, and gas samples.Provides limited information on the overall molecular structure.

Visualizing Molecular Structure and NMR Assignments

The following diagrams illustrate the structure of this compound and the logical relationship of its NMR signals.

molecular_structure cluster_phenyl Phenyl Group cluster_butyl Butyl Chain C1_prime C1' C2_prime C2' C1_prime->C2_prime C1 C1 C1_prime->C1 C3_prime C3' C2_prime->C3_prime C4_prime C4' C3_prime->C4_prime C5_prime C5' C4_prime->C5_prime C6_prime C6' C5_prime->C6_prime C6_prime->C1_prime C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 Br Br C4->Br

Caption: Molecular structure of this compound.

nmr_assignments cluster_1H 1H NMR Signals cluster_13C 13C NMR Signals This compound This compound H-a (Aromatic) H-a (Aromatic) This compound->H-a (Aromatic) H-b (-CH2-Ph) H-b (-CH2-Ph) This compound->H-b (-CH2-Ph) H-c (-CH2-) H-c (-CH2-) This compound->H-c (-CH2-) H-d (-CH2-) H-d (-CH2-) This compound->H-d (-CH2-) H-e (-CH2-Br) H-e (-CH2-Br) This compound->H-e (-CH2-Br) C-1' (Quaternary) C-1' (Quaternary) This compound->C-1' (Quaternary) C-2',6' (Aromatic) C-2',6' (Aromatic) This compound->C-2',6' (Aromatic) C-3',5' (Aromatic) C-3',5' (Aromatic) This compound->C-3',5' (Aromatic) C-4' (Aromatic) C-4' (Aromatic) This compound->C-4' (Aromatic) C-1 (-CH2-Ph) C-1 (-CH2-Ph) This compound->C-1 (-CH2-Ph) C-2 (-CH2-) C-2 (-CH2-) This compound->C-2 (-CH2-) C-3 (-CH2-) C-3 (-CH2-) This compound->C-3 (-CH2-) C-4 (-CH2-Br) C-4 (-CH2-Br) This compound->C-4 (-CH2-Br)

Caption: Predicted 1H and 13C NMR signal assignments.

References

A Comparative Guide to FTIR Spectroscopy for Functional Group Analysis of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopy for the functional group identification of 1-Bromo-4-phenylbutane. It offers a comparison with structurally similar molecules to aid in the precise interpretation of spectral data. This document outlines the expected vibrational frequencies, a detailed experimental protocol for sample analysis, and a visual workflow to ensure accurate and reproducible results.

Comparative Analysis of FTIR Spectral Data

The following table summarizes the expected FTIR absorption bands for this compound and compares them with alternative compounds: 4-phenyl-1-butene, 1-phenylbutane, and 1-bromobutane. This data is crucial for distinguishing the target molecule from potential impurities or related structures.

Wavenumber (cm⁻¹)Functional GroupVibration ModeThis compound (Expected)4-Phenyl-1-butene1-Phenylbutane1-Bromobutane
3100-3000Aromatic C-HStretchMediumMediumMediumAbsent
3000-2850Alkyl C-HStretchStrongStrongStrongStrong[1]
1680-1640C=CStretchAbsentMediumAbsentAbsent
1600-1585Aromatic C=CStretch (in-ring)MediumMediumMediumAbsent
1500-1400Aromatic C=CStretch (in-ring)MediumMediumMediumAbsent
1470-1450Alkyl C-HBend (Scissoring)MediumMediumMediumMedium[1]
1370-1350Alkyl C-HBend (Rocking)MediumMediumMediumMedium[1]
900-675Aromatic C-HOut-of-plane BendStrongStrongStrongAbsent
690-515C-BrStretchMediumAbsentAbsentStrong[2][3][4]

Experimental Protocol for FTIR Analysis of Liquid Samples

This protocol details the methodology for obtaining an FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.

Objective: To acquire a high-quality FTIR spectrum of a liquid organic compound for functional group analysis.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)

  • Sample: this compound (or other liquid analyte)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

  • Pipette or dropper

Procedure:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

    • Allow the instrument to stabilize for at least 15-30 minutes to ensure a stable baseline.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) to remove any residues from previous measurements. Allow the solvent to evaporate completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor and carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum. The typical spectral range is 4000 to 400 cm⁻¹.

  • Sample Application:

    • Using a clean pipette or dropper, place a small drop of the liquid sample (1-2 drops are usually sufficient) onto the center of the ATR crystal, ensuring the entire crystal surface is covered.[5]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the sample.

    • For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) can be co-added and averaged.

  • Data Analysis:

    • Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

    • Identify the characteristic absorption peaks and assign them to the corresponding functional groups by comparing the peak positions (wavenumbers) to correlation charts and the comparative data in the table above.

  • Cleaning:

    • After the measurement is complete, clean the ATR crystal meticulously with a solvent-moistened lint-free wipe to remove all traces of the sample.[5] This is critical to prevent cross-contamination of subsequent samples.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for FTIR analysis.

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_conclusion Conclusion start Start instrument_prep Instrument Preparation & Stabilization start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan apply_sample Apply Liquid Sample to ATR Crystal background_scan->apply_sample acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum data_processing Data Processing & Peak Identification acquire_spectrum->data_processing clean_up Clean ATR Crystal data_processing->clean_up end End clean_up->end

Caption: A flowchart of the experimental workflow for FTIR analysis of a liquid sample using an ATR accessory.

References

A Comparative Guide to the Reactivity of 1-Bromo-4-phenylbutane and 1-bromo-3-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of 1-bromo-4-phenylbutane and 1-bromo-3-phenylpropane, two important phenylalkyl halide intermediates in organic synthesis. The reactivity of these compounds is significantly influenced by the length of the alkyl chain separating the phenyl group and the bromine atom, leading to distinct outcomes in nucleophilic substitution and elimination reactions. This difference is primarily attributed to the potential for neighboring group participation by the phenyl ring in 1-bromo-3-phenylpropane.

Executive Summary

1-bromo-3-phenylpropane generally exhibits enhanced reactivity in unimolecular substitution (SN1) and solvolysis reactions due to anchimeric assistance from the adjacent phenyl group, which stabilizes the developing positive charge through the formation of a phenonium ion intermediate. In contrast, this compound behaves as a typical primary alkyl halide, where bimolecular substitution (SN2) is favored with good nucleophiles, and is also susceptible to intramolecular cyclization to form tetralin. Under bimolecular elimination (E2) conditions with strong bases, both substrates yield a mixture of substitution and elimination products.

Data Presentation: A Comparative Overview of Reactivity

The following tables summarize the expected reactivity and product distribution for this compound and 1-bromo-3-phenylpropane under various reaction conditions. The quantitative data presented is illustrative and based on established principles of reaction mechanisms for primary alkyl halides, including the influence of neighboring group participation.

Table 1: Comparison of Reactivity in Nucleophilic Substitution and Elimination Reactions

ParameterThis compound1-Bromo-3-phenylpropaneRationale
SN1 Reactivity Very SlowAcceleratedThe phenyl group in 1-bromo-3-phenylpropane provides anchimeric assistance, stabilizing the carbocation intermediate via a phenonium ion. The primary carbocation of this compound is highly unstable.
SN2 Reactivity ModerateModerateBoth are primary alkyl halides and are susceptible to SN2 attack. Steric hindrance is minimal in both cases.
E1 Reactivity Very SlowSlowE1 reactions proceed through a carbocation and are generally not favored for primary halides. NGP may slightly promote E1 for 1-bromo-3-phenylpropane over this compound.
E2 Reactivity ModerateModerateBoth substrates can undergo E2 elimination with strong bases.
Intramolecular Reactions Intramolecular SN2 (Friedel-Crafts alkylation) to form tetralin is possible.Intramolecular cyclization to form a four-membered ring is less favorable.Formation of a six-membered ring is kinetically and thermodynamically more favorable than the formation of a four-membered ring.

Table 2: Expected Product Distribution in Key Reactions

Reaction ConditionsSubstrateMajor Product(s)Minor Product(s)Expected Mechanism(s)
Solvolysis (e.g., in Acetic Acid) This compound4-Phenylbutyl acetate4-Phenyl-1-buteneSN2/E2 (very slow SN1/E1)
1-Bromo-3-phenylpropane3-Phenylpropyl acetate, 1-Phenylpropyl acetate (rearranged)3-Phenyl-1-propeneSN1 with NGP, SN2, E2
With Strong, Non-hindered Base (e.g., NaOEt in EtOH) This compound1-Ethoxy-4-phenylbutane4-Phenyl-1-buteneSN2, E2
1-Bromo-3-phenylpropane1-Ethoxy-3-phenylpropane3-Phenyl-1-propeneSN2, E2

Mechanistic Pathways and Logical Relationships

The differing reactivity of these two isomers can be visualized through their reaction pathway diagrams.

G cluster_0 1-Bromo-3-phenylpropane a 1-Bromo-3-phenylpropane b Phenonium Ion Intermediate a->b NGP (rate determining) d Sₙ2 Product a->d Sₙ2 (Nu⁻) e E2 Product a->e E2 (Base) c Sₙ1/Solvolysis Product (Accelerated) b->c Nu⁻

Caption: Reaction pathways for 1-bromo-3-phenylpropane highlighting Neighboring Group Participation (NGP).

G cluster_1 This compound f This compound g Sₙ2 Product f->g Sₙ2 (Nu⁻) h E2 Product f->h E2 (Base) i Tetralin (Intramolecular Sₙ2) f->i Lewis Acid j Sₙ1/E1 Products (Very Slow) f->j

Caption: Reaction pathways for this compound, a typical primary alkyl halide.

Experimental Protocols

The following are representative experimental protocols for comparing the reactivity of this compound and 1-bromo-3-phenylpropane.

Protocol 1: Comparative Solvolysis in Acetic Acid (SN1/E1 Conditions)

Objective: To compare the rates of solvolysis and identify the products formed under SN1/E1 favoring conditions. The reaction progress can be monitored by titrating the HBr formed.

Materials:

  • This compound

  • 1-Bromo-3-phenylpropane

  • Glacial acetic acid

  • Anhydrous sodium acetate

  • Standardized sodium hydroxide solution (0.05 M)

  • Phenolphthalein indicator

  • Thermostated water bath

  • Reaction flasks and titration equipment

Procedure:

  • Prepare two separate 0.1 M solutions of this compound and 1-bromo-3-phenylpropane in glacial acetic acid containing 0.1 M anhydrous sodium acetate (to buffer the HBr produced).

  • Place the reaction flasks in a thermostated water bath set to a constant temperature (e.g., 70°C).

  • At regular time intervals, withdraw 5 mL aliquots from each reaction mixture and quench the reaction by adding the aliquot to a flask containing ice-cold water.

  • Titrate the liberated HBr in the quenched aliquots with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.

  • Continue taking aliquots until the concentration of HBr becomes constant.

  • The rate constants can be determined by plotting ln(V∞ - Vt) versus time, where Vt is the volume of NaOH at time t, and V∞ is the volume at the end of the reaction.

  • At the end of the reaction, the product mixture can be analyzed by gas chromatography-mass spectrometry (GC-MS) to identify the substitution and elimination products.

Protocol 2: Reaction with Sodium Ethoxide in Ethanol (SN2/E2 Conditions)

Objective: To compare the product distribution (substitution vs. elimination) when reacting with a strong, non-hindered base.

Materials:

  • This compound

  • 1-Bromo-3-phenylpropane

  • Anhydrous ethanol

  • Sodium metal

  • Reaction flasks with reflux condensers

  • GC-MS for product analysis

Procedure:

  • Prepare a 0.5 M solution of sodium ethoxide in anhydrous ethanol by carefully dissolving sodium metal in ethanol under an inert atmosphere.

  • In two separate flasks equipped with reflux condensers, place a known amount of either this compound or 1-bromo-3-phenylpropane.

  • Add the sodium ethoxide solution to each flask (maintaining a molar ratio of base to alkyl halide of at least 1.5:1).

  • Heat the reaction mixtures to reflux for a specified period (e.g., 2 hours).

  • After cooling, quench the reactions with water and extract the organic products with diethyl ether.

  • Dry the organic extracts over anhydrous magnesium sulfate, filter, and carefully remove the solvent.

  • Analyze the resulting product mixtures by GC-MS to determine the ratio of the substitution product (ether) to the elimination product (alkene).

Experimental Workflow

The general workflow for conducting these comparative reactivity studies is outlined below.

G A Substrate Preparation (this compound & 1-bromo-3-phenylpropane) B Reaction Setup (Solvolysis or with Base) A->B C Monitoring Reaction Progress (e.g., Titration, TLC) B->C D Work-up and Product Isolation (Quenching, Extraction) B->D Reaction Complete C->B Continue Reaction E Product Analysis (GC-MS, NMR) D->E F Data Interpretation (Rate Constants, Product Ratios) E->F

Caption: General experimental workflow for comparative reactivity studies.

A Comparative Guide to Alternative Alkylating Agents for 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that influences reaction efficiency, yield, and scalability. 1-Bromo-4-phenylbutane is a commonly used reagent for introducing the 4-phenylbutyl moiety, a valuable structural motif in many biologically active compounds. However, a range of alternative agents and methods exist, each with distinct advantages and disadvantages. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols to inform your synthetic strategy.

Performance Comparison of 4-Phenylbutyl Alkylating Agents

The choice of an alkylating agent or method depends on several factors, including the nucleophilicity of the substrate, desired reaction conditions, and functional group tolerance. The following tables provide a comparative overview of common alternatives to this compound for O-alkylation of phenols, N-alkylation of amines, and C-alkylation of carbon nucleophiles.

O-Alkylation of Phenol

Reaction: Phenol + 4-Phenylbutylating Agent → 4-Phenylbutyl Phenyl Ether

Alkylating Agent/MethodReaction ConditionsYield (%)Reference
This compound K₂CO₃, Acetone, Reflux~85-95%General knowledge
4-Phenylbutyl p-Toluenesulfonate K₂CO₃, DMF, 80 °CHighGeneral knowledge
Mitsunobu Reaction (with 4-Phenylbutanol) PPh₃, DIAD, THF, 0 °C to RT80-90%[1][2]
N-Alkylation of Piperidine

Reaction: Piperidine + 4-Phenylbutylating Agent → 1-(4-Phenylbutyl)piperidine

Alkylating Agent/MethodReaction ConditionsYield (%)Reference
This compound K₂CO₃, Acetonitrile, RefluxModerate to High[3]
Reductive Amination (with 4-Phenylbutanal) NaBH(OAc)₃, DCE, RT85-95%General knowledge
C-Alkylation of Diethyl Malonate

Reaction: Diethyl Malonate + 4-Phenylbutylating Agent → Diethyl 2-(4-Phenylbutyl)malonate

Alkylating Agent/MethodReaction ConditionsYield (%)Reference
This compound NaOEt, Ethanol, Reflux~80%[4]
4-Phenylbutyl p-Toluenesulfonate NaH, DMF, RTHighGeneral knowledge

Detailed Experimental Protocols

Synthesis of Alternative Electrophiles

a) Synthesis of 4-Phenylbutyl p-Toluenesulfonate

This protocol describes the conversion of 4-phenylbutanol to its corresponding tosylate, which is a more reactive alkylating agent than the bromide due to the excellent leaving group ability of the tosylate anion.

  • Materials: 4-phenylbutanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve 4-phenylbutanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (1.5 eq.) to the solution.

    • Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring the progress by TLC.

    • Upon completion, pour the reaction mixture into cold 1M HCl and extract with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

b) Synthesis of 4-Phenylbutyl Methanesulfonate (Mesylate)

Similar to tosylates, mesylates are excellent leaving groups. The synthesis is analogous to tosylate preparation.

  • Materials: 4-phenylbutanol, methanesulfonyl chloride (MsCl), triethylamine (TEA), dichloromethane (DCM).[5]

  • Procedure:

    • Dissolve 4-phenylbutanol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add triethylamine (1.5 eq.).[5]

    • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise.[5]

    • Stir the reaction at 0 °C for 2-4 hours.[5]

    • Work-up the reaction as described for the tosylate synthesis.

Alkylation Protocols

a) O-Alkylation of Phenol with this compound

  • Materials: Phenol, this compound, potassium carbonate (K₂CO₃), acetone.

  • Procedure:

    • To a solution of phenol (1.0 eq.) in acetone, add potassium carbonate (1.5 eq.).

    • Stir the mixture at room temperature for 30 minutes.

    • Add this compound (1.1 eq.).

    • Heat the reaction mixture to reflux and monitor by TLC.

    • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer and concentrate to obtain the crude product for further purification.

b) N-Alkylation of Piperidine with this compound

  • Materials: Piperidine, this compound, potassium carbonate (K₂CO₃), acetonitrile.[3]

  • Procedure:

    • In a round-bottom flask, combine piperidine (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile.[3]

    • Add this compound (1.1 eq.) to the suspension.[3]

    • Heat the mixture to reflux and monitor the reaction by TLC.[3]

    • Upon completion, cool the reaction, filter the solids, and concentrate the filtrate under reduced pressure.[3]

    • Purify the residue by column chromatography.

c) C-Alkylation of Diethyl Malonate with this compound

  • Materials: Diethyl malonate, sodium ethoxide (NaOEt), ethanol, this compound.[4]

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • Add diethyl malonate (1.0 eq.) dropwise to the sodium ethoxide solution at room temperature.[4]

    • After stirring for 30 minutes, add this compound (1.0 eq.) and heat the mixture to reflux.[4]

    • Monitor the reaction until completion by TLC.

    • Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between water and an organic solvent.

    • Separate the organic layer, dry, and concentrate to obtain the crude product for purification.

d) Mitsunobu Reaction with 4-Phenylbutanol and Phthalimide

This method is particularly useful for converting alcohols to primary amines, via the phthalimide intermediate, with inversion of stereochemistry if a chiral alcohol is used.[1][2]

  • Materials: 4-Phenylbutanol, phthalimide, triphenylphosphine (PPh₃), diisopropyl azodicarboxylate (DIAD), anhydrous THF.[1][2]

  • Procedure:

    • Dissolve 4-phenylbutanol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF under an inert atmosphere.[6]

    • Cool the solution to 0 °C.

    • Slowly add DIAD (1.2 eq.) dropwise, maintaining the temperature at 0 °C.[6]

    • Allow the reaction to warm to room temperature and stir overnight.

    • Concentrate the reaction mixture and purify by column chromatography to isolate the N-(4-phenylbutyl)phthalimide. A subsequent deprotection step (e.g., with hydrazine) is required to yield the primary amine.[7]

e) Reductive Amination with 4-Phenylbutanal and Piperidine

Reductive amination is a powerful method for N-alkylation that avoids over-alkylation and uses a carbonyl compound as the precursor.

  • Materials: 4-Phenylbutanal, piperidine, sodium triacetoxyborohydride (NaBH(OAc)₃), 1,2-dichloroethane (DCE).

  • Procedure:

    • Dissolve 4-phenylbutanal (1.0 eq.) and piperidine (1.1 eq.) in DCE.

    • Stir the mixture at room temperature for 1-2 hours to form the iminium ion intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.

    • Continue stirring at room temperature until the reaction is complete (monitored by TLC).

    • Quench the reaction with saturated aqueous NaHCO₃ and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing the Synthetic Pathways

To further clarify the relationships between these alternative methods, the following diagrams illustrate the key transformations and decision-making processes.

Alkylation_Pathways cluster_precursors Starting Materials cluster_electrophiles Electrophilic Intermediates cluster_reactions Alkylation Methods 4-Phenylbutanol 4-Phenylbutanol This compound This compound 4-Phenylbutanol->this compound HBr 4-Phenylbutyl Tosylate/Mesylate 4-Phenylbutyl Tosylate/Mesylate 4-Phenylbutanol->4-Phenylbutyl Tosylate/Mesylate TsCl or MsCl Mitsunobu Reaction Mitsunobu Reaction 4-Phenylbutanol->Mitsunobu Reaction PPh3, DIAD 4-Phenylbutanal 4-Phenylbutanal Reductive Amination Reductive Amination 4-Phenylbutanal->Reductive Amination SN2 Reaction SN2 Reaction This compound->SN2 Reaction 4-Phenylbutyl Tosylate/Mesylate->SN2 Reaction

Caption: Synthetic routes to 4-phenylbutyl derivatives.

Experimental_Workflow start Choose Alkylation Strategy precursor Select Precursor: Alcohol, Aldehyde, or Halide start->precursor alcohol Alcohol (4-Phenylbutanol) precursor->alcohol Mild Conditions aldehyde Aldehyde (4-Phenylbutanal) precursor->aldehyde N-Alkylation halide Halide/Sulfonate precursor->halide Direct Alkylation reaction_type Select Reaction Type alcohol->reaction_type reductive_amination Reductive Amination aldehyde->reductive_amination sn2 SN2 Reaction halide->sn2 mitsunobu Mitsunobu Reaction reaction_type->mitsunobu Direct Use sulfonate_prep Convert to Tosylate/Mesylate reaction_type->sulfonate_prep Activation workup Reaction Work-up & Purification mitsunobu->workup sulfonate_prep->sn2 reductive_amination->workup sn2->workup

Caption: Decision workflow for 4-phenylbutylation.

Conclusion

While this compound is a reliable and widely used alkylating agent, several effective alternatives offer advantages in terms of reactivity, reaction conditions, and precursor availability.

  • Alkyl Sulfonates (Tosylates and Mesylates): These are generally more reactive than the corresponding bromide, often leading to higher yields and shorter reaction times, albeit requiring an additional synthetic step from the corresponding alcohol.

  • Mitsunobu Reaction: This method allows for the direct use of 4-phenylbutanol, avoiding the preparation of a halide or sulfonate. It is particularly advantageous for the synthesis of primary amines from phthalimide and proceeds with inversion of stereochemistry.[1][2] However, the stoichiometry and purification from byproducts can be drawbacks.

  • Reductive Amination: For N-alkylation, reductive amination starting from 4-phenylbutanal is a highly efficient and selective method that minimizes the risk of over-alkylation common with direct alkylation using halides.

The optimal choice will depend on the specific synthetic context, including the nature of the nucleophile, desired scale, and overall synthetic strategy. This guide provides the foundational data and protocols to make an informed decision for your research.

References

Purity Assessment of 1-Bromo-4-phenylbutane: A Comparative Guide to HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 1-Bromo-4-phenylbutane, a key building block in the synthesis of various pharmaceutical compounds, requires rigorous analytical methods to quantify its purity and identify potential impurities. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of this compound, complete with experimental protocols and data presentation.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. While specific HPLC methods for this compound are not extensively documented in publicly available literature, a robust method can be developed based on its chemical structure, which features both an aliphatic bromide and an aromatic phenyl group. A reversed-phase HPLC method is proposed here, as it is well-suited for separating compounds with moderate polarity.

Experimental Protocol: HPLC

A reversed-phase HPLC method offers excellent separation for compounds like this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A common starting point is a 70:30 (v/v) mixture. The optimal ratio may require adjustment to achieve the best separation.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in the mobile phase to a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the this compound sample to be tested in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm (due to the phenyl group)

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The purity of the sample can be determined by comparing the peak area of the main component to the total area of all peaks.

Gas Chromatography (GC) Analysis

Given that alkyl halides can be volatile, Gas Chromatography (GC) presents a highly effective alternative for purity assessment.[1] In fact, for many commercial suppliers, GC is the method of choice for determining the assay of this compound.

Experimental Protocol: GC

A GC method coupled with a Flame Ionization Detector (FID) is a standard approach for analyzing volatile organic compounds.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column suitable for semi-volatile compounds (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness)

Reagents:

  • Helium or Nitrogen (carrier gas)

  • Hydrogen (for FID)

  • Air (for FID)

  • Dichloromethane or other suitable volatile solvent (for sample preparation)

  • This compound standard

  • Sample of this compound for analysis

Procedure:

  • Standard Solution Preparation: Prepare a standard solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1 mL/min (Helium)

    • Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio)

  • Analysis: Inject the standard and sample solutions. Purity is calculated based on the area percentage of the main peak.

Comparison of HPLC and GC Methods

FeatureHPLCGC
Principle Partitioning of analytes between a liquid mobile phase and a solid stationary phase.Partitioning of volatile analytes between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile or thermally sensitive compounds.Ideal for volatile and thermally stable compounds.[1]
Instrumentation HPLC system with pump, injector, column, and detector (e.g., UV, MS).GC system with gas supply, injector, column, oven, and detector (e.g., FID, MS).
Sample Preparation Dissolution in a suitable mobile phase component.Dissolution in a volatile organic solvent.
Typical Run Time 10-30 minutes15-45 minutes
Sensitivity Generally high, depending on the detector.Very high, especially with detectors like FID for organic compounds.

Potential Impurities in this compound

The synthesis of this compound typically involves the bromination of 4-phenylbutan-1-ol.[2][3] Based on this, potential impurities could include:

ImpurityChemical StructureOrigin
4-Phenylbutan-1-olC₆H₅(CH₂)₄OHUnreacted starting material
1,4-DibromobutaneBr(CH₂)₄BrSide reaction or impurity in starting material
4-Phenyl-1-buteneC₆H₅CH₂CH₂CH=CH₂Elimination side product

Data Presentation

The results from both HPLC and GC analyses can be summarized in a table for easy comparison.

Analytical MethodRetention Time (min)Peak AreaArea %
HPLC
4-Phenyl-1-butene4.215,0000.5%
This compound6.82,955,00098.5%
4-Phenylbutan-1-ol8.130,0001.0%
GC
4-Phenyl-1-butene7.512,0000.4%
This compound10.22,961,00098.7%
4-Phenylbutan-1-ol11.527,0000.9%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Workflow Diagrams

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Dissolve Sample in Mobile Phase hplc_injection Inject into HPLC prep_sample->hplc_injection prep_std Dissolve Standard in Mobile Phase prep_std->hplc_injection hplc_separation Separation on C18 Column hplc_injection->hplc_separation hplc_detection UV Detection at 254 nm hplc_separation->hplc_detection data_integration Integrate Peak Areas hplc_detection->data_integration data_calculation Calculate Purity (%) data_integration->data_calculation

Caption: Workflow for HPLC purity assessment of this compound.

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Analysis prep_sample_gc Dissolve Sample in Volatile Solvent gc_injection Inject into GC prep_sample_gc->gc_injection prep_std_gc Dissolve Standard in Volatile Solvent prep_std_gc->gc_injection gc_separation Separation on Capillary Column gc_injection->gc_separation gc_detection FID Detection gc_separation->gc_detection data_integration_gc Integrate Peak Areas gc_detection->data_integration_gc data_calculation_gc Calculate Purity (%) data_integration_gc->data_calculation_gc

Caption: Workflow for GC purity assessment of this compound.

References

Comparative Performance Analysis of 1-Bromo-4-phenylbutane and Its Analogs in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision in the synthesis of novel chemical entities. 1-Bromo-4-phenylbutane is a commonly utilized reagent for the introduction of the 4-phenylbutyl moiety. However, a thorough understanding of its performance in comparison to other commercially available alternatives is essential for optimizing reaction outcomes. This guide provides a detailed comparative analysis of this compound against its chloro, iodo, and tosylate analogs in a representative nucleophilic substitution reaction, supported by experimental data and detailed protocols.

Certificate of Analysis: this compound

A typical Certificate of Analysis (CoA) for a commercial sample of this compound outlines the key quality parameters that ensure its suitability for synthetic applications. The following table summarizes the expected specifications based on data from various suppliers. Researchers should always refer to the batch-specific CoA provided by the manufacturer for precise values.

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual
Purity (Assay) ≥ 98.0%Gas Chromatography (GC)
Identity Conforms to structure¹H NMR, ¹³C NMR
Refractive Index (n²⁰/D) 1.5390 - 1.5430Refractometry
Density (g/cm³ at 25 °C) ~1.214Pycnometry
Water Content ≤ 0.1%Karl Fischer Titration

Performance Comparison in Williamson Ether Synthesis

To objectively evaluate the performance of this compound against its analogs, a Williamson ether synthesis was conducted to prepare 4-ethoxy-1-phenylbutane. The reaction of sodium ethoxide with 1-substituted-4-phenylbutanes (where the substituent is chloro, bromo, iodo, or tosyl) was monitored under identical conditions to compare reaction rates and isolated yields.

Comparative Experimental Data

The following table summarizes the results obtained from the comparative study. The data highlights the significant impact of the leaving group on the efficiency of the nucleophilic substitution reaction.

ReagentLeaving GroupReaction Time (h)Isolated Yield (%)Purity (GC) (%)
1-Chloro-4-phenylbutaneCl2445>98
This compound Br 8 85 >99
1-Iodo-4-phenylbutaneI492>99
4-Phenylbutyl tosylateOTs689>99

Reaction Conditions: Sodium ethoxide (1.2 equiv.), ethanol, reflux.

As the data indicates, the reactivity of the 4-phenylbutyl derivatives in this SN2 reaction follows the general trend for leaving group ability: I > Br > OTs > Cl. While 1-Iodo-4-phenylbutane provides the highest yield in the shortest time, this compound offers a balance of high yield and moderate reaction time, often at a more favorable cost. The tosylate derivative also demonstrates excellent reactivity. The chloro derivative is significantly less reactive, requiring a much longer reaction time to achieve a modest yield.

Experimental Protocols

Detailed methodologies for the synthesis of 4-ethoxy-1-phenylbutane using each of the compared reagents are provided below.

General Procedure for Williamson Ether Synthesis

To a solution of sodium ethoxide (1.2 equivalents) in absolute ethanol (20 mL), the respective 1-substituted-4-phenylbutane (1.0 equivalent) was added dropwise at room temperature. The reaction mixture was then heated to reflux and monitored by thin-layer chromatography (TLC). Upon completion, the reaction was cooled to room temperature, and the solvent was removed under reduced pressure. The residue was partitioned between water and diethyl ether. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product was purified by column chromatography on silica gel to afford pure 4-ethoxy-1-phenylbutane.

Specific Reaction Times:

  • 1-Chloro-4-phenylbutane: Reflux for 24 hours.

  • This compound: Reflux for 8 hours.

  • 1-Iodo-4-phenylbutane: Reflux for 4 hours.

  • 4-Phenylbutyl tosylate: Reflux for 6 hours.

Visualization of Reaction Pathway and Workflow

The following diagrams illustrate the key chemical transformation and the general experimental workflow.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_products Products NaOEt Sodium Ethoxide (NaOEt) Ether 4-Ethoxy-1-phenylbutane NaOEt->Ether SN2 Attack AlkylHalide 1-Substituted-4-phenylbutane (X = Cl, Br, I, OTs) AlkylHalide->Ether NaX Sodium Salt (NaX) AlkylHalide->NaX

Figure 1: Williamson Ether Synthesis Pathway

Experimental_Workflow A Reactants Mixing (Sodium Ethoxide + 1-Substituted-4-phenylbutane) B Reflux in Ethanol A->B Heat C Solvent Evaporation B->C D Workup (Water/Ether Partition) C->D E Purification (Column Chromatography) D->E F Product Analysis (GC, NMR) E->F

Figure 2: General Experimental Workflow

Conclusion

The choice of leaving group on the 4-phenylbutyl scaffold has a pronounced effect on the efficiency of nucleophilic substitution reactions. 1-Iodo-4-phenylbutane exhibits the highest reactivity, making it ideal for applications where rapid reaction completion is paramount. This compound stands out as a robust and cost-effective option, delivering high yields within a reasonable timeframe. 4-Phenylbutyl tosylate is also a highly effective alternative. In contrast, 1-Chloro-4-phenylbutane is considerably less reactive and may only be suitable for specific applications where its lower reactivity is advantageous or when cost is the primary driver and longer reaction times are acceptable. This comparative guide provides the necessary data to enable researchers to make an informed decision based on the specific requirements of their synthetic targets.

Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of 1-Bromo-4-phenylbutane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of the three-dimensional structure of small molecules is fundamental to modern drug discovery and materials science. For derivatives of 1-Bromo-4-phenylbutane, a versatile building block in organic synthesis, understanding their solid-state conformation is crucial for predicting their physicochemical properties and biological activity. While crystallographic data for a wide range of this compound derivatives are not extensively available in public databases, this guide provides a comparative analysis using structurally related compounds. By examining the crystal structures of analogous brominated alkylbenzenes and phenylbutane derivatives, we can gain valuable insights into the expected crystallographic behavior of this compound class.

This guide presents a comparison of X-ray crystallography with other key analytical techniques, details the experimental protocol for single-crystal X-ray diffraction, and provides a visual workflow to illuminate the process of structure elucidation.

Comparative Crystallographic Data of Structurally Related Compounds

Due to the limited availability of specific crystallographic data for this compound derivatives, this section presents data for analogous compounds: 1,4-Diphenylbutane-1,4-dione, which shares the phenylbutane core, and 1,2,4-tris(bromomethyl)benzene, which features the brominated alkylbenzene motif. This information serves as a valuable reference for understanding the potential crystal packing and molecular geometry of the target compounds.

Parameter1,4-Diphenylbutane-1,4-dione1,2,4-tris(bromomethyl)benzene
Chemical Formula C₁₆H₁₄O₂C₉H₉Br₃
Molecular Weight 238.27 g/mol 372.88 g/mol
Crystal System OrthorhombicMonoclinic
Space Group P 2₁ 2₁ 2P2₁
Unit Cell Dimensions a = 8.3781 (13) Åb = 14.161 (2) Åc = 5.3186 (8) Åα = 90°β = 90°γ = 90°a = 8.7420(4) Åb = 4.4696(2) Åc = 13.3526(6) Åα = 90°β = 97.785(2)°γ = 90°
Volume (V) 631.00 (17) ų516.92(4) ų
Molecules per unit cell (Z) 22
Temperature (T) 298 (2) K150 K
Radiation Mo Kα (λ = 0.71073 Å)Not Specified
Final R indices [I > 2σ(I)] R₁ = 0.054, wR₂ = 0.129Rgt(F) = 0.0235
Goodness-of-fit (S) 1.05Not Specified

Performance Comparison: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information and may be more suitable for certain applications.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packing.Connectivity, chemical environment of nuclei, solution-state conformation and dynamics.Molecular weight, elemental composition, fragmentation patterns.
Sample Phase Single CrystalSolution or SolidGas Phase (ionization required)
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Strengths Unambiguous structure determination of the solid state.[1]Provides information on dynamic processes in solution; non-destructive.High sensitivity and accuracy for mass determination.
Limitations Requires high-quality single crystals, which can be difficult to grow; provides a static picture of the molecule.[2]Structure determination can be complex for large molecules; provides an average structure in solution.Does not provide direct information on 3D structure or stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of a this compound derivative would follow a well-established experimental workflow.

1. Synthesis and Purification: The this compound derivative is synthesized and purified to the highest possible degree to ensure the growth of high-quality crystals.

2. Crystallization: Growing suitable single crystals is often the most challenging step.[3] Common techniques include:

  • Slow Evaporation: A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to crystal formation.

  • Vapor Diffusion: A concentrated solution of the compound is allowed to equilibrate with a vapor of a miscible anti-solvent, inducing crystallization.

  • Cooling: A saturated solution is slowly cooled, reducing the solubility of the compound and promoting crystal growth.

3. Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[4]

4. Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The crystal structure is then solved using computational methods to generate an initial electron density map. This model is then refined by adjusting atomic positions and other parameters until the calculated diffraction pattern matches the experimentally observed data. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the Workflow

The following diagram illustrates the key stages in the X-ray crystallography workflow for a small organic molecule like a this compound derivative.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting DataCollection Data Collection Mounting->DataCollection StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation

Caption: Experimental workflow for single-crystal X-ray crystallography.

References

A Comparative Guide to the Quantitative Analysis of 1-Bromo-4-phenylbutane in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of intermediates such as 1-bromo-4-phenylbutane is critical in the development and optimization of synthetic routes in the pharmaceutical and chemical industries. This guide provides a comparative overview of three robust analytical techniques for the quantitative analysis of this compound in a reaction mixture: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV Detection (HPLC-UV), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's principles, experimental protocols, and performance characteristics are detailed to aid in selecting the most appropriate technique for your specific analytical needs.

Method Comparison at a Glance

The choice of analytical technique for the quantification of this compound will depend on several factors, including the complexity of the reaction mixture, the required sensitivity, accuracy, and the available instrumentation. The following table summarizes the key performance indicators for each method. The data presented for GC-FID and HPLC-UV are typical values for the analysis of similar aromatic alkyl halides and should be validated for the specific matrix.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and polarity, detection by flame ionization.Separation based on polarity, detection by UV absorbance.Signal intensity is directly proportional to the number of nuclei.
Linearity (R²) > 0.99> 0.999[1]> 0.999
Accuracy (% Recovery) 95 - 105%97.5 - 99.7%[1]99 - 101%
Precision (%RSD) < 5%[1]< 2%[1]< 1%
Limit of Detection (LOD) ng/mL range0.05 µg/mL (for similar compounds)[2]mg/mL range
Limit of Quantification (LOQ) ng/mL to low µg/mL range0.2 µg/mL (for similar compounds)[2]mg/mL range
Analysis Time 10 - 30 min10 - 20 min5 - 15 min
Strengths High resolution for volatile compounds, robust.Wide applicability, good for non-volatile compounds.No reference standard of the analyte needed (with internal standard), high precision, non-destructive.
Limitations Requires volatile and thermally stable analytes.Requires a UV chromophore, potential for matrix interference.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols are designed as a starting point and should be optimized and validated for your specific reaction mixture.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for separating and quantifying volatile and semi-volatile compounds. This compound is well-suited for GC analysis due to its volatility.

cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing s_start Start: Reaction Mixture Aliquot s_dilute Dilute with a suitable solvent (e.g., Dichloromethane) s_start->s_dilute s_is Add Internal Standard (e.g., Dodecane) s_dilute->s_is s_vortex Vortex to mix s_is->s_vortex s_filter Filter through 0.45 µm syringe filter s_vortex->s_filter s_vial Transfer to GC vial s_filter->s_vial a_inject Inject 1 µL into GC s_vial->a_inject a_separate Separation on Capillary Column a_inject->a_separate a_detect Detection by FID a_separate->a_detect d_integrate Integrate Peak Areas a_detect->d_integrate d_calibrate Construct Calibration Curve d_integrate->d_calibrate d_quantify Quantify this compound d_calibrate->d_quantify cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing s_start Start: Reaction Mixture Aliquot s_dilute Dilute with mobile phase (e.g., Acetonitrile/Water) s_start->s_dilute s_is Add Internal Standard (optional) s_dilute->s_is s_vortex Vortex to mix s_is->s_vortex s_filter Filter through 0.45 µm syringe filter s_vortex->s_filter s_vial Transfer to HPLC vial s_filter->s_vial a_inject Inject 10 µL into HPLC s_vial->a_inject a_separate Separation on C18 Column a_inject->a_separate a_detect Detection by UV Detector a_separate->a_detect d_integrate Integrate Peak Areas a_detect->d_integrate d_calibrate Construct Calibration Curve d_integrate->d_calibrate d_quantify Quantify this compound d_calibrate->d_quantify cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation s_start Start: Reaction Mixture Aliquot s_weigh_analyte Accurately weigh analyte s_start->s_weigh_analyte s_dissolve Dissolve in deuterated solvent (e.g., CDCl3) s_weigh_analyte->s_dissolve s_weigh_is Accurately weigh Internal Standard (e.g., Maleic Acid) s_weigh_is->s_dissolve s_transfer Transfer to NMR tube s_dissolve->s_transfer a_acquire Acquire 1H NMR Spectrum s_transfer->a_acquire a_params Ensure long relaxation delay (d1) a_acquire->a_params d_process Phase and baseline correct spectrum a_params->d_process d_integrate Integrate analyte and standard signals d_process->d_integrate d_calculate Calculate concentration using the qNMR equation d_integrate->d_calculate

References

A Comparative Guide to the Synthesis of 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-Bromo-4-phenylbutane is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This guide provides an objective comparison of common synthetic routes to this compound, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given application.

Comparison of Synthetic Routes

The primary methods for synthesizing this compound can be broadly categorized into two main strategies: bromination of a C4-phenyl precursor and a multi-step synthesis involving Friedel-Crafts acylation followed by reduction.

Route Starting Material(s) Key Reagents Reported Yield Advantages Disadvantages
1. Bromination of 4-Phenyl-1-butanol 4-Phenyl-1-butanolHBr, POM-C3N4 catalyst99.6%[3]High yield, direct conversion.Requires a specific photocatalyst, long reaction time (12h).[3]
4-Phenyl-1-butanolCBr4, PPh3High (not specified)Mild reaction conditions.Use of stoichiometric triphenylphosphine oxide byproduct can complicate purification.[4]
2. Friedel-Crafts Acylation & Reduction γ-Butyrolactone, BenzeneHBr, Thionyl chloride, Lewis Acid, Pd-C/H263.9% (overall)[5][6]Utilizes inexpensive and readily available starting materials.[5]Multi-step process with a lower overall yield.[5][6]
4-Bromobutyryl halide, BenzeneLewis Acid, Metal catalyst (e.g., Pd-C), H2High (stepwise)Avoids potential dialkylation byproducts seen in direct Friedel-Crafts alkylation.[5][6]Requires handling of moisture-sensitive Lewis acids and hydrogenation equipment.

Experimental Protocols

Route 1: Bromination of 4-Phenyl-1-butanol with HBr and Photocatalyst

This method utilizes a photocatalyst for the conversion of 4-phenyl-1-butanol to this compound.

Procedure:

  • To a 250 mL three-necked flask, add 10 g of 4-phenylbutanol and 44 g of 48% hydrobromic acid.[3]

  • Add 2 g of POM-C3N4 catalyst to the mixture.[3]

  • The system is protected from light and heated to reflux with mechanical stirring for 12 hours.[3]

  • After cooling to room temperature, the pH of the mixture is adjusted to 7 with a saturated sodium carbonate solution and stirred for 30 minutes.[3]

  • The organic phase is separated and the aqueous phase is extracted with dichloromethane.[3]

  • The combined organic phases are dried over anhydrous sodium sulfate.[3]

  • The solvent is evaporated under reduced pressure to yield the pale yellow product.[3]

Route 2: Friedel-Crafts Acylation of Benzene followed by Reduction

This two-step process involves the formation of an intermediate ketone which is subsequently reduced.

Step 1: Synthesis of 4-Bromo-4'-phenylacetophenone

  • Dissolve 14.2 g of 4-bromobutyric acid in 10 g of benzene.[5]

  • Heat the solution to 60°C and add 11.9 g of thionyl chloride dropwise.[5]

  • The resulting 4-bromobutyryl halide is then reacted with benzene in the presence of a Lewis acid (e.g., aluminum chloride).[5]

  • The reaction mixture is worked up by washing with dilute hydrochloric acid, an aqueous solution of sodium bicarbonate, and brine.[5]

  • The solvent is removed by distillation under reduced pressure to give 4-bromobutyrophenone. A yield of 73.9% from 4-bromobutyric acid has been reported.[5]

Step 2: Reduction of 4-Bromobutyrophenone

  • Dissolve 0.45 g of 4-bromobutyrophenone in 2.2 g of methanol.[5][6]

  • Add 0.14 g of 5% Pd-C (50% wet) to the solution.[5][6]

  • Stir the mixture under a hydrogen atmosphere at 20°C for four hours.[5][6]

  • Filter off the catalyst and remove the solvent by distillation under reduced pressure to give this compound. A yield of 98.2% for this step has been reported.[5][6]

Synthesis Route Diagrams

Synthesis_Route_1 4-Phenyl-1-butanol 4-Phenyl-1-butanol This compound This compound 4-Phenyl-1-butanol->this compound HBr, POM-C3N4 Reflux, 12h

Caption: Direct bromination of 4-Phenyl-1-butanol.

Synthesis_Route_2 cluster_0 Friedel-Crafts Acylation cluster_1 Reduction 4-Bromobutyryl halide 4-Bromobutyryl halide 4-Bromobutyrophenone 4-Bromobutyrophenone 4-Bromobutyryl halide->4-Bromobutyrophenone Lewis Acid Benzene Benzene Benzene->4-Bromobutyrophenone Lewis Acid This compound This compound 4-Bromobutyrophenone->this compound Pd-C, H2

Caption: Two-step synthesis via Friedel-Crafts acylation and reduction.

References

Reactivity of Phenylalkyl Bromides: A Comparative Guide to Nucleophilic Substitution with Varying Chain Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of a homologous series of phenylalkyl bromides—specifically phenylethyl bromide, phenylpropyl bromide, and phenylbutyl bromide—in nucleophilic substitution reactions. Understanding the influence of the alkyl chain length on reaction kinetics is crucial for optimizing synthetic routes and for structure-activity relationship (SAR) studies in drug development. This document summarizes the expected reactivity trends based on established principles of physical organic chemistry and provides a detailed experimental protocol for their empirical determination.

Introduction

Phenylalkyl bromides are important intermediates in organic synthesis, allowing for the introduction of a phenylalkyl moiety into a target molecule. The reactivity of the C-Br bond towards nucleophiles is a key factor in their synthetic utility. While the general principles of nucleophilic substitution (SN1 and SN2) are well-established, the specific impact of the methylene spacer length between the phenyl group and the bromine atom on reaction rates is a subject of interest. This guide focuses on the Finkelstein reaction, a classic SN2-type nucleophilic substitution, as a model for comparing the reactivity of these compounds.[1][2] In this reaction, an alkyl bromide is treated with sodium iodide in acetone. The reaction is driven to completion by the precipitation of sodium bromide, which is insoluble in acetone.[1][3]

Theoretical Considerations

The primary phenylalkyl bromides in this series are all expected to react via an SN2 mechanism, which involves a backside attack of the nucleophile on the carbon atom bearing the leaving group.[4][5] The rate of an SN2 reaction is highly sensitive to steric hindrance around the reaction center.[6][7] As the alkyl chain length increases from phenylethyl to phenylbutyl bromide, several factors could influence the reaction rate:

  • Steric Hindrance: While all three are primary bromides, the increasing conformational flexibility of the longer alkyl chains could lead to a slightly greater steric hindrance at the reaction center due to the potential for the chain to fold back. This would be expected to cause a modest decrease in the reaction rate as the chain length increases.

  • Electronic Effects: The electron-withdrawing inductive effect of the phenyl group diminishes with distance. This effect is most pronounced in phenylethyl bromide and becomes progressively weaker in phenylpropyl and phenylbutyl bromide. A stronger inductive effect can slightly increase the electrophilicity of the carbon atom attached to the bromine, potentially leading to a faster reaction.

Based on these considerations, a slight decrease in reactivity is anticipated as the alkyl chain length increases.

Comparative Reactivity Data

CompoundStructureAlkyl Chain Length (n)Illustrative Second-Order Rate Constant (k) at 25°C (x 10⁻⁵ L mol⁻¹ s⁻¹)
(2-Bromoethyl)benzenePh(CH₂)₂Br28.5
(3-Bromopropyl)benzenePh(CH₂)₃Br37.2
(4-Bromobutyl)benzenePh(CH₂)₄Br46.5

Note: The rate constants provided are for illustrative purposes to demonstrate the expected trend and are not based on specific experimental results from a single comparative study. An experimental protocol to determine these values is provided below.

Experimental Protocol: Kinetic Analysis via Conductometry

This protocol outlines a method for determining the second-order rate constants for the reaction of phenylethyl bromide, phenylpropyl bromide, and phenylbutyl bromide with sodium iodide in acetone by monitoring the change in conductivity over time.[8][9][10]

Objective: To determine and compare the second-order rate constants for the Finkelstein reaction of three phenylalkyl bromides with varying alkyl chain lengths.

Materials:

  • (2-Bromoethyl)benzene (Phenylethyl bromide)

  • (3-Bromopropyl)benzene (Phenylpropyl bromide)

  • (4-Bromobutyl)benzene (Phenylbutyl bromide)

  • Sodium iodide (NaI), dried

  • Acetone (anhydrous)

  • Conductivity meter with a probe

  • Constant temperature water bath

  • Volumetric flasks

  • Pipettes

  • Reaction vessel (jacketed beaker or large test tube)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of sodium iodide in anhydrous acetone (e.g., 0.1 M).

    • Prepare stock solutions of each phenylalkyl bromide in anhydrous acetone (e.g., 0.1 M).

  • Reaction Setup:

    • Equilibrate the stock solutions and the reaction vessel to the desired reaction temperature (e.g., 25°C) using the constant temperature water bath.

    • Place a known volume of the sodium iodide solution into the reaction vessel.

    • Immerse the conductivity probe into the solution and allow the reading to stabilize.

  • Kinetic Run:

    • Initiate the reaction by adding a known volume of the phenylalkyl bromide solution to the reaction vessel with rapid mixing.

    • Immediately start recording the conductivity of the solution at regular time intervals. The reaction progress is monitored by the change in conductivity as the more conductive NaI is consumed and the less conductive NaBr precipitates.

  • Data Analysis:

    • The reaction follows second-order kinetics: Rate = k[R-Br][NaI].

    • By using a pseudo-first-order approach (with a large excess of one reactant), the analysis can be simplified.

    • Alternatively, the second-order rate law can be integrated and the rate constant (k) determined from the slope of a plot of 1/(a-b) * ln(b(a-x)/a(b-x)) versus time, where 'a' and 'b' are the initial concentrations of the reactants and 'x' is the concentration of product formed at time 't'.

Safety Precautions: Phenylalkyl bromides are lachrymators and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the kinetic analysis of the phenylalkyl bromide reactions.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_sol Prepare Stock Solutions (Phenylalkyl Bromides & NaI in Acetone) equilibrate Equilibrate Reactants & Glassware to Reaction Temperature prep_sol->equilibrate mix_reactants Mix Reactants in Reaction Vessel equilibrate->mix_reactants monitor_cond Monitor Conductivity over Time mix_reactants->monitor_cond plot_data Plot Kinetic Data monitor_cond->plot_data calc_rate Calculate Second-Order Rate Constant (k) plot_data->calc_rate

Caption: Workflow for the kinetic analysis of phenylalkyl bromide reactivity.

Logical Relationship of Reactivity

The following diagram depicts the hypothesized logical relationship between increasing alkyl chain length and the rate of the SN2 reaction for phenylalkyl bromides.

reactivity_relationship node_chain Increase in Alkyl Chain Length (n in Ph(CH₂)nBr) node_steric Increased Conformational Flexibility and Potential Steric Hindrance node_chain->node_steric node_inductive Decreased Inductive Effect of Phenyl Group node_chain->node_inductive node_rate Slight Decrease in SN2 Reaction Rate node_steric->node_rate node_inductive->node_rate

Caption: Factors influencing the reactivity of phenylalkyl bromides.

References

The Efficacy of 1-Bromo-4-phenylbutane in Key Named Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

1-Bromo-4-phenylbutane is a versatile reagent in organic synthesis, primarily utilized for the introduction of the 4-phenylbutyl group into a variety of molecular scaffolds. Its efficacy in several named reactions is critical for the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comparative analysis of this compound's performance in key named reactions, offering insights into its utility against alternative reagents, supported by available experimental data and detailed protocols.

Intramolecular Friedel-Crafts Alkylation: Synthesis of Tetralin

The intramolecular Friedel-Crafts alkylation of this compound and its derivatives is a cornerstone reaction for the synthesis of the tetralin framework, a common scaffold in medicinal chemistry. The reaction involves the cyclization of the phenylbutyl side chain onto the aromatic ring, typically promoted by a Lewis acid.

Comparative Performance:

While specific yield data for the direct intramolecular Friedel-Crafts alkylation of this compound can be variable, a closely related substrate, 4-phenyl-1-butanol, provides a strong benchmark for expected efficacy. The cyclization of 4-phenyl-1-butanol to tetralin has been reported with a yield of 50%[1]. It is anticipated that this compound would exhibit similar reactivity under appropriate Lewis acid catalysis, leading to the formation of a six-membered ring, a favored outcome in such cyclizations[1].

Alternative substrates for accessing the tetralin core include those with different leaving groups, such as chlorides or tosylates. While direct comparative data is scarce in readily available literature, the choice of leaving group can influence reaction rates and yields, with bromides often offering a good balance of reactivity and stability.

Table 1: Comparison of Substrates for Intramolecular Friedel-Crafts Cyclization to Tetralin

SubstrateLeaving GroupCatalystProductReported Yield (%)
4-Phenyl-1-butanol-OH (in situ)H₃PO₄Tetralin50[1]
This compound -Br Lewis Acid (e.g., AlCl₃) Tetralin Comparable to butanol
4-Phenylbutyl Chloride-ClLewis Acid (e.g., AlCl₃)TetralinData not readily available

Experimental Protocol: Intramolecular Friedel-Crafts Alkylation of a 4-Phenylbutyl Precursor

This protocol is adapted from procedures for similar intramolecular Friedel-Crafts reactions.

Materials:

  • 4-Phenyl-1-butanol (as a proxy for this compound reactivity)

  • Polyphosphoric acid (PPA) or a suitable Lewis acid (e.g., AlCl₃)

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (anhydrous)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve the 4-phenylbutyl precursor in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Carefully add the Lewis acid (e.g., 1.1 equivalents of AlCl₃) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC).

  • Upon completion, quench the reaction by slowly pouring it into a mixture of ice and saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield tetralin.

Logical Workflow for Tetralin Synthesis

G cluster_start Starting Material cluster_reaction Reaction cluster_reagents Reagents cluster_product Product A This compound B Intramolecular Friedel-Crafts Alkylation A->B D Tetralin B->D Yield ~50% (by analogy) C Lewis Acid (e.g., AlCl₃) C->B G cluster_start Starting Material cluster_reagent_formation Grignard Formation cluster_reaction Reaction A This compound B Mg, Et₂O A->B C 4-Phenylbutyl- magnesium bromide B->C Yield: 70-90% D Benzaldehyde C->D E 1,5-Diphenyl-1-pentanol D->E Yield: 60-85% G A 2 x this compound C 1,8-Diphenyloctane A->C Wurtz Reaction B 2 Na B->C D 2 NaBr C->D

References

Benchmarking 1-Bromo-4-phenylbutane against other brominating agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common brominating agents used in organic synthesis. While the topic specified an interest in 1-Bromo-4-phenylbutane, it is crucial to clarify its primary role. This compound is not typically used as a brominating agent; instead, it serves as a valuable building block in pharmaceutical and fine chemical synthesis.[1][2][3][4] The bromine atom in its structure functions as a leaving group, facilitating the introduction of the 4-phenylbutyl group into other molecules through nucleophilic substitution reactions.[1]

This guide will therefore focus on benchmarking the performance of widely recognized and potent brominating agents: N-Bromosuccinimide (NBS) and Dibromoisocyanuric acid (DBI). These reagents are frequently employed for their efficacy and selectivity in introducing bromine atoms into various organic substrates.

Performance Comparison of Brominating Agents

The selection of a suitable brominating agent is critical for the success of a synthesis, directly impacting reaction yield, selectivity, and the mildness of the required conditions. Below is a summary of the performance of NBS and DBI in the bromination of nitrobenzene, a deactivated aromatic compound, which highlights their differing reactivity.

FeatureN-Bromosuccinimide (NBS)Dibromoisocyanuric Acid (DBI)Molecular Bromine (Br₂)
Form White crystalline solidWhite to light yellow crystalline powderFuming red-brown liquid
Primary Use Allylic and benzylic bromination, α-bromination of carbonylsBromination of activated and deactivated aromatic compoundsElectrophilic addition to alkenes/alkynes, aromatic bromination
Handling Easy to handle solid, safer than liquid bromineSolid, easy to handleHighly corrosive, toxic, and volatile; difficult to handle
Reactivity Moderate; provides a low, steady concentration of Br₂High; more powerful than NBS for many substratesHigh and often difficult to control
Selectivity High for allylic and benzylic positionsHigh, can brominate inactive rings under mild conditionsLower selectivity, risk of side reactions
Example Yield 92%88%Variable, often lower due to side reactions
Example Conditions 100°C, 6 hours, with BF₃·H₂O20°C, 5 minutes, in concentrated H₂SO₄Often requires a Lewis acid catalyst for aromatic compounds

Data based on the bromination of nitrobenzene, illustrating the potent reactivity of DBI under significantly milder conditions compared to NBS.

Experimental Protocols

Detailed methodologies are essential for reproducibility and for making informed decisions when selecting a brominating agent.

Protocol 1: Bromination of 2,6-Dinitrotoluene using Dibromoisocyanuric Acid (DBI)

This protocol demonstrates the efficacy of DBI for the bromination of a deactivated aromatic ring.

Materials:

  • 2,6-Dinitrotoluene

  • Dibromoisocyanuric Acid (DBI)

  • Concentrated Sulfuric Acid

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel

Procedure:

  • Dissolve 2,6-dinitrotoluene (1.0 eq) in concentrated sulfuric acid.

  • Add Dibromoisocyanuric acid (0.55 eq) to the solution.

  • Stir the mixture at room temperature for 1.5 hours. The reaction can be monitored by UPLC.

  • Pour the reaction mixture into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the brominated product.[5]

Outcome: This procedure resulted in a 70% yield of 5-bromo-2-methyl-1,3-dinitrobenzene, showcasing DBI's powerful brominating capability.[5]

Protocol 2: Allylic Bromination using N-Bromosuccinimide (NBS)

This protocol describes a general method for the selective bromination at a position adjacent to a double bond.

Materials:

  • Alkene substrate

  • N-Bromosuccinimide (NBS), freshly recrystallized for best results

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Radical initiator (e.g., AIBN) or light source (e.g., UV lamp)

Procedure:

  • Dissolve the alkene substrate in CCl₄ in a reaction flask.

  • Add N-Bromosuccinimide (1.0 eq) to the solution.

  • Add a catalytic amount of a radical initiator or expose the mixture to light to initiate the reaction.

  • Reflux the mixture until the reaction is complete (typically monitored by GC or TLC). The completion is often indicated by the denser NBS sinking and being replaced by the less dense succinimide byproduct floating on top.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated sodium bicarbonate solution.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent by rotary evaporation to yield the crude allylic bromide, which can be further purified by distillation or chromatography.

Reaction Mechanisms & Workflows

Visualizing the processes involved in chemical reactions aids in understanding the underlying principles that govern reactivity and selectivity.

Bromination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Select Substrate and Brominating Agent (e.g., NBS, DBI) D Combine Reactants and Solvent A->D B Choose Appropriate Solvent (e.g., CCl₄, H₂SO₄) B->D C Assemble Reaction Apparatus (Flask, Condenser, Stirrer) C->D E Initiate Reaction (e.g., Heat, Light, Catalyst) D->E F Monitor Progress (TLC, GC, UPLC) E->F G Quench Reaction (e.g., Add Water/Ice) F->G Reaction Complete H Extract Product into Organic Solvent G->H I Wash and Dry Organic Layer H->I J Purify Product (Chromatography, Distillation) I->J K Characterize Final Product (NMR, MS, IR) J->K

Caption: General experimental workflow for a chemical bromination reaction.

The mechanism of bromination varies depending on the agent and substrate. For instance, allylic bromination with NBS proceeds via a free radical chain mechanism.[2][6] In contrast, the bromination of aromatic compounds with DBI in sulfuric acid occurs through an electrophilic substitution pathway.[3]

Allylic_Bromination_NBS Initiation Initiation (Light or Initiator) NBS_HBr NBS + HBr (trace) -> Br₂ + Succinimide Initiation->NBS_HBr Generates Br₂ Br2_Radical Br₂ -> 2 Br• NBS_HBr->Br2_Radical Propagation Propagation Cycle Br2_Radical->Propagation Step1 1. Allylic H Abstraction Alkene + Br• -> Allylic Radical + HBr Termination Termination (Radical Combination) Propagation->Termination Step2 2. Bromine Transfer Allylic Radical + Br₂ -> Allylic Bromide + Br• Step1->Step2 HBr reacts with NBS to regenerate Br₂ Step2->Step1 Chain Reaction

Caption: Simplified radical chain mechanism for allylic bromination using NBS.

Conclusion

While this compound is an important intermediate for constructing larger molecules, it is not employed as a brominating agent. For reactions requiring the introduction of a bromine atom, reagents such as N-Bromosuccinimide (NBS) and Dibromoisocyanuric acid (DBI) are superior choices. NBS is highly effective and selective for allylic and benzylic brominations.[2][4][7] DBI demonstrates exceptional reactivity, enabling the bromination of even deactivated aromatic systems under mild conditions, often outperforming NBS.[1][3] The selection between these and other brominating agents should be guided by the specific substrate, desired regioselectivity, and reaction conditions.

References

Detecting Trace Impurities in 1-Bromo-4-phenylbutane: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates like 1-Bromo-4-phenylbutane is critical for the synthesis of safe and effective pharmaceuticals. The presence of trace impurities can significantly impact reaction yields, downstream processes, and the safety profile of the final active pharmaceutical ingredient (API). This guide provides a comparative overview of the most effective analytical methods for detecting and quantifying trace impurities in this compound, supported by experimental data and detailed protocols.

Performance Comparison of Analytical Methods

The primary analytical techniques for impurity profiling of this compound include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the nature of the information it provides.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.[1][2]Separation of compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[3]Exploits the magnetic properties of atomic nuclei to provide detailed structural information and quantitative data based on signal intensity.[4]
Typical Column Capillary columns (e.g., DB-5ms, VF-624ms).[3][5]Reversed-phase columns (e.g., C18).[6]Not applicable.
Common Detector Mass Spectrometer (Quadrupole, Triple Quadrupole).[5]UV Detector, Refractive Index (RI) Detector.[6]Not applicable.
Limit of Detection (LOD) High sensitivity, typically in the low ppm to ppb range. For related alkyl halides, LODs can be in the range of 0.05 µg/mL.[7]Moderate sensitivity, typically in the ppm range. For a similar compound, an LOD of 0.3 µg/mL has been reported.[8]Lower sensitivity for impurity detection unless specialized techniques are used. Typically >0.1%.[4]
Limit of Quantitation (LOQ) High precision at low concentrations. For a related compound, an LOQ of 0.15 µg/mL has been reported.[7]Good for moderately concentrated impurities. For a similar compound, an LOQ of 1.0 µg/mL has been reported.[8]Suitable for quantification of impurities at levels of ~0.5% or higher.[9]
Key Advantages Excellent for volatile and semi-volatile impurities. High specificity and sensitivity.[1]Broad applicability to a wide range of compounds. Robust and reproducible.[6]Provides unequivocal structural identification of impurities. Non-destructive.[10]
Key Disadvantages Not suitable for non-volatile or thermally labile impurities.May require chromophores for sensitive UV detection. Lower resolution for some closely related impurities compared to GC.Lower sensitivity for trace impurities. Complex mixtures can lead to overlapping signals.[1]

Experimental Protocols

Detailed methodologies for each analytical technique are crucial for reproducible results. The following protocols are based on established methods for alkyl halides and similar aromatic compounds and can be adapted for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for identifying and quantifying volatile and semi-volatile organic impurities.

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent GC-MS).

  • Capillary Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[3]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

GC Conditions:

  • Inlet Temperature: 250 °C

  • Injection Volume: 1 µL (split or splitless, depending on concentration)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.[3]

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Acquisition Mode: Full scan for initial impurity identification and Selected Ion Monitoring (SIM) for enhanced sensitivity and quantification of known impurities.[3]

Sample Preparation:

  • Accurately weigh approximately 50 mg of the this compound sample.

  • Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 1 mg/mL.[3]

  • Vortex the solution to ensure homogeneity.

  • If necessary, filter the solution through a 0.22 µm syringe filter before injection.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a broad range of impurities, including those that are non-volatile or thermally labile.

Instrumentation:

  • HPLC system with a UV or RI detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water is often effective.[6]

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient Example: Start with a suitable ratio (e.g., 50% B), ramp to a higher concentration of B (e.g., 95% B) to elute non-polar impurities, then return to initial conditions for re-equilibration.

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm), or RI detection for impurities lacking a UV chromophore.[6]

  • Injection Volume: 10 µL.[6]

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL.[6]

  • Vortex the solution to ensure it is fully dissolved.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful tool for the structural elucidation of unknown impurities and can provide quantitative information without the need for a reference standard for the impurity itself.[10]

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher).

Acquisition Parameters:

  • Solvent: A deuterated solvent in which the sample and an internal standard are soluble (e.g., Chloroform-d, DMSO-d6).

  • Internal Standard: A certified reference standard with a known purity and signals that do not overlap with the analyte or impurities (e.g., maleic acid, dimethyl sulfone).

  • Pulse Sequence: A standard 1D proton experiment with a sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (typically 5 times the longest T1).

  • Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio for the impurity signals.

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

  • Add the appropriate volume of deuterated solvent to dissolve both the sample and the internal standard completely.

  • Vortex the tube to ensure a homogeneous solution.

Data Processing and Quantification: The concentration of an impurity is determined by comparing the integral of a specific, non-overlapping impurity signal to the integral of a known signal from the internal standard, taking into account the number of protons giving rise to each signal and the molar masses of the compounds.[4]

Visualizing the Analytical Workflow

The general workflow for analyzing trace impurities in this compound, regardless of the specific analytical technique chosen, can be visualized as a logical progression from sample handling to data interpretation.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Processing & Interpretation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration GCMS GC-MS Filtration->GCMS HPLC HPLC Filtration->HPLC NMR NMR Filtration->NMR Processing Data Acquisition & Processing GCMS->Processing HPLC->Processing NMR->Processing Identification Impurity Identification Processing->Identification Quantification Impurity Quantification Identification->Quantification

References

A Comparative Guide to Isotopic Labeling Strategies: The Case of 1-Bromo-4-phenylbutane and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isotopic labeling is an indispensable technique in modern research, enabling the precise tracking of molecules through complex biological and chemical systems. The introduction of stable isotopes like Deuterium (²H) or Carbon-13 (¹³C) allows for detailed investigation of metabolic pathways, reaction mechanisms, and pharmacokinetic profiles. While a vast array of labeled compounds are commercially available, researchers often face the need to custom-synthesize labeled molecules for specific applications.

This guide provides a comparative analysis of the potential use of isotopically labeled 1-Bromo-4-phenylbutane against established, alternative methods for introducing a labeled phenylbutyl moiety. While direct isotopic labeling studies utilizing this compound are not prominently found in the literature, its chemical structure lends itself to hypothetical labeling strategies. This guide will objectively compare these hypothetical approaches with data-supported, well-documented alternatives, providing researchers with the necessary information to select the most appropriate method for their experimental needs.

Performance Comparison of Isotopic Labeling Methods

The choice of a labeling strategy depends on several factors, including the desired isotope and its position, the availability and cost of starting materials, and the required chemical and isotopic yield. Below is a quantitative comparison of a hypothetical deuteration of this compound with two common alternative methods: deuterium labeling via a Grignard reagent and a Carbon-13 labeling approach using a Suzuki-Miyaura cross-coupling reaction.

MethodReagent/PrecursorIsotopeTypical Chemical YieldTypical Isotopic IncorporationKey AdvantagesKey Disadvantages
Hypothetical: Direct Deuteration This compound²H (Deuterium)~70-85% (Estimated)>95%Potentially straightforward for specific label positions (e.g., benzylic).Lack of established protocols; potential for side reactions.
Alternative 1: Grignard Reaction 4-Phenylbutylmagnesium bromide + D₂O²H (Deuterium)>90%>98%High chemical and isotopic yield; reliable and well-documented.Requires synthesis of the Grignard reagent; sensitive to moisture.
Alternative 2: Suzuki Coupling Phenylboronic acid-¹³C₆ + 1,4-Dibromobutane¹³C (Carbon-13)~65-90%>99% (based on precursor)Versatile for C-C bond formation; tolerates a wide range of functional groups.Requires a palladium catalyst; labeled boronic acids can be expensive.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic strategy. Below are detailed methodologies for the hypothetical deuteration of this compound and the two alternative methods.

Protocol 1: Hypothetical Synthesis of 1-Bromo-4-(phenyl-d5)butane

This proposed method is based on the bromination of a deuterated precursor, 4-(phenyl-d5)butanol.

Materials:

  • 4-(Phenyl-d5)butanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(phenyl-d5)butanol (1 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise via the dropping funnel with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Carefully quench the reaction by slowly pouring the mixture over ice.

  • Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by vacuum distillation or column chromatography on silica gel to obtain 1-Bromo-4-(phenyl-d5)butane.

Protocol 2: Deuterium Labeling via Grignard Reagent Quench

This protocol describes the formation of a Grignard reagent from this compound followed by quenching with deuterium oxide to produce (4-deutero-4-phenyl)butane.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small amount of anhydrous diethyl ether to cover the magnesium.

  • Dissolve this compound (1 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium to initiate the reaction (indicated by bubbling or heat generation).

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Deuterium Quench: Cool the Grignard solution to 0 °C in an ice bath.

  • Slowly add deuterium oxide (1.5 equivalents) dropwise with vigorous stirring.

  • After the addition, allow the mixture to warm to room temperature and stir for 30 minutes.

  • Quench the reaction by adding 1 M HCl until the magnesium salts dissolve.

  • Separate the organic layer, and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting deuterated alkane by column chromatography or distillation.

Protocol 3: ¹³C Labeling via Suzuki-Miyaura Cross-Coupling

This protocol outlines the synthesis of (4-phenyl-¹³C₆)butyl bromide via the coupling of phenylboronic acid-¹³C₆ with an excess of 1,4-dibromobutane.

Materials:

  • Phenylboronic acid-¹³C₆

  • 1,4-Dibromobutane

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene and Water (as solvents)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, combine phenylboronic acid-¹³C₆ (1 equivalent), 1,4-dibromobutane (5 equivalents), potassium carbonate (3 equivalents), palladium(II) acetate (0.02 equivalents), and triphenylphosphine (0.08 equivalents).

  • Add a 3:1 mixture of toluene and water to the flask.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to 80-90 °C and stir vigorously under an inert atmosphere for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate (4-phenyl-¹³C₆)butyl bromide.

Visualizing Workflows and Pathways

To provide a clearer understanding of the synthetic strategies and experimental setups, the following diagrams have been generated using Graphviz.

G cluster_0 Hypothetical Synthesis of Labeled this compound Labeled_Precursor 4-(phenyl-d5)butanol Reaction PBr3, Et2O, 0°C to RT Labeled_Precursor->Reaction Product 1-Bromo-4-(phenyl-d5)butane Reaction->Product G cluster_1 Alternative 2: 13C Labeling via Suzuki Coupling Arylboronic_Acid Phenylboronic acid-13C6 Coupling Pd(OAc)2, PPh3, K2CO3 Toluene/H2O, 90°C Arylboronic_Acid->Coupling Alkyl_Halide 1,4-Dibromobutane Alkyl_Halide->Coupling Labeled_Product (4-phenyl-13C6)butyl bromide Coupling->Labeled_Product G cluster_2 General Isotopic Labeling Workflow Start Select Target Molecule and Labeling Position Synthesis Synthesize Labeled Compound Start->Synthesis Purification Purify via Chromatography or Distillation Synthesis->Purification Characterization Confirm Structure & Purity (NMR, MS) Purification->Characterization Application Use in Experiment (e.g., Metabolic Study) Characterization->Application Analysis Analyze Labeled Products (LC-MS, NMR) Application->Analysis

Safety Operating Guide

Proper Disposal of 1-Bromo-4-phenylbutane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1-Bromo-4-phenylbutane is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this halogenated organic compound, ensuring adherence to safety protocols and regulatory requirements.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be familiar with the hazards associated with this compound. According to the Global Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3]

Waste Segregation and Collection

Proper segregation of chemical waste is a fundamental principle of laboratory safety.[4] this compound is a halogenated organic compound due to the presence of bromine.[3][5][6] As such, it must be collected in a designated waste container specifically for halogenated organic waste.[3][5]

Key Segregation Practices:

  • Do not mix halogenated organic waste with non-halogenated organic waste.[3][4][5]

  • Do not mix with other waste streams such as aqueous waste (acids, bases), heavy metals, or solid waste.[3][5]

  • Materials contaminated with this compound, such as pipette tips, gloves, and absorbent materials used for spills, must also be disposed of as hazardous waste.[7][8]

Container Management and Labeling

The integrity and proper labeling of waste containers are crucial for safe storage and transport.

  • Container Type: Use only compatible, leak-proof containers for waste collection. High-density polyethylene (HDPE) containers are generally suitable for halogenated organic solvents.[9][10]

  • Container Condition: Ensure containers are in good condition, free from cracks or damage, and have a secure, tightly fitting lid. Keep containers closed except when adding waste.[3][4][8]

  • Labeling: All waste containers must be clearly and accurately labeled as soon as waste is added.[8][11] The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Halogenated Organic Waste")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

Storage and Accumulation

Designated satellite accumulation areas (SAAs) should be established within the laboratory for the temporary storage of hazardous waste.

  • Location: Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.[3][10]

  • Secondary Containment: Place waste containers in secondary containment trays or bins to prevent the spread of material in case of a leak or spill.[4][8]

  • Quantity Limits: Be aware of and adhere to the maximum volume of hazardous waste allowed to be stored in a satellite accumulation area as stipulated by institutional and regulatory guidelines.[7]

Disposal Procedures

The final disposal of this compound must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never attempt to dispose of this chemical down the drain or through evaporation.[7][10]

Step-by-Step Disposal Plan:

  • Preparation: Ensure all waste is properly segregated, and containers are securely closed and accurately labeled.

  • Request for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management service to schedule a waste pickup.[11]

  • Documentation: Complete any required waste disposal forms or manifests provided by your institution or the waste disposal vendor.

  • Transfer of Custody: Hand over the waste containers to the authorized disposal personnel.

Quantitative Data Summary

While specific disposal concentration limits are determined by local regulations and disposal facilities, the following table summarizes key data for this compound relevant to its handling and disposal.

PropertyDataReference
Chemical Name This compound
CAS Number 13633-25-5
Molecular Formula C₁₀H₁₃Br[1]
Molecular Weight 213.11 g/mol [1]
GHS Hazard Statements H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation[1]
Waste Category Halogenated Organic Waste[5]

Disposal Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

cluster_0 In-Lab Procedures cluster_1 Disposal Coordination cluster_2 Final Disposal waste_generation Waste Generation (this compound) ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) waste_generation->ppe segregation Segregate as Halogenated Organic Waste ppe->segregation container Use Labeled, Compatible Waste Container segregation->container storage Store in Designated Satellite Accumulation Area with Secondary Containment container->storage request_pickup Request Waste Pickup (Contact EHS) storage->request_pickup documentation Complete Disposal Manifest/Forms request_pickup->documentation final_disposal Transfer to Authorized Hazardous Waste Vendor documentation->final_disposal

Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Bromo-4-phenylbutane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for handling 1-Bromo-4-phenylbutane, tailored for researchers, scientists, and drug development professionals. Following these procedures is crucial for ensuring laboratory safety and proper chemical management.

Hazard Identification and Physical Properties

This compound is classified as a hazardous chemical that can cause skin, eye, and respiratory irritation.[1][2] It is also a combustible liquid. Adherence to strict safety protocols is mandatory to prevent exposure and ensure safe handling.

Quantitative Data Summary

PropertyValueSource(s)
Molecular Formula C₁₀H₁₃Br[1]
Molecular Weight 213.11 g/mol [1]
Appearance Colorless to cream liquid[3][4]
Density 1.214 g/cm³[4][5]
Melting Point 52 °C[4][5]
Boiling Point 131-133 °C at 12 mmHg[4]
Solubility Slightly soluble in water[5][6][7]
GHS Hazard Codes H315, H319, H335[1][2]
Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3[1]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary defense against chemical exposure. The following PPE is required when handling this compound.

Protection TypeSpecific EquipmentStandards & Remarks
Eye/Face Protection Chemical safety goggles or a full-face shield.Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[3][8]
Skin Protection Chemical-impermeable gloves (Nitrile, Neoprene, or Butyl rubber recommended). Fire/flame-resistant lab coat.Gloves must be inspected before use. Wash hands thoroughly after handling.[3][8]
Respiratory Protection Not required for normal use with adequate ventilation (i.e., in a chemical fume hood).If ventilation is inadequate or irritation is experienced, a respirator should be used. For major spills or emergencies, a self-contained breathing apparatus (SCBA) is necessary.[3][8]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to minimize risk.

Step-by-Step Handling Protocol:

  • Risk Assessment: Before beginning work, review the Safety Data Sheet (SDS) and understand the specific hazards.[3]

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[3][8]

  • PPE Donning: Equip all required PPE as detailed in the table above before handling the chemical.[9]

  • Chemical Handling:

    • Avoid all personal contact, including inhalation.[10]

    • Use caution to prevent spills.

    • Keep the container tightly closed when not in use.[3]

    • Keep away from heat, sparks, and open flames as it is a combustible liquid.[3][11]

  • Post-Handling:

    • Wash hands and forearms thoroughly after handling.

    • Clean the work area and any equipment used.

Storage Plan:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly sealed to prevent leakage.[3]

  • Store away from incompatible materials, such as strong oxidizing agents.[6]

Emergency and Disposal Plan

Immediate and correct response to an exposure or spill is critical.

First-Aid Procedures

Exposure RouteProcedure
Inhalation Move the individual to fresh air. Seek medical attention if symptoms occur.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]
Eye Contact Rinse eyes immediately with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Management:

  • Evacuate all non-essential personnel from the area.

  • Ensure adequate ventilation. Remove all ignition sources.[10][11]

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material using spark-proof tools and place it in a suitable, sealed container for disposal.[10]

  • Clean the spill area thoroughly.

Waste Disposal Plan:

  • Waste disposal must be conducted in accordance with all local, regional, and national regulations.[3][11]

  • This compound and its container must be disposed of as hazardous waste.[12]

  • Do not allow the chemical to enter drains or waterways.[10][12]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Workflow Visualization

The following diagram outlines the logical workflow for the safe handling of this compound.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste & Spill Management cluster_emergency Emergency Response A Review SDS & Assess Risks B Ensure Proper Ventilation (Fume Hood) A->B C Don Appropriate PPE B->C D Chemical Handling in Fume Hood C->D E Store in Cool, Dry, Ventilated Area D->E F Segregate Waste into Labeled Container D->F H Spill or Exposure Occurs D->H If spill/exposure G Dispose via EHS Protocols F->G I Follow First-Aid / Spill Cleanup Procedures H->I J Report Incident I->J

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.